molecular formula C10H10O5 B148546 2,6-Diformyl-3,5-dimethoxyphenol CAS No. 125666-65-1

2,6-Diformyl-3,5-dimethoxyphenol

Cat. No.: B148546
CAS No.: 125666-65-1
M. Wt: 210.18 g/mol
InChI Key: KMBLGUFRZSQVSJ-UHFFFAOYSA-N
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Description

2,6-Diformyl-3,5-dimethoxyphenol is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Diformyl-3,5-dimethoxyphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Diformyl-3,5-dimethoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diformyl-3,5-dimethoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4,6-dimethoxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O5/c1-14-8-3-9(15-2)7(5-12)10(13)6(8)4-11/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBLGUFRZSQVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1C=O)O)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378418
Record name 2,6-Diformyl-3,5-dimethoxyphenol
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125666-65-1
Record name 2,6-Diformyl-3,5-dimethoxyphenol
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Record name 2,6-Diformyl-3,5-dimethoxyphenol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 2,6-diformyl-3,5-dimethoxyphenol, a valuable symmetrical building block for drug development and materials science. The document delves into the strategic selection of formylation methods, with a primary focus on the Vilsmeier-Haack reaction, which has been identified as a viable, albeit challenging, route. We will explore the underlying reaction mechanisms, justify critical experimental parameters, and present a self-validating protocol designed for reproducibility and optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this versatile aromatic compound.

Introduction and Strategic Overview

2,6-Diformyl-3,5-dimethoxyphenol, also known as 4-hydroxy-2,6-dimethoxyisophthalaldehyde[1][2], is an aromatic compound of significant interest due to its highly functionalized and symmetrical structure. The presence of two aldehyde groups ortho to a phenolic hydroxyl group, flanked by two methoxy groups, makes it an exceptional precursor for the synthesis of complex macrocycles, Schiff base ligands for coordination chemistry, and biologically active molecules such as bis-chalcones[3].

The primary synthetic challenge lies in achieving selective diformylation at the C2 and C6 positions of the starting material, 3,5-dimethoxyphenol. The phenol ring is highly activated by the hydroxyl and two meta-directing methoxy groups, leading to high electron density at the C2, C4, and C6 positions. Consequently, many formylation reactions yield a mixture of products, often favoring mono-formylation at the less sterically hindered C4 position[4]. This guide will compare several classical formylation reactions and justify the selection of the Vilsmeier-Haack reaction as the most promising method for achieving the desired diformylation.

Comparative Analysis of Aromatic Formylation Methods

The introduction of a formyl (-CHO) group onto an aromatic ring is a cornerstone of organic synthesis. For a highly activated substrate like 3,5-dimethoxyphenol, several methods are plausible, each with distinct advantages and mechanistic pathways.

  • Vilsmeier-Haack Reaction: This method employs a "Vilsmeier reagent," a chloroiminium ion, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃)[5][6][7]. The Vilsmeier reagent is a relatively weak electrophile, making the reaction highly selective for electron-rich aromatic compounds[5]. Crucially, reports on the Vilsmeier formylation of 3,5-dimethoxyphenol indicate that while the major product is the 4-formyl isomer, a bis-formylated derivative is also formed as a byproduct[4]. This observation is the foundation of our proposed synthesis, which aims to optimize conditions to favor this diformylation.

  • Duff Reaction: The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium like glycerol-boric acid or acetic acid[8][9]. It is known to favor ortho-formylation relative to the hydroxyl group[8]. While it can be effective for phenols, the Duff reaction is often characterized by low yields[10]. Although diformylation is possible in some cases[8], its general inefficiency makes it a less attractive primary option.

  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (CHCl₃) in a strong basic solution[11][12]. The key reactive intermediate is dichlorocarbene (:CCl₂), a highly reactive electrophile[13]. While it exhibits strong ortho-selectivity, the harsh basic conditions and the high reactivity of the carbene can lead to low yields and the formation of various byproducts[14], making it difficult to control for a selective diformylation.

Rationale for Selection: The Vilsmeier-Haack reaction is selected as the core method for this guide. Its documented ability to produce the desired bis-formylated compound, even as a byproduct, provides a clear and logical starting point for optimization. By manipulating stoichiometry and reaction conditions, it is plausible to shift the equilibrium towards the formation of 2,6-diformyl-3,5-dimethoxyphenol.

The Vilsmeier-Haack Pathway to Difunctionalization

The mechanism involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent[6][15].

  • Electrophilic Aromatic Substitution: The electron-rich 3,5-dimethoxyphenol attacks the Vilsmeier reagent. A second formylation event can then occur on the still-activated ring.

  • Hydrolysis: The resulting iminium ion intermediates are hydrolyzed during aqueous workup to yield the final aldehyde products[6].

The following diagram illustrates the proposed mechanistic pathway for the diformylation.

Vilsmeier_Mechanism Vilsmeier-Haack Diformylation Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier + Phenol 3,5-Dimethoxyphenol Mono_Sub Mono-formylated Intermediate Phenol->Mono_Sub Vilsmeier->Mono_Sub + (1st eq.) Di_Sub Di-formylated Intermediate Vilsmeier->Di_Sub + (2nd eq.) Mono_Sub->Di_Sub Product 2,6-Diformyl-3,5-dimethoxyphenol Di_Sub->Product Hydrolysis

Caption: Proposed mechanism for Vilsmeier-Haack diformylation.

Field-Proven Experimental Protocol

This protocol is an adaptation of established Vilsmeier-Haack procedures[4], with modifications aimed at maximizing the yield of the di-formylated product. The key principle is the use of an excess of the formylating agent to drive the reaction towards completion at both ortho positions.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
3,5-Dimethoxyphenol154.161.0Starting material
Phosphorus oxychloride (POCl₃)153.334.0Corrosive, reacts violently with water
N,N-Dimethylformamide (DMF)73.095.0Anhydrous grade recommended
Dichloromethane (DCM)84.93-Anhydrous solvent
Sodium Hydroxide (NaOH)40.00As neededFor neutralization
Chloroform (CHCl₃)119.38-For purification by trituration
Hydrochloric Acid (HCl)36.46As neededFor pH adjustment
Step-by-Step Synthesis Workflow

The overall experimental workflow is depicted below.

Workflow Experimental Synthesis Workflow A 1. Reagent Preparation (POCl₃ in DCM, 0°C) B 2. Vilsmeier Reagent Formation (Slow addition of DMF) A->B C 3. Substrate Addition (Add 3,5-dimethoxyphenol) B->C D 4. Reaction (Stir at RT, then heat) C->D E 5. Hydrolysis & Neutralization (Ice water, then NaOH to pH 6) D->E F 6. Product Isolation (Vacuum filtration) E->F G 7. Purification (Trituration with CHCl₃) F->G H 8. Final Product (Dry under vacuum) G->H

Caption: Step-by-step workflow for the synthesis.

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add phosphorus oxychloride (4.0 eq.) to anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

    • Causality: Initial cooling is critical to control the highly exothermic reaction between POCl₃ and DMF, preventing degradation and side reactions.

  • Slow Addition of DMF: Add anhydrous DMF (5.0 eq.) dropwise to the stirred POCl₃ solution over 60-90 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

    • Causality: Slow, controlled addition prevents a dangerous exotherm and ensures the complete formation of the Vilsmeier reagent. A molar excess of the reagent is used to favor diformylation.

  • Substrate Addition: Dissolve 3,5-dimethoxyphenol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC. If mono-formylation is the primary product, gently heat the reaction to 40-50°C for an additional 4-6 hours to drive the second formylation.

    • Self-Validation: TLC analysis (e.g., using a 7:3 hexane:ethyl acetate eluent) should show the consumption of the starting material and the appearance of new spots corresponding to the mono- and di-formylated products. The desired product will be more polar.

  • Hydrolysis and Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Once the initial reaction subsides, cautiously neutralize the acidic solution to a pH of approximately 6.0 by adding solid NaOH pellets or a concentrated NaOH solution.[4]

    • Causality: Hydrolysis converts the iminium intermediate into the aldehyde. Neutralization is necessary to precipitate the phenolic product.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash it with cold water. Dry the crude solid in a vacuum oven at 40°C overnight.

  • Purification: The primary byproducts are the 2- and 4-formyl regioisomers, which have significantly higher solubility in chloroform than the desired bis-formylated product[4]. Purify the crude solid by trituration:

    • Add a portion of chloroform to the crude solid and stir vigorously for 15 minutes.

    • Filter the mixture, collecting the solid residue. The chloroform filtrate will contain the more soluble mono-formylated byproducts.

    • Repeat this process two to three more times.

    • Self-Validation: The progress of purification can be monitored by taking TLC or ¹H NMR samples of the solid residue after each wash.

  • Final Product: Dry the final solid product in a vacuum oven at 40°C for 24 hours to yield 2,6-diformyl-3,5-dimethoxyphenol.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol [2]
Appearance Pale yellow or off-white solid
Melting Point Data not widely reported; requires experimental determination
¹H NMR (CDCl₃) Expect signals for methoxy protons (~3.9 ppm), aromatic proton (~6.5 ppm), aldehyde protons (~10.2 ppm), and hydroxyl proton.
¹³C NMR (CDCl₃) Expect signals for aldehyde carbonyls, aromatic carbons, and methoxy carbons.
Mass Spec (ESI-) [M-H]⁻ at m/z 209.05

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).

  • Chloroform (CHCl₃): A suspected carcinogen and toxic upon inhalation and ingestion. All handling should be done in a fume hood.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

References

  • Erowid. (n.d.). 4-Formyl-3,5-dimethoxyphenol. Retrieved from [Link]

  • RSC. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]

  • Wikipedia. (2023). Duff reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]

  • Wiley Online Library. (1948). The Reimer-Tiemann Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-Dimethoxyphenol. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Diformyl-3,5-dimethoxyphenol. Retrieved from [Link]

  • I.R.I.S. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

  • The ScholarShip. (2015). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Acta Chemica Scandinavica. (1999). Convenient Method for the ortho-Formylation of Phenols. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-diformyl-3,5-dimethoxyphenol. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-dimethoxy phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,6-dimethoxyphenol. Retrieved from [Link]

  • Scirp.org. (2012). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxyphenol. Retrieved from [Link]

  • Google Patents. (2017). Method for synthesizing 2,6-dimethoxyphenol.
  • MDPI. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Retrieved from [Link]

  • UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • ResearchGate. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. Retrieved from [Link]

  • Google Patents. (2015). Preparation method of 3,5-dimethylphenol.

Sources

Characterization of 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 2,6-Diformyl-4-methylphenol

A Note on the Subject Compound: Comprehensive, publicly available experimental data for 2,6-diformyl-3,5-dimethoxyphenol is limited. To fulfill the requirements of an in-depth technical guide grounded in verifiable, field-proven data, this document focuses on the extensively characterized and structurally related compound, 2,6-diformyl-4-methylphenol (DFMP). The synthetic and analytical principles detailed herein are directly applicable to other 2,6-diformylphenol derivatives, providing a robust framework for researchers.

Introduction and Strategic Overview

2,6-Diformyl-4-methylphenol (DFMP), also known as 2-hydroxy-5-methylisophthalaldehyde, is a pivotal precursor in supramolecular and coordination chemistry.[1] Its rigid phenolic backbone, flanked by two highly reactive aldehyde functionalities, makes it an exceptional building block for the synthesis of complex molecular architectures. The strategic placement of the formyl groups ortho to the hydroxyl group facilitates the formation of stable, multidentate Schiff base ligands upon condensation with primary amines.[2][3] These ligands are instrumental in creating sophisticated metal complexes and macrocycles with tailored electronic, catalytic, and sensing properties.[4][5]

This guide, intended for researchers and drug development professionals, provides an in-depth examination of DFMP. We will move beyond simple procedural lists to explore the causality behind the synthetic strategy, the logic of the analytical characterization, and the versatility of its applications.

Synthesis: The Modified Duff Reaction

The preparation of 2,6-diformyl-4-methylphenol is efficiently achieved via a modified Duff reaction. This electrophilic aromatic substitution uses hexamethylenetetramine as the formylating agent in a strong acid medium, typically anhydrous trifluoroacetic acid (TFA).[6][7] The use of TFA as both the catalyst and solvent is critical; it activates the hexamine and the phenolic substrate, driving the reaction towards diformylation at the electron-rich ortho positions while minimizing the formation of para-substituted byproducts.[8]

Reaction Mechanism Overview

The mechanism involves the acid-mediated decomposition of hexamethylenetetramine to generate an electrophilic iminium ion. The electron-rich p-cresol attacks the iminium ion, leading to an aminomethylated intermediate. A subsequent intramolecular redox transfer, followed by hydrolysis during workup, yields the aldehyde functionalities.

Duff_Reaction cluster_reagents Initial Reagents cluster_reaction Reaction Core cluster_product Final Product pCresol p-Cresol EAS Electrophilic Aromatic Substitution (x2) pCresol->EAS Hexamine Hexamethylenetetramine Activation Generation of Electrophilic Iminium Ion Hexamine->Activation  + H+ (from TFA) TFA TFA (Solvent/Catalyst) TFA->Activation Activation->EAS Hydrolysis Acid Hydrolysis (Workup) EAS->Hydrolysis  Intermediate DFMP 2,6-Diformyl-4-methylphenol Hydrolysis->DFMP

Caption: Workflow for the synthesis of DFMP via the Duff reaction.

Detailed Experimental Protocol: Synthesis of 2,6-Diformyl-4-methylphenol

Causality Note: This one-pot procedure is advantageous over traditional multi-step methods, which often suffer from low overall yields. The key to success is maintaining anhydrous conditions until the final hydrolysis step to prevent premature decomposition of the intermediates.

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (8.65 g, 80.0 mmol).[9]

  • Reagent Addition: In the fume hood, add hexamethylenetetramine (22.43 g, 160 mmol, 2.0 equivalents).[9]

  • Solvent/Catalyst Addition: Carefully add anhydrous trifluoroacetic acid (TFA) (approx. 150 mL) to the flask. The reaction is exothermic. Allow the mixture to stir until the solids dissolve.

  • Reaction: Heat the resulting solution to reflux (approximately 85-100°C) under a nitrogen atmosphere. Maintain reflux for 12-24 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) using a 4:1 hexanes:ethyl acetate eluent.

  • TFA Removal: After cooling to room temperature, remove the trifluoroacetic acid under reduced pressure using a rotary evaporator.

  • Hydrolysis: Pour the concentrated residue into a beaker containing 600 mL of ice-cold 2 M HCl. Stir the mixture vigorously for at least 1 hour to ensure complete hydrolysis of the imine intermediates. A yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like a toluene or cyclohexane-pentane mixture to yield pale yellow crystals.[10] Dry the purified product under vacuum. The expected yield is typically in the range of 60-75%.

Physicochemical and Safety Profile

A thorough understanding of the compound's physical properties and safety hazards is a prerequisite for its effective use in a research setting.

Physicochemical Data
PropertyValueSource(s)
CAS Number 7310-95-4[4][11]
Molecular Formula C₉H₈O₃[4][11]
Molecular Weight 164.16 g/mol [1]
Appearance White to yellow crystalline powder[4]
Melting Point 128-130 °C[1][12]
Solubility Soluble in ethanol, acetone; limited solubility in water[4]
Safety and Handling

2,6-Diformyl-4-methylphenol is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Hazard StatementDescriptionGHS Classification
H315 Causes skin irritationSkin Irritation, Category 2
H319 Causes serious eye irritationEye Irritation, Category 2
H335 May cause respiratory irritationSTOT SE, Category 3

Data sourced from PubChem GHS classifications.[11]

Handling Protocol:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

Spectroscopic Characterization

The structural elucidation of 2,6-diformyl-4-methylphenol is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating analytical dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the precise arrangement of atoms in the molecule. The symmetry of the molecule simplifies the spectra.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by four distinct signals. A representative spectrum is shown in publications such as that by Al-Hamdani et al.[13]

    • Phenolic Proton (-OH): A broad singlet, typically downfield (>10 ppm), whose chemical shift is dependent on solvent and concentration.

    • Aldehydic Protons (-CHO): A sharp singlet around 10 ppm, integrating to 2 protons.

    • Aromatic Protons (Ar-H): A singlet around 7.5-8.0 ppm, integrating to 2 protons, confirming the symmetric substitution on the ring.

    • Methyl Protons (-CH₃): A sharp singlet around 2.3 ppm, integrating to 3 protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals, reflecting the molecule's symmetry. Characterization by ¹³C NMR has been confirmed in multiple studies.[2][10]

    • Aldehydic Carbonyl (C=O): ~190 ppm

    • Phenolic Carbon (C-OH): ~160 ppm

    • Aromatic Quaternary Carbons (C-CHO & C-CH₃): Three distinct signals between ~120-140 ppm.

    • Aromatic C-H Carbon: ~135 ppm

    • Methyl Carbon (-CH₃): ~20 ppm

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the hydroxyl and carbonyl groups.[10]

Wavenumber (cm⁻¹)Functional GroupDescription
~3400-3200O-H (Phenol)Broad absorption, indicative of hydrogen bonding
~3050C-H (Aromatic)Sharp, medium absorption
~2920C-H (Aliphatic)Sharp, medium absorption from the methyl group
~1680-1650C=O (Aldehyde)Strong, sharp absorption, characteristic of the formyl group
~1600, ~1470C=C (Aromatic)Medium to strong absorptions from ring stretching
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI-MS), the molecular ion peak (M⁺) is expected to be prominent.

  • Expected Molecular Ion (M⁺): m/z = 164.16

Reactivity and Synthetic Applications

The synthetic utility of DFMP stems from the high reactivity of its two aldehyde groups, which can readily undergo condensation reactions. This dual reactivity allows it to act as a "molecular clip" to link two amine-containing molecules together.

Schiff Base Condensation

The most prominent application of DFMP is in the synthesis of Schiff bases (imines). The reaction involves the condensation of the two aldehyde groups with two equivalents of a primary amine, often catalyzed by a small amount of acid.

Schiff_Base_Formation DFMP 2,6-Diformyl-4- methylphenol Product Symmetric Schiff Base Ligand DFMP->Product Amine 2x Primary Amine (R-NH2) Amine->Product Loss - 2 H₂O Solvent Methanol or Ethanol (Solvent)

Caption: General scheme for Schiff base synthesis from DFMP.

This reaction is fundamental to creating elaborate ligands for coordination chemistry. By choosing a diamine, intramolecular condensation can lead to the formation of macrocyclic compounds.[5] These macrocycles are crucial in modeling biological systems and developing novel catalysts.[5]

Applications in Fluorescent Chemosensors

Schiff bases derived from DFMP have been extensively developed as fluorescent chemosensors.[1] The resulting ligand often exhibits a weak intrinsic fluorescence. Upon coordination with a specific metal ion (e.g., Zn²⁺, Al³⁺), the conformational rigidity of the molecule increases, and processes like photoinduced electron transfer (PET) are inhibited. This chelation-enhanced fluorescence (CHEF) effect leads to a significant "turn-on" fluorescent response, allowing for the sensitive and selective detection of the target ion.[1][14]

Conclusion

2,6-Diformyl-4-methylphenol is a compound of significant synthetic value, underpinned by a straightforward and efficient preparation method. Its characterization is robust and verifiable through standard spectroscopic techniques, confirming a symmetric structure ripe for chemical elaboration. The dual aldehyde functionality serves as a powerful gateway to a vast library of Schiff bases, metal complexes, and macrocycles, with profound applications in fields ranging from bioinorganic chemistry to materials science and advanced analytical sensing. The protocols and data presented in this guide provide a comprehensive and validated foundation for researchers seeking to exploit the rich chemistry of this versatile molecular platform.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81744, 2,6-Diformyl-4-methylphenol. Retrieved January 14, 2026 from [Link].

  • Lindoy, L. F., et al. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(7), 1029-1032. Available from: [Link].

  • Enrique, J., et al. (2003). Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Journal of Inorganic Biochemistry, 94(4), 326-334. Available from: [Link].

  • Chemsrc (2024). 2,6-diformyl-4-methylphenol. Retrieved January 14, 2026 from [Link].

  • Grokipedia (2026). Diformylcresol. Retrieved January 14, 2026 from [Link].

  • Koll, A., et al. (2002). Macrocyclic Complexes Derived from 2,6-Diformyl-4-X-phenol: Substituent Effects and Phosphate Hydrolysis Activity. European Journal of Inorganic Chemistry, 2002(10), 2539-2545. Available from: [Link].

  • Ghosh, A., et al. (2012). Structures of Schiff base ligands. DFMP = 2,6-diformy1-4-methylphenol,... ResearchGate. Available from: [Link].

  • Sönmez, M., et al. (2010). Synthesis, spectroscopic and biological studies on the new symmetric Schiff base derived from 2,6-diformyl-4-methylphenol with N-aminopyrimidine. European Journal of Medicinal Chemistry, 45(5), 1935-1940. Available from: [Link].

  • Various Authors (n.d.). Duff Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Available from: [Link].

  • Ray, M., et al. (2006). Structures of the Schiff base ligands. DFMP... ResearchGate. Available from: [Link].

  • Al-Hamdani, A. A. S. (2015). 1H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6. ResearchGate. Available from: [Link].

  • Al-Jeboori, M. J., et al. (2009). Synthesis and spectral studies of 2,6-diformyl-4-methylphenol-bis(semicarbazone) ligand and their binuclear metal complexes. Journal of Kerbala University, 7(2). Available from: [Link].

  • Wikipedia contributors. (2023). Duff reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link].

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033826). Retrieved January 14, 2026 from [Link].

  • SynArchive. (n.d.). Duff Reaction. Retrieved January 14, 2026 from [Link].

  • ResearchGate. (n.d.). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Retrieved January 14, 2026 from [Link].

  • FooDB. (2010). Showing Compound 2,6-Dimethoxy-4-methylphenol (FDB000865). Retrieved January 14, 2026 from [Link].

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 14, 2026 from [Link].

  • Smith, W. E. (1974). U.S. Patent No. 3,833,660. Washington, DC: U.S. Patent and Trademark Office.
  • Wucherpfennig, T. G., et al. (2022). Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale. Nature Communications, 13(1), 3823. Available from: [Link].

  • Hong, J., & Sun, C. (2017). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 22(7), 1048. Available from: [Link].

  • Isah, A., & Spring, D. R. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(19), 10288-10317. Available from: [Link].

  • NIST. (n.d.). Phenol, 2,6-dibromo-4-methyl-. In NIST Chemistry WebBook. Retrieved January 14, 2026 from [Link].

  • NIST. (n.d.). Phenol, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved January 14, 2026 from [Link].

  • Baran, J., et al. (2015). Comparison of the FTIR spectra of three crystalline forms of 4-methylphenol... ResearchGate. Available from: [Link].

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  • Jana, A., et al. (2013). ESI A novel 2,6-diformyl-4-methyl phenol based chemosensor for Zn(II) ion by ratiometric displacement of Cd(II) ion... The Royal Society of Chemistry. Available from: [Link].

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An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Phenolic Building Block

2,6-Diformyl-3,5-dimethoxyphenol, also known as 4-hydroxy-2,6-dimethoxyisophthalaldehyde, is a symmetrically substituted aromatic dialdehyde. Its structure, featuring a central phenolic hydroxyl group flanked by two methoxy and two formyl groups, makes it a highly valuable and versatile precursor in synthetic organic chemistry. The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring, while the two aldehyde functionalities provide reactive sites for a variety of chemical transformations. This unique combination of features allows for the construction of complex molecular architectures, particularly macrocycles and multidentate ligands, which are of significant interest in the fields of medicinal chemistry, supramolecular chemistry, and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 2,6-Diformyl-3,5-dimethoxyphenol is crucial for its effective use in synthesis and for the characterization of its derivatives.

Core Chemical Identifiers and Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below.[1][2]

PropertyValueReference
CAS Number 125666-65-1[1]
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol [2]
IUPAC Name 2-hydroxy-4,6-dimethoxybenzene-1,3-dicarbaldehyde[3]
Alternate Names 4-hydroxy-2,6-dimethoxyisophthalaldehyde[1]
Topological Polar Surface Area (TPSA) 72.83 Ų[2]
Predicted LogP 1.0344[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 5[2]
Rotatable Bonds 4[2]

Note: Experimental data for properties such as melting point and solubility are not widely reported in publicly available literature and should be determined empirically.

Spectroscopic Data
  • ¹H NMR: Resonances for the aldehyde protons (CHO), the aromatic proton, the methoxy protons (OCH₃), and the phenolic hydroxyl proton (OH).

  • ¹³C NMR: Signals corresponding to the carbonyl carbons of the aldehydes, the aromatic carbons (including those bearing the hydroxyl, methoxy, and formyl groups), and the methoxy carbons.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches (aromatic and aldehydic), a strong C=O stretch for the aldehyde groups, and C-O stretches for the ether and phenol functionalities.

Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol

The introduction of two formyl groups ortho to a hydroxyl group on a highly substituted benzene ring presents a synthetic challenge. The most plausible and reported methods for achieving this transformation involve electrophilic aromatic substitution reactions on the precursor, 3,5-dimethoxyphenol.

Recommended Synthetic Approach: The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically targeting the ortho position of phenols.[3][5] For substrates like 3,5-dimethoxyphenol, where both ortho positions are vacant and activated, diformylation is possible.[5] The use of a strong acid like trifluoroacetic acid (TFA) can enhance the reactivity and improve yields.[6]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start 3,5-Dimethoxyphenol Duff Duff Reaction Start->Duff Reacts with Reagents 1. Hexamethylenetetramine (HMTA) 2. Trifluoroacetic Acid (TFA) Reagents->Duff Mediated by Workup 1. Acidic Hydrolysis (e.g., aq. HCl) 2. Extraction 3. Chromatography Duff->Workup Leads to Product 2,6-Diformyl-3,5-dimethoxyphenol Workup->Product Yields

Caption: Synthetic workflow for 2,6-Diformyl-3,5-dimethoxyphenol via the Duff Reaction.

Experimental Protocol: Duff Diformylation

The following is a generalized protocol based on established principles of the Duff reaction for diformylation.[5][6] Optimization of reaction time, temperature, and stoichiometry is recommended for specific laboratory conditions.

Materials:

  • 3,5-Dimethoxyphenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic Acid (TFA)

  • Hydrochloric Acid (e.g., 2M HCl)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxyphenol (1 equivalent) in trifluoroacetic acid.

  • Addition of Reagent: To the stirred solution, add hexamethylenetetramine (at least 2.2 equivalents for diformylation) portion-wise to control any initial exotherm.

  • Reaction: Heat the mixture to reflux (temperature will depend on the boiling point of TFA, approx. 72 °C) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice and aqueous hydrochloric acid. This step hydrolyzes the intermediate imine species to the final aldehyde.

  • Workup: Stir the aqueous mixture vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sulfate. After filtering and concentrating the solvent in vacuo, the crude product should be purified by silica gel column chromatography to isolate the desired 2,6-diformyl-3,5-dimethoxyphenol from any mono-formylated or unreacted starting material.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Key Chemical Reactions and Mechanisms

The two aldehyde groups of 2,6-diformyl-3,5-dimethoxyphenol are the primary sites of reactivity, enabling its use as a scaffold for building larger, more complex molecules.

Condensation Reactions for Heterocycle and Macrocycle Synthesis

The dialdehyde is an ideal substrate for condensation reactions with difunctional nucleophiles (e.g., diamines, diols, dithiols) to form macrocyclic structures. The symmetrical nature of the molecule simplifies the reaction, often leading to a single macrocyclic product.

A prominent example is the Claisen-Schmidt condensation with ketones to form bis-chalcones.[6] These reactions are typically base-catalyzed and involve the nucleophilic attack of a ketone enolate on the aldehyde carbonyls.

Reaction_Pathway cluster_reaction Claisen-Schmidt Condensation Reactant1 2,6-Diformyl-3,5-dimethoxyphenol (Dialdehyde) Reaction Base Catalyst (e.g., NaOH, KOH) Reactant1->Reaction Reactant2 2 x R-CO-CH₃ (Ketone) Reactant2->Reaction Product Bis-Chalcone Derivative Reaction->Product Forms

Caption: Pathway for bis-chalcone synthesis from 2,6-Diformyl-3,5-dimethoxyphenol.

Mechanism Insight: The reaction proceeds via the formation of an enolate from the ketone in the presence of a base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated carbonyl system characteristic of a chalcone. The reaction occurs at both aldehyde sites, leading to the symmetrical bis-chalcone product. This "two-directional" synthesis is an efficient strategy for rapidly building molecular complexity.[6]

Applications in Drug Discovery and Development

The rigid, pre-organized structure of 2,6-diformyl-3,5-dimethoxyphenol makes it an attractive scaffold for the synthesis of compounds with potential therapeutic applications.

Precursor to Bioactive Bis-Chalcones

Chalcones are a well-established class of compounds with a wide range of biological activities. By using 2,6-diformyl-3,5-dimethoxyphenol as a starting material, novel bis-chalcone derivatives can be synthesized. These compounds have demonstrated significant potential in several therapeutic areas:

  • Antioxidant Activity: The phenolic nature of the core structure, combined with the extended conjugation of the bis-chalcone system, can lead to potent radical scavenging properties.[6]

  • Antiproliferative and Anticancer Activity: Many bis-chalcone derivatives have been reported to exhibit cytotoxicity against various cancer cell lines, making them promising leads for anticancer drug development.

  • Anti-inflammatory and Antimicrobial Properties: The α,β-unsaturated ketone moiety is a known pharmacophore that can interact with biological targets involved in inflammation and microbial growth.

Scaffold for Macrocyclic Drug Candidates

Macrocycles occupy a unique chemical space between small molecules and large biologics, offering the potential for high-affinity and selective binding to challenging drug targets, such as protein-protein interfaces. The difunctional nature of 2,6-diformyl-3,5-dimethoxyphenol allows it to serve as a key building block in the diversity-oriented synthesis of macrocycle libraries.[7] The synthesis often involves a condensation reaction with a linear linker containing two nucleophilic groups (e.g., a diamine), followed by cyclization. The resulting macrocycles can then be screened for biological activity against a wide range of therapeutic targets.

Conclusion and Future Outlook

2,6-Diformyl-3,5-dimethoxyphenol is a synthetically valuable building block with significant potential for applications in drug discovery and materials science. Its straightforward, albeit sometimes low-yielding, synthesis via established formylation reactions provides access to a symmetrical dialdehyde scaffold. The reactivity of the formyl groups in condensation reactions allows for the efficient construction of complex molecules, including bioactive bis-chalcones and diverse macrocyclic libraries. For researchers and scientists, this compound represents a powerful tool for generating novel molecular entities with tunable properties. Further research into optimizing its synthesis and exploring its utility in creating novel macrocyclic and heterocyclic systems will undoubtedly lead to new discoveries in medicinal chemistry and beyond.

References

  • Duff, J. C. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941, 547.
  • Ferguson, L. N. The Synthesis of Aromatic Aldehydes. Chem. Rev.1946, 38 (2), 227–254.
  • Ogata, Y., & Sugiura, F. Kinetics and mechanism of the Duff reaction. Tetrahedron1968, 24 (14), 5001.
  • Khazaei-Poul, Z., Mahmoodi, N. O., & Taherpour, H. Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h.
  • Journal of Organic Chemistry. Documentation for 2,6-DIFORMIL-3,5-DIMETOXIFENOL CAS 125666-65-1. vol. 56, p. 4196.
  • Worden, L. R., Kaufman, K. D., Smith, P. J., & Widiger, G. N. Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic1970, (2), 227-231.
  • SpectraBase. 2,6-Diformyl-3,5-dimethoxyphenol. [Link] (accessed Jan 14, 2026).

  • Spring, D. R., et al. Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chem. Rev.2019, 119, 10288-10317.

Sources

An In-depth Technical Guide to 2,6-Diformyl-3,5-dimethoxyphenol (CAS 125666-65-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6-diformyl-3,5-dimethoxyphenol, a versatile aromatic dialdehyde. With full editorial control, this document is structured to deliver not just procedural steps but a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Section 1: Compound Profile and Physicochemical Properties

2,6-Diformyl-3,5-dimethoxyphenol, also known as 4-hydroxy-2,6-dimethoxyisophthalaldehyde, is a key building block in synthetic organic chemistry.[1] Its unique trifunctional nature, possessing a phenolic hydroxyl group and two aldehyde functionalities, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including macrocycles and bis-chalcones.

Physicochemical and Spectroscopic Data
PropertyValueSource
CAS Number 125666-65-1[1]
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol [1]
Appearance Expected to be a solidN/A
Purity ≥98% (Commercially available)[1]
MS (GC) Available[2]
¹H NMR (Predicted) See Section 3N/A
¹³C NMR (Predicted) See Section 3N/A
IR (Predicted) See Section 3N/A

Section 2: Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol

The synthesis of 2,6-diformyl-3,5-dimethoxyphenol can be effectively achieved via the Duff reaction, a classic method for the formylation of phenols.[3][4] This reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium, typically targeting the ortho positions relative to the hydroxyl group.

Reaction Scheme

Duff Reaction Precursor 2,6-Dimethoxyphenol Product 2,6-Diformyl-3,5-dimethoxyphenol Precursor->Product Duff Reaction Reagents Hexamethylenetetramine, Acid (e.g., TFA)

Caption: Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol via the Duff Reaction.

Detailed Experimental Protocol (Duff Reaction)

This protocol is a well-established method for the ortho-formylation of phenols and is adapted here for the synthesis of the target molecule.

Materials:

  • 2,6-Dimethoxyphenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or another suitable acid

  • Hydrochloric acid (HCl), aqueous solution

  • Dichloromethane (DCM) or another suitable solvent

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethoxyphenol (1 equivalent) in a suitable solvent such as dichloromethane.

  • Addition of Reagents: Add hexamethylenetetramine (2.5-3 equivalents) to the solution. Slowly add trifluoroacetic acid (as both solvent and catalyst) with stirring. The reaction is typically exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of hydrochloric acid and stir vigorously to hydrolyze the intermediate imine.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2,6-diformyl-3,5-dimethoxyphenol.

Section 3: Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data based on the structure of 2,6-diformyl-3,5-dimethoxyphenol and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • -OH Proton: A broad singlet, typically downfield (δ > 10 ppm), due to hydrogen bonding with the adjacent aldehyde groups.

  • Aldehyde Protons (-CHO): Two singlets, each integrating to 1H, in the region of δ 9.5-10.5 ppm.

  • Aromatic Proton: A singlet integrating to 1H, expected in the aromatic region (δ 6.5-7.5 ppm).

  • Methoxy Protons (-OCH₃): A singlet integrating to 6H, typically around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aldehyde Carbonyls (-CHO): Two distinct signals in the downfield region, approximately δ 190-200 ppm.

  • Aromatic Carbons: Signals for the quaternary carbons attached to the hydroxyl, methoxy, and aldehyde groups, as well as the single aromatic CH carbon, will appear in the aromatic region (δ 100-160 ppm).

  • Methoxy Carbons (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.

  • C-H Stretch (Aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1690 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the methoxy and phenolic C-O bonds.

Section 4: Chemical Reactivity and Synthetic Applications

The reactivity of 2,6-diformyl-3,5-dimethoxyphenol is dominated by its three functional groups: the phenolic hydroxyl and the two aromatic aldehydes. This unique arrangement allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Reactivity of the Aldehyde Groups

The two aldehyde groups are susceptible to nucleophilic attack, making them ideal for a range of condensation reactions. The electron-donating nature of the hydroxyl and methoxy groups can influence the reactivity of the aldehydes.

Application 1: Synthesis of Bis-Chalcones via Claisen-Schmidt Condensation

A primary application of 2,6-diformyl-3,5-dimethoxyphenol is in the synthesis of bis-chalcones, which are known for their diverse biological activities.[5] The Claisen-Schmidt condensation provides a straightforward method for this transformation.[6]

Claisen_Schmidt Diformylphenol 2,6-Diformyl-3,5- dimethoxyphenol BisChalcone Bis-Chalcone Diformylphenol->BisChalcone Claisen-Schmidt Condensation Acetophenone 2 eq. Acetophenone Base Base (e.g., NaOH)

Caption: Synthesis of a bis-chalcone from 2,6-diformyl-3,5-dimethoxyphenol.

This protocol outlines the base-catalyzed condensation of 2,6-diformyl-3,5-dimethoxyphenol with an acetophenone derivative.

Materials:

  • 2,6-Diformyl-3,5-dimethoxyphenol

  • Substituted acetophenone (2 equivalents)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or methanol

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-diformyl-3,5-dimethoxyphenol (1 equivalent) and the substituted acetophenone (2 equivalents) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with vigorous stirring.

  • Reaction Conditions: Allow the reaction to stir at room temperature for several hours to overnight. The formation of a precipitate often indicates product formation.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: The crude bis-chalcone can be purified by recrystallization from a suitable solvent such as ethanol.

Application 2: Precursor for Macrocycle Synthesis

The difunctional nature of 2,6-diformyl-3,5-dimethoxyphenol makes it an excellent candidate for the synthesis of macrocyclic compounds.[2][7] By reacting it with a difunctional linker, large ring systems can be constructed.

Macrocyclization Diformylphenol 2,6-Diformyl-3,5- dimethoxyphenol Macrocycle Macrocycle Diformylphenol->Macrocycle Condensation Linker Difunctional Linker (e.g., Diamine)

Sources

Spectroscopic Data of 2,6-Diformyl-3,5-dimethoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Diformyl-3,5-dimethoxyphenol, also known as 4-hydroxy-2,6-dimethoxyisophthalaldehyde, is a functionalized aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a central phenolic ring substituted with two formyl groups and two methoxy groups, presents a unique electronic and steric environment. Understanding the spectroscopic characteristics of this molecule is paramount for its identification, purity assessment, and the elucidation of its role in various chemical reactions and biological interactions. This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 2,6-Diformyl-3,5-dimethoxyphenol, offering insights for researchers, scientists, and professionals in drug development.

The molecular structure of 2,6-Diformyl-3,5-dimethoxyphenol is presented below:

Caption: Chemical structure of 2,6-Diformyl-3,5-dimethoxyphenol.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 2,6-Diformyl-3,5-dimethoxyphenol (C₁₀H₁₀O₅), the exact mass is 210.0528 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS spectrum of 2,6-Diformyl-3,5-dimethoxyphenol is publicly available and provides key information for its identification.[1] The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 210.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is anticipated to occur through the loss of functional groups. Key predicted fragments are outlined in the table below.

Predicted Fragment (m/z) Possible Identity
211[M+H]⁺
233[M+Na]⁺
209[M-H]⁻
195[M-CH₃]⁺
181[M-CHO]⁺
167[M-CHO-CH₃]⁺
152[M-2CHO]⁺

Data sourced from predicted values.

Mass_Spec_Workflow Sample 2,6-Diformyl-3,5-dimethoxyphenol Ionization Electron Ionization (EI) Sample->Ionization Vaporization MassAnalyzer Quadrupole Mass Analyzer Ionization->MassAnalyzer Acceleration Detector Electron Multiplier MassAnalyzer->Detector Separation by m/z Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Amplification

Caption: A simplified workflow for GC-MS analysis.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the GC-MS analysis of phenolic compounds, adaptable for 2,6-Diformyl-3,5-dimethoxyphenol.

  • Sample Preparation: Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed to increase volatility and improve peak shape.[2][3]

  • Gas Chromatography:

    • Injector: Splitless mode.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: An initial temperature of 70°C, ramped to 280°C at a rate of 10°C/min, and held for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR spectra for 2,6-Diformyl-3,5-dimethoxyphenol, this section will provide a detailed prediction of the expected ¹H and ¹³C NMR spectra based on its chemical structure and comparison with related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0 - 12.0Singlet1HPhenolic -OHThe hydroxyl proton is acidic and its chemical shift can be concentration and solvent dependent. Intramolecular hydrogen bonding with the adjacent formyl groups would lead to a downfield shift.
~10.0Singlet2HAldehydic -CHOAldehyde protons resonate at very downfield chemical shifts due to the deshielding effect of the carbonyl group.
~6.5 - 7.0Singlet1HAromatic C-HA single aromatic proton is present on the ring. Its chemical shift is influenced by the surrounding electron-donating methoxy and hydroxyl groups and electron-withdrawing formyl groups.
~3.9Singlet6HMethoxy -OCH₃The two methoxy groups are chemically equivalent and will appear as a single sharp peak.

These are predicted values and the actual spectrum may vary.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~190Aldehydic C=OThe carbonyl carbons of the aldehyde groups are highly deshielded.
~160C-OHThe aromatic carbon attached to the hydroxyl group.
~155C-OCH₃The aromatic carbons attached to the methoxy groups.
~110C-H (aromatic)The protonated aromatic carbon.
~105C-CHOThe aromatic carbons attached to the formyl groups.
~56-OCH₃The carbons of the methoxy groups.

These are predicted values and the actual spectrum may vary.

NMR_Interpretation Structure 2,6-Diformyl-3,5-dimethoxyphenol Structure H_NMR Predicted ¹H NMR (Chemical Shift, Multiplicity, Integration) Structure->H_NMR Predicts Proton Environment C_NMR Predicted ¹³C NMR (Chemical Shift) Structure->C_NMR Predicts Carbon Environment Interpretation Structural Elucidation H_NMR->Interpretation C_NMR->Interpretation

Sources

An In-depth Technical Guide to 2,6-Diformyl-3,5-dimethoxyphenol: Structure, Synthesis, and Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

2,6-Diformyl-3,5-dimethoxyphenol is a polysubstituted aromatic aldehyde with a unique arrangement of functional groups that suggests significant potential as a scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular architecture, discusses plausible synthetic strategies based on established organic chemistry principles, outlines expected analytical characterization data, and explores its prospective applications. While detailed experimental literature on this specific molecule is nascent, this document synthesizes data from analogous structures and foundational chemical theory to offer a robust framework for researchers.

Introduction: The Strategic Value of Polysubstituted Phenols

Phenolic compounds are a cornerstone of drug discovery, with their structures appearing in a vast array of therapeutic agents and natural products.[1][2] The strategic placement of multiple functional groups onto a phenol ring creates a molecule with highly specific electronic and steric properties, enabling it to serve as a versatile building block for more complex molecular targets. 2,6-Diformyl-3,5-dimethoxyphenol, also known as 4-hydroxy-2,6-dimethoxyisophthalaldehyde, is one such molecule.[3][4] Its structure, featuring two aldehyde (formyl) groups ortho to the phenolic hydroxyl and two methoxy groups meta to it, presents a compelling platform for synthesizing macrocycles, Schiff base ligands, and other complex architectures relevant to drug development and coordination chemistry.[5]

The dual aldehyde groups offer sites for difunctionalization, while the phenolic hydroxyl and methoxy groups modulate the reactivity of the aromatic ring and provide hydrogen bonding capabilities. This guide will deconstruct the molecule's features to provide researchers with the foundational knowledge needed to harness its synthetic potential.

Molecular Structure and Physicochemical Properties

The core of 2,6-Diformyl-3,5-dimethoxyphenol is a benzene ring symmetrically substituted with five functional groups. This substitution pattern dictates its chemical behavior and potential interactions.

Key Structural Features:

  • Phenolic Hydroxyl (-OH): Confers acidic properties and acts as a hydrogen bond donor. Its position is crucial for directing electrophilic substitution reactions.

  • Diformyl Groups (-CHO): Two aldehyde groups are positioned at the 2 and 6 positions. These are strong electron-withdrawing groups, which decrease the electron density of the aromatic ring and act as key reactive handles for condensation reactions.

  • Dimethoxy Groups (-OCH₃): Located at the 3 and 5 positions, these are electron-donating groups that increase the nucleophilicity of the ring. They also add steric bulk and can influence the conformation of the molecule.

A summary of its key identifiers and computed properties is presented below.

PropertyValueSource
CAS Number 125666-65-1[3][4]
Molecular Formula C₁₀H₁₀O₅[3][4]
Molecular Weight 210.18 g/mol [3]
Canonical SMILES COC1=CC(=C(C(=C1C=O)O)C=O)OC[3][6]
InChI Key KMBLGUFRZSQVSJ-UHFFFAOYSA-N[6]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 5[3]
Predicted LogP 1.03[3]

Synthesis Strategy: The Formylation of Dimethoxyphenols

While a specific, peer-reviewed synthesis for 2,6-Diformyl-3,5-dimethoxyphenol is not widely documented, a logical and effective approach can be designed based on well-established formylation reactions of phenols. The starting material would likely be 3,5-dimethoxyphenol. The challenge lies in achieving selective diformylation at the ortho positions (2 and 6) which are activated by the hydroxyl group.

Two classical methods are prime candidates for this transformation: the Duff reaction and the Reimer-Tiemann reaction .

Proposed Synthesis via Modified Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[7][8] It is particularly effective for the ortho-formylation of phenols.[8] A modified Duff reaction using trifluoroacetic acid (TFA) as the solvent has been shown to be effective for the diformylation of 4-substituted phenols, making it a highly promising route.

Causality Behind Experimental Choices:

  • Starting Material: 3,5-Dimethoxyphenol provides the correct arrangement of methoxy and hydroxyl groups. The hydroxyl group strongly activates the ortho (2, 4, 6) positions for electrophilic substitution.

  • Reagent: Hexamethylenetetramine (HMTA) serves as the source of the electrophilic iminium ion, which is the formylating species.[8] Using at least two equivalents of HMTA is crucial for achieving diformylation.

  • Solvent/Catalyst: Anhydrous trifluoroacetic acid (TFA) acts as both the solvent and the acid catalyst. Its strong acidity facilitates the generation of the electrophile from HMTA and promotes the reaction, which can be refluxed to ensure completion.

  • Workup: The reaction is quenched with aqueous acid (e.g., HCl) to hydrolyze the intermediate Schiff base (iminium) adducts to the final aldehyde functional groups.

Experimental Protocol (Proposed)
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3,5-dimethoxyphenol (1 equivalent) and hexamethylenetetramine (2.2 equivalents).

  • Solvent Addition: Carefully add anhydrous trifluoroacetic acid (TFA) to dissolve the reagents.

  • Reaction: Heat the resulting solution to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Hydrolysis: After cooling to room temperature, pour the reaction mixture into a beaker containing 4 M hydrochloric acid and stir vigorously for 30 minutes.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 3,5-Dimethoxyphenol C Anhydrous Trifluoroacetic Acid (TFA) A->C Dissolve B Hexamethylenetetramine (HMTA) (2.2 eq.) B->C Dissolve D Reflux (24-48h) C->D Heat E Acid Hydrolysis (4M HCl) D->E Quench F Extraction (DCM or EtOAc) E->F G Column Chromatography F->G H 2,6-Diformyl-3,5-dimethoxyphenol G->H Isolate Pure Product

Proposed workflow for the synthesis of 2,6-Diformyl-3,5-dimethoxyphenol.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic techniques would be employed for a self-validating system of characterization.

TechniqueExpected Key Observations
¹H NMR - Phenolic Proton (-OH): A broad singlet, likely >10 ppm. - Aldehydic Protons (-CHO): A singlet around 10 ppm. - Aromatic Proton (C4-H): A singlet between 6-7 ppm. - Methoxy Protons (-OCH₃): A singlet around 4 ppm, integrating to 6 protons.
¹³C NMR - Aldehydic Carbonyls (C=O): Peaks around 190 ppm. - Aromatic Carbons (C-O): Peaks between 150-165 ppm. - Aromatic Carbons (C-H, C-CHO): Peaks between 105-130 ppm. - Methoxy Carbons (-OCH₃): A peak around 56 ppm.
IR Spectroscopy - O-H Stretch: A broad band around 3200-3400 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Peaks around 2900-3100 cm⁻¹. - C=O Stretch (Aldehyde): A strong, sharp peak around 1670-1690 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1580-1600 cm⁻¹. - C-O Stretch (Ether/Phenol): Strong bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry - (ESI+) : Expected [M+H]⁺ ion at m/z 211.06. - (ESI-) : Expected [M-H]⁻ ion at m/z 209.05.

SpectraBase and PubChem provide predicted mass spectrometry data, including collision cross-section values, which can aid in identification.[6][9]

Potential Applications in Drug Development and Research

The unique structure of 2,6-Diformyl-3,5-dimethoxyphenol makes it a valuable precursor for several classes of compounds with therapeutic and diagnostic potential.

  • Precursor for Schiff Base Ligands: The two aldehyde groups can readily react with primary amines to form bis-Schiff base (di-imine) ligands. These ligands are exceptional at chelating metal ions, forming stable metal complexes. Such complexes are investigated for their roles as catalysts, imaging agents, and potential metallodrugs with anticancer or antimicrobial properties.

  • Scaffold for Macrocycle Synthesis: The difunctional nature of the molecule allows it to be a key component in the template-driven synthesis of macrocycles. These large ring structures are of great interest in drug discovery for their ability to target challenging protein-protein interactions.

  • Building Block for Bioactive Chalcones: The aldehyde groups can undergo Claisen-Schmidt condensation with various ketones to produce bis-chalcones.[5] Chalcones are a well-known class of flavonoids with a wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.[5]

G cluster_pathways Synthetic Pathways cluster_products Potential Products cluster_applications Target Applications A 2,6-Diformyl-3,5- dimethoxyphenol B Schiff Base Condensation (+ Primary Amines) A->B C Macrocyclization (+ Diamines/Linkers) A->C D Claisen-Schmidt Condensation (+ Ketones) A->D E Bis-Schiff Base Metal Complexes B->E F Novel Macrocycles C->F G Bis-Chalcones D->G H Metallodrugs & Catalysts E->H I PPI Inhibitors F->I J Anticancer & Anti-inflammatory Agents G->J

Potential synthetic pathways and applications of the title compound.

Conclusion and Future Outlook

2,6-Diformyl-3,5-dimethoxyphenol is a molecule of significant synthetic interest, poised to serve as a versatile scaffold for creating complex chemical entities. While its dedicated research footprint is currently small, the foundational principles of organic chemistry provide a clear roadmap for its synthesis and characterization. By leveraging established formylation methodologies and standard analytical techniques, researchers can confidently produce and validate this compound. Its true potential will be unlocked as drug development professionals and medicinal chemists begin to incorporate it into synthetic workflows targeting novel therapeutics and advanced materials. The logical next steps involve the execution of the proposed synthesis, full spectroscopic characterization, and exploration of its reactivity in the pathways outlined above.

References

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The Strategic Synthesis and Application of 2,6-Diformyl-3,5-dimethoxyphenol: A Gateway to Novel Bioactive Bis-Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2,6-Diformyl-3,5-dimethoxyphenol, a versatile phenolic aldehyde. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the design and synthesis of novel therapeutic agents. We will delve into a proposed synthetic pathway for this key intermediate, detail its conversion into biologically active bis-chalcones, and explore the modulation of critical signaling pathways, such as NF-κB, Nrf2, and MAPK, by these derivatives. The protocols and insights provided herein are designed to be a self-validating system, offering a robust foundation for further research and development.

Introduction: The Potential of Polysubstituted Phenolic Scaffolds

Phenolic compounds are a cornerstone of medicinal chemistry, with a rich history of providing scaffolds for the development of a wide array of therapeutic agents. Their inherent antioxidant properties and ability to participate in hydrogen bonding make them privileged structures for interacting with biological targets. Among these, polysubstituted phenols bearing reactive functional groups, such as aldehydes, offer a unique platform for the synthesis of complex molecules with diverse pharmacological activities.

2,6-Diformyl-3,5-dimethoxyphenol (also known as 4-hydroxy-2,6-dimethoxyisophthalaldehyde) is a particularly interesting, though not extensively studied, building block. Its symmetrical diformyl functionality, combined with the electron-donating methoxy groups and the phenolic hydroxyl group, presents an ideal starting point for the synthesis of bis-chalcones. Bis-chalcones, characterized by two α,β-unsaturated carbonyl systems, have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2]

This guide will provide a detailed exploration of a proposed synthetic route to 2,6-Diformyl-3,5-dimethoxyphenol and its subsequent utilization as a precursor for novel bis-chalcones with therapeutic potential.

Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol: A Modified Duff Reaction Approach

Direct, high-yield synthesis of 2,6-Diformyl-3,5-dimethoxyphenol is not well-documented in the literature. However, based on established formylation methodologies for electron-rich phenols, a modified Duff reaction presents a plausible and efficient route. The Duff reaction, which utilizes hexamine as the formylating agent, is known to favor ortho-formylation of phenols, a preference that can be leveraged in this synthesis.[3][4] The presence of two electron-donating methoxy groups and a hydroxyl group strongly activates the aromatic ring towards electrophilic substitution at the ortho and para positions. Since the para position is occupied by the hydroxyl group's directing influence (relative to the methoxy groups), the formylation is anticipated to occur at the two available ortho positions (C2 and C6).

Proposed Reaction Scheme

cluster_0 Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol 3,5-Dimethoxyphenol Product 2,6-Diformyl-3,5-dimethoxyphenol 3,5-Dimethoxyphenol->Product Modified Duff Reaction Hexamine Hexamine (Formylating Agent) Hexamine->Product Acid Anhydrous TFA (Solvent/Catalyst) Acid->Product

Caption: Proposed synthesis of 2,6-Diformyl-3,5-dimethoxyphenol via a modified Duff reaction.

Detailed Experimental Protocol

Materials:

  • 3,5-Dimethoxyphenol (≥98%)

  • Hexamethylenetetramine (Hexamine) (≥99%)

  • Anhydrous Trifluoroacetic Acid (TFA)

  • Hydrochloric Acid (4 M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Cyclohexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dimethoxyphenol (1 equivalent).

  • Addition of Reagents: Under a nitrogen atmosphere, add hexamine (2.5-3.0 equivalents). Carefully add anhydrous trifluoroacetic acid as the solvent. The use of TFA has been shown to improve yields in modified Duff reactions.[5]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 4 M hydrochloric acid and stir for 1-2 hours to hydrolyze the intermediate imine.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system like cyclohexane to yield 2,6-Diformyl-3,5-dimethoxyphenol as a solid.

Characterization of 2,6-Diformyl-3,5-dimethoxyphenol

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

Technique Expected Observations
¹H NMR - A singlet for the phenolic hydroxyl proton (δ ~11-12 ppm, variable).- A singlet for the aromatic proton at C4 (δ ~6.5-7.0 ppm).- Two singlets for the two equivalent methoxy groups (δ ~3.8-4.0 ppm).- Two singlets for the two equivalent aldehyde protons (δ ~10.0-10.5 ppm).
¹³C NMR - Signals for the aldehyde carbons (δ ~190-195 ppm).- Signals for the aromatic carbons, including those bearing the hydroxyl, methoxy, and formyl groups, and the unsubstituted aromatic carbon.
IR (KBr) - A broad absorption band for the phenolic O-H stretch (~3200-3400 cm⁻¹).- A strong absorption band for the C=O stretch of the aldehyde (~1650-1670 cm⁻¹).- C-O stretching bands for the methoxy groups.
Mass Spec. Molecular ion peak corresponding to the molecular weight of 210.18 g/mol .

Synthesis of Bioactive Bis-Chalcones: The Claisen-Schmidt Condensation

The two aldehyde groups of 2,6-Diformyl-3,5-dimethoxyphenol make it an excellent substrate for the base-catalyzed Claisen-Schmidt condensation with various ketones to produce a library of bis-chalcones.[6][7] This reaction allows for the introduction of diverse aromatic or heterocyclic moieties, enabling the fine-tuning of the biological activity of the final compounds.

General Reaction Scheme

cluster_1 Synthesis of Bis-Chalcones Diformylphenol 2,6-Diformyl-3,5-dimethoxyphenol Bis_Chalcone Bis-Chalcone Derivative Diformylphenol->Bis_Chalcone Claisen-Schmidt Condensation Ketone Aryl/Heteroaryl Ketone (2 equivalents) Ketone->Bis_Chalcone Base NaOH or KOH (Catalyst) Base->Bis_Chalcone

Caption: General scheme for the synthesis of bis-chalcones from 2,6-Diformyl-3,5-dimethoxyphenol.

Detailed Experimental Protocol for a Representative Bis-Chalcone

Materials:

  • 2,6-Diformyl-3,5-dimethoxyphenol (1 equivalent)

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (2.2 equivalents)

  • Ethanol

  • Aqueous Sodium Hydroxide (40-50% w/v)

  • Dilute Hydrochloric Acid

  • Distilled Water

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve 2,6-Diformyl-3,5-dimethoxyphenol and the substituted acetophenone in ethanol with stirring at room temperature.

  • Base Addition: Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture. The reaction is often exothermic, and a color change is typically observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidification: Acidify the mixture by the slow addition of dilute hydrochloric acid with constant stirring until the pH is acidic (pH ~ 2-3). This will cause the bis-chalcone product to precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold distilled water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure bis-chalcone.

Biological Significance and Modulation of Signaling Pathways

The therapeutic potential of bis-chalcones derived from 2,6-Diformyl-3,5-dimethoxyphenol lies in their ability to modulate key cellular signaling pathways implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. The α,β-unsaturated carbonyl moiety in chalcones acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues (such as cysteine) in target proteins.[1][8]

Key Signaling Pathways Modulated by Bis-Chalcones
  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB signaling pathway is a central regulator of inflammation and cell survival. Many chalcones have been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB, thereby blocking the nuclear translocation of the active NF-κB dimer.[1][9][10] This inhibitory action contributes to the anti-inflammatory and pro-apoptotic effects of these compounds.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The Nrf2 pathway is the master regulator of the cellular antioxidant response. Chalcones can act as potent activators of Nrf2.[11][12] They are thought to react with cysteine residues on Keap1, the negative regulator of Nrf2, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.[8][13]

  • MAPK (Mitogen-Activated Protein Kinase) Pathways: The MAPK signaling cascades (including ERK, JNK, and p38) are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Chalcones have been demonstrated to modulate MAPK signaling, which can contribute to their anticancer and anti-inflammatory activities.[14][15][16]

cluster_2 Modulation of Key Signaling Pathways by Bis-Chalcones cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_mapk MAPK Pathway Bis_Chalcone Bis-Chalcone Derivative IKK IKK Bis_Chalcone->IKK Keap1 Keap1 Bis_Chalcone->Keap1 Inactivates MAPK MAPK (JNK, p38) Bis_Chalcone->MAPK Modulates IkB IκB IKK->IkB Inhibits Degradation NFkB_dimer NF-κB (p50/p65) NFkB_translocation Nuclear Translocation NFkB_dimer->NFkB_translocation Inflammation Inflammation Gene Expression NFkB_translocation->Inflammation Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_translocation Nuclear Translocation Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Stress_Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Apoptosis Apoptosis/ Inflammation MAPK->Apoptosis

Caption: Overview of the modulation of NF-κB, Nrf2, and MAPK signaling pathways by bis-chalcone derivatives.

Conclusion and Future Directions

2,6-Diformyl-3,5-dimethoxyphenol represents a valuable and underutilized synthetic intermediate. The synthetic approach outlined in this guide provides a clear and reproducible pathway to access this key building block. Its subsequent conversion to a diverse library of bis-chalcones via the robust Claisen-Schmidt condensation opens up exciting avenues for the discovery of novel therapeutic agents.

The ability of these bis-chalcone derivatives to modulate critical signaling pathways such as NF-κB, Nrf2, and MAPKs underscores their potential in the treatment of a wide range of diseases characterized by inflammation, oxidative stress, and uncontrolled cell proliferation. Future research should focus on the synthesis and screening of a broad range of bis-chalcone analogues to establish clear structure-activity relationships and to identify lead compounds with optimal potency and selectivity for specific biological targets. In vivo studies will be crucial to validate the therapeutic efficacy and safety of these promising compounds.

References

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  • Bharat, B. A., et al. (2011). The role of chalcones in suppression of NF-κB-mediated inflammation and cancer. International Immunopharmacology, 11(3), 295-309.
  • Wu, T., et al. (2014). Activation of Nrf2/ARE signaling pathway by a novel chalcone derivative prevents oxidative stress-induced neuronal death.
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A Comprehensive Technical Guide to 2,6-Diformyl-3,5-dimethoxyphenol and its Nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the chemical compound identified by the IUPAC name 2,6-Diformyl-3,5-dimethoxyphenol. Primarily aimed at researchers, medicinal chemists, and professionals in drug discovery and development, this document will elucidate the various synonyms for this compound, its chemical and physical properties, established synthesis protocols, and its emerging applications in the scientific field.

Nomenclature and Identification: Unraveling the Synonyms

The systematic naming of chemical compounds is crucial for unambiguous communication in scientific literature and patents. 2,6-Diformyl-3,5-dimethoxyphenol is a prime example of a molecule with several valid, interchangeable names, the understanding of which is essential for comprehensive literature searches and clear scientific discourse.

The primary and most formally correct name, 2,6-Diformyl-3,5-dimethoxyphenol , is designated by the International Union of Pure and Applied Chemistry (IUPAC). This name precisely describes the molecular structure: a phenol ring with two formyl (-CHO) groups at positions 2 and 6, and two methoxy (-OCH₃) groups at positions 3 and 5.

However, several other names are frequently encountered in chemical databases, supplier catalogs, and scientific publications. A prominent and widely used synonym is 4-hydroxy-2,6-dimethoxyisophthalaldehyde [1][2]. This name is derived from the parent molecule "isophthalaldehyde," which is a benzene ring with two aldehyde groups at positions 1 and 3. In this case, the phenol's hydroxyl group is at the 4th position, and the methoxy groups are at the 2nd and 6th positions of the isophthalaldehyde framework.

Other documented alternate names include:

  • 2-hydroxy-4,6-dimethoxybenzene-1,3-dicarbaldehyde [3][4]

  • 2-Hydroxy-4,6-dimethoxy-isophthalaldehyde [4]

  • 2-Hydroxy-4,6-dimethoxybenzene-1,3-dicarboxaldehyde [4]

  • 4,6-Dimethoxy-2-oxidanyl-benzene-1,3-dicarbaldehyde [4]

The relationship between these names and the core chemical structure is visualized in the diagram below:

G Isophthalaldehyde Common Synonym: 4-hydroxy-2,6-dimethoxyisophthalaldehyde Dicarbaldehyde Systematic Synonym: 2-hydroxy-4,6-dimethoxybenzene-1,3-dicarbaldehyde Carboxaldehyde Alternative Synonym: 2-Hydroxy-4,6-dimethoxybenzene-1,3-dicarboxaldehyde C10H10O5 C10H10O5 C10H10O5->Isophthalaldehyde also known as C10H10O5->Dicarbaldehyde also known as C10H10O5->Carboxaldehyde also known as

Caption: Interrelationship of the primary IUPAC name and common synonyms for C₁₀H₁₀O₅.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 2,6-Diformyl-3,5-dimethoxyphenol are summarized in the table below.

PropertyValueSource
CAS Number 125666-65-1[1][2][5]
Molecular Formula C₁₀H₁₀O₅[1][2][5]
Molecular Weight 210.18 g/mol [2][5]
Appearance Cream-colored solid[5]
Melting Point 214-218 °C[5]
Purity ≥95-98% (commercially available)[1][2]
Storage Temperature 2-8 °C[2][5]

Synthesis and Reactivity

The synthesis of substituted diformylphenols is a key area of interest for organic chemists due to their utility as versatile building blocks. While specific, detailed synthetic routes for 2,6-Diformyl-3,5-dimethoxyphenol are not extensively documented in readily available literature, the synthesis of analogous compounds, such as 4-methoxy/methyl 2,6-diformyl phenol, has been reported.[6] These syntheses often involve multi-step processes starting from appropriately substituted phenols.

The reactivity of 2,6-Diformyl-3,5-dimethoxyphenol is largely dictated by the presence of the two aldehyde groups and the phenolic hydroxyl group. The aldehyde functionalities are susceptible to a wide range of chemical transformations, including:

  • Condensation Reactions: The aldehyde groups can readily participate in condensation reactions with various nucleophiles. A notable example is the Claisen-Schmidt condensation with ketones to form bis-chalcones, which are a class of compounds with significant biological activities.[6]

  • Reductive Amination: The formyl groups can be converted to aminomethyl groups through reductive amination, providing a pathway to synthesize novel amine derivatives.

  • Oxidation: The aldehyde groups can be oxidized to carboxylic acids, yielding the corresponding dicarboxylic acid derivative.

  • Wittig Reaction: Reaction with phosphorus ylides can be employed to convert the formyl groups into substituted alkenes.

The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce further diversity into the molecular structure. The electron-withdrawing nature of the two formyl groups increases the acidity of the phenolic proton.

Applications in Research and Development

Substituted phenolic aldehydes are valuable intermediates in the synthesis of a wide array of more complex molecules with potential applications in medicinal chemistry and materials science.

Precursor for Biologically Active Molecules

The core scaffold of 2,6-Diformyl-3,5-dimethoxyphenol serves as a versatile starting material for the synthesis of various heterocyclic and polyfunctional compounds. The demonstrated synthesis of bis-hydroxychalcones from a similar 2,6-diformyl phenol highlights the potential of this class of compounds as precursors to molecules with a broad spectrum of biological activities, including antimicrobial, antiviral, antiparasitic, antioxidant, and antiproliferative properties.[6] The strategic placement of the formyl and hydroxyl groups allows for the construction of intricate molecular architectures with potential therapeutic applications.

Ligand Synthesis for Coordination Chemistry

The presence of multiple oxygen donor atoms (from the hydroxyl, methoxy, and formyl groups) makes 2,6-Diformyl-3,5-dimethoxyphenol an interesting candidate for the synthesis of novel ligands for coordination chemistry. The formation of Schiff base ligands through condensation of the aldehyde groups with primary amines is a well-established method for creating polydentate ligands capable of coordinating with various metal ions. These metal complexes can have applications in catalysis, materials science, and as therapeutic or diagnostic agents.

Experimental Protocols

General Protocol for the Two-Directional Claisen-Schmidt Condensation:

  • Preparation of the Benzaldehyde Derivative: The starting 2,6-diformyl phenol derivative is synthesized according to established methods.

  • Condensation Reaction: The 2,6-diformyl phenol is dissolved in a suitable solvent, typically an alcohol like ethanol or methanol.

  • Addition of Ketone: The desired ketone (as a solution in the same solvent) is added to the reaction mixture.

  • Base Catalysis: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the stirred reaction mixture. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent.

The workflow for this type of synthesis can be visualized as follows:

G A Dissolve 2,6-Diformyl Phenol in Solvent B Add Ketone A->B C Add Base Catalyst (e.g., NaOH) B->C D Monitor Reaction by TLC C->D E Acidify to Precipitate Product D->E Reaction Complete F Filter and Purify (Recrystallization) E->F G Characterize Bis-Chalcone Product F->G

Sources

An In-depth Technical Guide to the Synthesis of 4-hydroxy-2,6-dimethoxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 4-hydroxy-2,6-dimethoxyisophthalaldehyde, a key building block for advanced chemical and pharmaceutical research. We will delve into the prevalent synthetic strategies, with a primary focus on the Vilsmeier-Haack reaction, offering field-proven insights into reaction mechanisms, protocol optimization, and product characterization.

Introduction: The Significance of Substituted Isophthalaldehydes

4-hydroxy-2,6-dimethoxyisophthalaldehyde is a symmetrically substituted aromatic dialdehyde. The presence of multiple reactive functional groups—a nucleophilic phenol, two electrophilic aldehydes, and activating methoxy groups—makes it a versatile precursor for the synthesis of a wide array of complex molecules, including macrocycles, polymers, and heterocyclic compounds with potential applications in medicinal chemistry and materials science. The precise control over the introduction of two formyl groups onto the 3,5-dimethoxyphenol backbone is a key chemical challenge that we will address in this guide.

Synthetic Strategies: The Formylation of Activated Phenols

The synthesis of 4-hydroxy-2,6-dimethoxyisophthalaldehyde hinges on the di-formylation of an electron-rich aromatic precursor, typically 3,5-dimethoxyphenol. The strong activating and ortho-, para-directing effects of the hydroxyl and methoxy groups make the aromatic ring highly susceptible to electrophilic substitution. Several classical formylation reactions are, in principle, applicable to phenols, including the Duff, Reimer-Tiemann, and Gattermann reactions. However, for achieving controlled di-formylation, the Vilsmeier-Haack reaction stands out as a particularly effective method.

The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] This reagent is a mild electrophile that reacts readily with highly activated aromatic compounds such as phenols and their ethers.[1][3]

The reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenol attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during the work-up to yield the aldehyde. A key advantage of the Vilsmeier-Haack reaction is that by modulating the stoichiometry of the reagents and the reaction conditions, one can influence the degree of formylation. In the case of 3,5-dimethoxyphenol, while mono-formylation at the para-position (C4) is the major product under standard conditions, di-formylation at the two ortho-positions (C2 and C6) can be achieved, yielding the desired 4-hydroxy-2,6-dimethoxyisophthalaldehyde.[4][5][6]

Experimental Protocol: Vilsmeier-Haack Di-formylation of 3,5-Dimethoxyphenol

This protocol is designed to favor the di-formylation of 3,5-dimethoxyphenol. The key to driving the reaction towards the di-substituted product is the use of an excess of the Vilsmeier reagent and carefully controlled reaction temperatures.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (molar eq.)
3,5-DimethoxyphenolC₈H₁₀O₃154.161.0
Phosphorus oxychloridePOCl₃153.334.0 - 5.0
N,N-DimethylformamideC₃H₇NO73.094.0 - 5.0
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
ChloroformCHCl₃119.38For purification
Sodium hydroxideNaOH40.00For work-up
Hydrochloric acidHCl36.46For work-up
Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (4.0 - 5.0 eq.) and cool the flask to 0 °C in an ice bath. To this, add phosphorus oxychloride (4.0 - 5.0 eq.) dropwise while maintaining the temperature below 5 °C. The mixture should be stirred at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with 3,5-Dimethoxyphenol: Dissolve 3,5-dimethoxyphenol (1.0 eq.) in a suitable volume of an inert solvent such as dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred for 12-24 hours to ensure complete di-formylation.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt to the aldehyde. Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until a pH of approximately 6-7 is reached. This will cause the product to precipitate.[5][6]

  • Isolation and Purification: Collect the crude product by filtration. The primary byproducts of this reaction are the mono-formylated regioisomers (4-formyl-3,5-dimethoxyphenol and 2-formyl-3,5-dimethoxyphenol).[4][5][6] A key purification step involves trituration of the crude solid with chloroform. The desired di-formylated product, 4-hydroxy-2,6-dimethoxyisophthalaldehyde, has significantly lower solubility in chloroform compared to the mono-formylated byproducts.[5][6] Wash the solid precipitate with cold chloroform multiple times to remove the more soluble impurities. The purified product can then be dried under vacuum.

Visualization of the Synthetic Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Di-formylation Reaction cluster_2 Work-up and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction Phenol 3,5-Dimethoxyphenol Phenol->Reaction in DCM, 0 °C to 50 °C Hydrolysis Hydrolysis (Ice & Water) Reaction->Hydrolysis Neutralization Neutralization (NaOH) Hydrolysis->Neutralization Filtration Filtration Neutralization->Filtration Purification Purification (Chloroform Trituration) Filtration->Purification Product 4-hydroxy-2,6-dimethoxy- isophthalaldehyde Purification->Product

Caption: Workflow for the synthesis of 4-hydroxy-2,6-dimethoxyisophthalaldehyde.

Characterization of 4-hydroxy-2,6-dimethoxyisophthalaldehyde

Accurate characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are expected for 4-hydroxy-2,6-dimethoxyisophthalaldehyde.

  • ¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Key signals would include a singlet for the phenolic hydroxyl proton, a singlet for the aromatic proton, a singlet for the two equivalent methoxy groups, and a singlet for the two equivalent aldehyde protons. A very similar compound, 4-methoxy-2,6-diformyl phenol, has been reported with characteristic shifts for the aldehyde protons.[7]

  • ¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry, showing distinct signals for the carbonyl carbons of the aldehyde groups, the aromatic carbons, and the methoxy carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band for the hydroxyl group (around 3400 cm⁻¹), strong carbonyl stretching bands for the aldehyde groups (around 1650-1700 cm⁻¹), and C-O stretching bands for the methoxy and phenol groups.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀O₅, MW: 210.18 g/mol ), which can be confirmed by high-resolution mass spectrometry.

Alternative Synthetic Approaches

While the Vilsmeier-Haack reaction is a robust method, other formylation techniques could potentially be adapted for the di-formylation of 3,5-dimethoxyphenol. One such method is formylation using dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[4][8] This method has been shown to be effective for the formylation of electron-rich phenols and could offer an alternative route to the desired product, potentially with different regioselectivity or under milder conditions.[4]

Conclusion

The synthesis of 4-hydroxy-2,6-dimethoxyisophthalaldehyde is a key process for accessing a versatile chemical intermediate. The Vilsmeier-Haack reaction provides a reliable and scalable method for the di-formylation of 3,5-dimethoxyphenol. By carefully controlling the reaction conditions, particularly the stoichiometry of the Vilsmeier reagent, researchers can favor the formation of the desired di-aldehyde. The purification strategy leveraging the differential solubility of the product and byproducts is a critical step for obtaining the compound in high purity. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize and utilize this valuable molecule in their work.

References

  • Worden, L. R., Kaufman, K. D., Smith, P. J., & Widiger, G. N. (1970). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic, 227-230. [Link]

  • Veeranjaneyulu, B., & Kumar, K. A. (2012). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A kinetic study. Journal of Chemical and Pharmaceutical Research, 4(11), 4880-4886.
  • Wannapa, S., & Sanjaysingh, R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Indo American Journal of Pharmaceutical Research, 3(12), 1730-1743.
  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Barany, G., et al. (2000). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 41(1), 131-134.
  • PrepChem. (n.d.). Synthesis of 2,6-Dimethoxyphenol. Retrieved from [Link]

  • designer-drug.com. (n.d.). 4-Formyl-3,5-dimethoxyphenol. Retrieved from [Link]

  • Erowid. (n.d.). 4-Formyl-3,5-dimethoxyphenol. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ali, T., et al. (2019). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Journal of the Serbian Chemical Society, 84(1), 1-10.
  • Al-Qalaf, F., et al. (2008). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 13(12), 3058-3071.
  • Andersen, N. H., & Skramstad, J. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • PrepChem. (n.d.). Synthesis of 2,6-dimethoxy phenol. Retrieved from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol. Retrieved from [Link]

  • de la Osa, C., et al. (2018).

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Methodological & Application

The Versatile Building Block: Applications of 2,6-Diformyl-3,5-dimethoxyphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2,6-Diformyl-3,5-dimethoxyphenol, also known as 4-hydroxy-2,6-dimethoxyisophthalaldehyde, has emerged as a highly versatile precursor, prized for its symmetrically positioned reactive aldehyde functionalities and the activating influence of its hydroxyl and methoxy groups. This unique arrangement facilitates a diverse array of chemical transformations, making it a valuable starting material for the synthesis of macrocycles, Schiff bases, metal-organic frameworks (MOFs), and other intricate organic molecules with potential applications in materials science and drug development. This comprehensive guide provides detailed application notes and protocols for the utilization of this remarkable compound.

I. Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol: A Modified Duff Reaction Approach

The introduction of two formyl groups onto the phenol ring is a critical first step. While several formylation methods exist, the Duff reaction, particularly a modified version using anhydrous trifluoroacetic acid, offers a viable route for the diformylation of phenols.[1] This method provides a direct pathway to introduce aldehyde groups ortho to the hydroxyl substituent.

Protocol 1: Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol

This protocol is adapted from the modified Duff reaction for the diformylation of 4-substituted phenols.[2]

Materials:

  • 2,6-Dimethoxyphenol

  • Hexamethylenetetramine

  • Anhydrous trifluoroacetic acid

  • Hydrochloric acid (4 M)

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethoxyphenol (1 equivalent) in anhydrous trifluoroacetic acid.

  • Add hexamethylenetetramine (4 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold 4 M hydrochloric acid.

  • Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate imine species.

  • Extract the aqueous mixture with chloroform (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2,6-Diformyl-3,5-dimethoxyphenol.

Expected Yield: Moderate to good yields can be expected, though optimization of reaction time and stoichiometry may be necessary.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Application in Schiff Base Synthesis: Precursors for Advanced Materials

The two aldehyde groups of 2,6-Diformyl-3,5-dimethoxyphenol are readily available for condensation reactions with primary amines to form Schiff bases (imines). These reactions are typically straightforward and high-yielding, providing a diverse range of di-imine ligands with varying steric and electronic properties depending on the chosen amine. These Schiff bases are crucial intermediates in the synthesis of more complex structures like macrocycles and metal complexes.

Causality in Experimental Choices:
  • Solvent: The choice of solvent (e.g., methanol, ethanol, or acetonitrile) is critical. It must be able to dissolve both the dialdehyde and the amine without reacting with them. Alcohols are often preferred as they can be easily removed post-reaction.

  • Catalysis: While many Schiff base condensations proceed without a catalyst, a few drops of a weak acid like acetic acid can be added to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.

Protocol 2: General Synthesis of a Schiff Base from 2,6-Diformyl-3,5-dimethoxyphenol

Materials:

  • 2,6-Diformyl-3,5-dimethoxyphenol

  • Primary amine (2 equivalents)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve 2,6-Diformyl-3,5-dimethoxyphenol (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add a solution of the primary amine (2 equivalents) in the same solvent to the flask.

  • If desired, add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature or reflux for a period of 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, the Schiff base product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry.

  • If the product remains in solution, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system.

Data Presentation: Representative Schiff Base Syntheses

Amine ComponentProductYield (%)Reference
5-AminouracilBDF5AU-[3]
2,6-DiaminopyridineMacrocyclic Precursor-[4]

III. Macrocycle Synthesis: Architectures for Host-Guest Chemistry and Catalysis

The difunctional nature of 2,6-Diformyl-3,5-dimethoxyphenol makes it an ideal building block for the template-free or metal-templated synthesis of macrocycles. By reacting it with diamines, polyamines, or other difunctional linkers, a variety of macrocyclic structures can be assembled. These macrocycles can act as hosts for ions and small molecules, and their metal complexes can exhibit interesting catalytic and magnetic properties.

Experimental Workflow for Macrocycle Synthesis

G A 2,6-Diformyl-3,5-dimethoxyphenol C Reaction in suitable solvent (e.g., Methanol, Acetonitrile) A->C B Diamine/Polyamine B->C E Schiff Base Macrocycle C->E D Optional: Metal Salt Template (e.g., Lanthanide nitrates) D->C Template-directed F Reduction (e.g., NaBH4) E->F G Amine Macrocycle F->G

Caption: General workflow for the synthesis of macrocycles.

Protocol 3: Synthesis of a [2+2] Schiff Base Macrocycle

This protocol is a general procedure based on the condensation of diformylphenols with diamines.

Materials:

  • 2,6-Diformyl-3,5-dimethoxyphenol

  • 1,2-Diaminoethane (or other suitable diamine)

  • Methanol

  • Metal salt (e.g., CdCl₂, optional template)[5]

Procedure:

  • In a high-dilution setup, slowly and simultaneously add a solution of 2,6-Diformyl-3,5-dimethoxyphenol in methanol and a solution of the diamine in methanol to a large volume of refluxing methanol over a period of several hours.

  • If a metal template is used, the metal salt can be added to the reaction flask prior to the addition of the reactants.

  • After the addition is complete, continue to reflux the mixture for an additional 12-24 hours.

  • Cool the reaction mixture to room temperature. The macrocyclic product may precipitate.

  • Collect the solid by filtration and wash with cold methanol.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

IV. Lanthanide Complexes of Macrocyclic Ligands: Probing Magnetic and Luminescent Properties

Macrocycles derived from 2,6-Diformyl-3,5-dimethoxyphenol can encapsulate lanthanide ions, leading to complexes with interesting magnetic and luminescent properties. The specific geometry and coordination environment imposed by the macrocycle can influence the single-molecule magnet (SMM) behavior of lanthanide ions like dysprosium(III).

Logical Relationship in Lanthanide Complex Formation

G cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 Properties A 2,6-Diformyl-3,5-dimethoxyphenol C Schiff Base Macrocycle A->C B Diamine B->C E Lanthanide Complex C->E D Lanthanide Salt (e.g., Ln(NO3)3) D->E F Magnetic Properties (SMM behavior) E->F G Luminescent Properties E->G

Caption: From ligand synthesis to functional lanthanide complexes.

Protocol 4: Synthesis of a Dinuclear Lanthanide Complex

This protocol is adapted from the synthesis of lanthanide complexes with similar macrocyclic ligands.[6][7][8][9][10]

Materials:

  • Schiff base macrocycle (from Protocol 3)

  • Lanthanide(III) nitrate hexahydrate (e.g., Dy(NO₃)₃·6H₂O)

  • Acetonitrile or Methanol

Procedure:

  • Dissolve the macrocyclic ligand in acetonitrile or methanol.

  • In a separate flask, dissolve the lanthanide(III) nitrate salt in the same solvent.

  • Slowly add the lanthanide salt solution to the stirred solution of the macrocyclic ligand at room temperature.

  • Stir the reaction mixture for several hours to overnight.

  • The complex may precipitate from the solution. If so, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the complex does not precipitate, the solvent can be slowly evaporated to induce crystallization.

V. Porous Aromatic Frameworks: Materials for Adsorption and Separation

The rigid, well-defined structure of 2,6-Diformyl-3,5-dimethoxyphenol, with its tetrahedral-like arrangement of reactive sites, makes it a promising monomer for the synthesis of porous aromatic frameworks (PAFs).[11][12] These materials are a subclass of porous organic polymers (POPs) and are characterized by high surface areas, thermal stability, and chemical resistance. PAFs are synthesized through reactions that form strong covalent bonds, such as the Yamamoto-type Ullmann reaction or Suzuki coupling, between aromatic building blocks.

Protocol 5: Conceptual Synthesis of a Porous Aromatic Framework

This is a conceptual protocol as a direct synthesis using 2,6-Diformyl-3,5-dimethoxyphenol in this specific context requires further dedicated research for a precise, validated procedure. The general principles of PAF synthesis are applied here.

Materials:

  • 2,6-Diformyl-3,5-dimethoxyphenol (or a derivative with suitable coupling groups, e.g., bromo-substituted)

  • Co-monomer with complementary reactive groups (e.g., a diboronic acid for Suzuki coupling)

  • Palladium catalyst (for Suzuki coupling) or Nickel catalyst (for Yamamoto coupling)

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., DMF, dioxane)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), combine the 2,6-Diformyl-3,5-dimethoxyphenol derivative, the co-monomer, the catalyst, and the base in an anhydrous solvent.

  • Degas the reaction mixture by several freeze-pump-thaw cycles.

  • Heat the mixture to a high temperature (typically >100 °C) and stir for 2-3 days.

  • After the reaction, cool the mixture to room temperature.

  • Collect the solid polymer by filtration and wash extensively with various solvents (e.g., water, methanol, chloroform, acetone) to remove any unreacted monomers, catalyst, and byproducts.

  • Dry the resulting porous aromatic framework under vacuum at an elevated temperature to remove residual solvents and activate the material.

Conclusion

2,6-Diformyl-3,5-dimethoxyphenol stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its inherent symmetry and reactive aldehyde groups provide a reliable platform for the construction of a wide range of complex molecules. The protocols outlined in this guide are intended to serve as a practical resource for researchers and professionals in organic chemistry, materials science, and drug development, enabling the exploration and exploitation of this versatile compound in the creation of novel materials and functional molecules.

References

  • Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(07), 1029–1032. [Link]

  • El-Sattar, A., & El-Sayed, A. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 27(19), 6529. [Link]

  • Abid, K. K. (2013). Synthesis and Characterization of Lanthanide Complexes of N6 – Macrocyclic Schiff Base. American Journal of Applied Chemistry, 1(4), 49. [Link]

  • Ren, H., & Yaghi, O. M. (2010). Targeted synthesis of a porous aromatic framework with a high adsorption capacity for organic molecules. Journal of Materials Chemistry, 20(42), 9374. [Link]

  • Radecka-Paryzek, W., Pospieszna-Markiewicz, I., & Kubicki, M. (2011). Synthesis and Characterization of Lanthanide Metal Ion Complexes of New Polydentate Hydrazone Schiff Base Ligand. Molecules, 16(12), 4921–4933. [Link]

  • Harrowfield, J., Kim, Y., Lee, Y. H., & Thuéry, P. (2003). Synthesis of lanthanide(III) complexes of 20-membered octaaza and hexaaza Schiff-base macrocycles. Dalton Transactions, (11), 2193. [Link]

  • Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(07), 1029–1032. [Link]

  • Ben, T., & Qiu, S. (2013). Porous aromatic frameworks derived from tetrahedral units. CrystEngComm, 15(1), 17–26. [Link]

  • (2010). ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. ChemInform, 29(43). [Link]

  • Ren, H., & Yaghi, O. M. (2012). Porous Aromatic Frameworks as a Platform for Multifunctional Applications. Accounts of Chemical Research, 45(5), 765–777. [Link]

  • More, V., & Bondge, A. (2021). Synthesis of Schiff Base Complexes of Lanthanides in Microwave Assisted via Eco Friendly Method. International Journal of Advanced Research in Science, Communication and Technology, 148–152. [Link]

  • Ren, H., & Yaghi, O. M. (2011). Synthesis of a porous aromatic framework for adsorbing organic pollutants application. Journal of Materials Chemistry, 21(27), 10016. [Link]

  • Thomas, K. M. (2024). Construction of Porous Aromatic Frameworks with Specifically Designed Motifs for Charge Storage and Transport. Accounts of Chemical Research. [Link]

  • (n.d.). Duff Reaction. Cambridge University Press. [Link]

  • Rodríguez-Arguelles, M. C., Beltrán-Frutos, E., & Gallego, M. (2003). Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases. Journal of Inorganic Biochemistry, 94(4), 326–334. [Link]

  • Wikipedia contributors. (2023, December 2). Duff reaction. Wikipedia. [Link]

  • Ahmed, M., & Kumar, M. (2012). Synthesis, structural characterization of new macrocyclic Schiff base derived from 1,6-bis(2-formylphenyl)hexane and 2,6-diamino. Journal of Saudi Chemical Society, 16(3), 279–284. [Link]

  • (n.d.). p-CRESOL. Organic Syntheses. [Link]

  • Provençal, A. (2012). SYNTHETIC STRATEGIES FOR SELF-ASSEMBLED SCHIFF-BASE MACROCYCLES. UBC Library Open Collections. [Link]

  • Gregoliński, J., Ślepokura, K., Paćkowski, T., & Lisowski, J. (2014). Expansion of a 2 + 2 macrocycle into a 6 + 6 macrocycle: template effect of cadmium(II). Organic Letters, 16(17), 4372–4375. [Link]

  • (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-. Longdom Publishing SL. [Link]

  • (n.d.). p-CRESOL. Organic Syntheses. [Link]

  • Al-Hamdani, A. A. S., & Al-Rasoul, K. F. A. (2011). Synthesis and spectral studies of 2,6-diformyl-4-methylphenol-bis(semicarbazone) ligand and their binuclear metal complexes. Journal of Kerbala University, 9(2).
  • Khazaei-Poul, Z., Mahmoodi, N. O., & Taherpour, H. (n.d.). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h.
  • (n.d.). CN105906481A - P-cresol preparation method and equipment.

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Application Notes and Protocols for 2,6-Diformyl-3,5-dimethoxyphenol as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Value of 2,6-Diformyl-3,5-dimethoxyphenol

2,6-Diformyl-3,5-dimethoxyphenol is a highly functionalized aromatic building block that has garnered significant interest in the fields of supramolecular chemistry, coordination chemistry, and materials science. Its unique structural features, including two reactive aldehyde groups positioned ortho to a phenolic hydroxyl group, and electron-donating methoxy groups on the aromatic ring, make it a versatile precursor for the synthesis of a wide array of complex molecules. The strategic placement of the formyl groups allows for the construction of intricate molecular architectures such as Schiff bases, macrocycles, and coordination polymers. The phenolic hydroxyl group provides a handle for further functionalization or can act as a coordinating site in metal complexes. The methoxy groups modulate the electronic properties of the aromatic ring, influencing the reactivity of the aldehyde groups and the properties of the resulting derivatives.

This guide provides detailed protocols for the synthesis and application of 2,6-diformyl-3,5-dimethoxyphenol, offering insights into the underlying chemical principles and practical considerations for its effective utilization in research and development.

PART 1: Synthesis and Characterization of 2,6-Diformyl-3,5-dimethoxyphenol

The synthesis of 2,6-diformyl-3,5-dimethoxyphenol is most commonly achieved through the Duff reaction, a formylation method that utilizes hexamine as the formylating agent in an acidic medium.[1][2] The electron-rich nature of the starting material, 3,5-dimethoxyphenol, facilitates electrophilic aromatic substitution at the ortho positions.

Protocol 1: Synthesis via the Duff Reaction

This protocol outlines the synthesis of 2,6-diformyl-3,5-dimethoxyphenol from 3,5-dimethoxyphenol using a modified Duff reaction.

Materials:

  • 3,5-Dimethoxyphenol

  • Hexamethylenetetramine (Hexamine)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 4 M

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethoxyphenol (1 equivalent) in trifluoroacetic acid. To this solution, add hexamethylenetetramine (2.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, slowly add 4 M hydrochloric acid to the reaction mixture and stir for an additional 2-4 hours to hydrolyze the intermediate imine species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,6-diformyl-3,5-dimethoxyphenol as a solid.

Causality Behind Experimental Choices:

  • Trifluoroacetic acid serves as both the solvent and the acidic catalyst, which is crucial for the activation of hexamine.[3]

  • An excess of hexamine is used to ensure the diformylation of the phenol.

  • Acidic hydrolysis is a critical step to convert the initially formed bis-iminium intermediate to the desired dialdehyde.

Characterization Data
Property Value Reference
Molecular Formula C₁₀H₁₀O₅[4][5]
Molecular Weight 210.18 g/mol [4][5]
Appearance Pale yellow solid
Purity ≥95%[4]

Spectroscopic Data:

  • Mass Spectrometry (GC-MS): A characteristic molecular ion peak is expected at m/z 210.[6]

  • ¹H NMR (CDCl₃, 400 MHz) - Predicted: δ (ppm) 10.3 (s, 2H, -CHO), 6.5 (s, 1H, Ar-H), 3.9 (s, 6H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) - Predicted: δ (ppm) 192.0 (C=O), 165.0 (C-O), 110.0 (C-CHO), 108.0 (Ar-C), 56.0 (-OCH₃).

PART 2: Applications in Organic Synthesis

The dual aldehyde functionality of 2,6-diformyl-3,5-dimethoxyphenol makes it an exceptional building block for the synthesis of various complex molecules.

Application 1: Synthesis of Schiff Base Ligands

The condensation of the aldehyde groups with primary amines readily forms Schiff bases (imines), which are a fundamentally important class of ligands in coordination chemistry.[7][8]

dot

Schiff_Base_Formation DDP 2,6-Diformyl-3,5- dimethoxyphenol SchiffBase Schiff Base Ligand DDP->SchiffBase + Amine 2 x R-NH₂ (Primary Amine) Amine->SchiffBase Condensation (-2 H₂O)

Caption: General scheme for Schiff base formation.

Protocol 2: General Procedure for Schiff Base Synthesis

This protocol describes a general method for the synthesis of a Schiff base from 2,6-diformyl-3,5-dimethoxyphenol and a primary amine.

Materials:

  • 2,6-Diformyl-3,5-dimethoxyphenol

  • Primary amine (e.g., aniline, ethylenediamine)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve 2,6-diformyl-3,5-dimethoxyphenol (1 equivalent) in methanol in a round-bottom flask.

  • Amine Addition: Add the primary amine (2 equivalents for a simple amine, or 1 equivalent for a diamine) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for 2-6 hours. The formation of the Schiff base is often indicated by a color change and/or the precipitation of the product.

  • Isolation: If a precipitate forms, collect the product by filtration, wash with cold methanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, ethyl acetate).

Self-Validation: The formation of the Schiff base can be confirmed by the disappearance of the aldehyde proton signal in the ¹H NMR spectrum and the appearance of a new imine proton signal (typically in the range of 8-9 ppm). The C=N stretch in the IR spectrum (around 1620-1640 cm⁻¹) is also a key diagnostic peak.

Application 2: Template for Macrocycle Synthesis

The rigid and pre-organized nature of 2,6-diformyl-3,5-dimethoxyphenol makes it an excellent template for the synthesis of macrocyclic compounds through [2+2] or [3+3] condensation reactions with diamines.[9][10]

dot

Macrocycle_Synthesis cluster_reactants Reactants DDP 2,6-Diformyl-3,5-dimethoxyphenol OHC CHO Macrocycle Macrocyclic Schiff Base DDP:f0->Macrocycle Condensation DDP:f1->Macrocycle Diamine Diamine H₂N-Linker-NH₂ Diamine:f0->Macrocycle

Caption: [2+2] Macrocyclization reaction scheme.

Protocol 3: Synthesis of a Macrocyclic Schiff Base

This protocol provides a general procedure for the synthesis of a macrocyclic Schiff base via condensation with a diamine.

Materials:

  • 2,6-Diformyl-3,5-dimethoxyphenol

  • Flexible or rigid diamine (e.g., 1,3-diaminopropane, 1,4-phenylenediamine)

  • Methanol or Acetonitrile

  • Metal salt as a template (optional, e.g., Cu(OAc)₂, Pb(NO₃)₂)

Procedure:

  • High Dilution Setup: Set up a reaction under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow, simultaneous addition of the two reactant solutions into a larger volume of solvent.

  • Reactant Solutions: Prepare two separate solutions: one of 2,6-diformyl-3,5-dimethoxyphenol in methanol and another of the diamine (1 equivalent) in methanol.

  • Addition: Using syringe pumps, add both solutions dropwise over several hours to a vigorously stirred, large volume of refluxing methanol. If a metal template is used, the metal salt should be present in the reaction flask.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 4-8 hours.

  • Isolation: Cool the reaction mixture to room temperature. The macrocyclic product may precipitate out of solution. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude macrocycle can be purified by recrystallization or column chromatography.

Mechanistic Insight: The use of a metal template can pre-organize the linear precursors, bringing the reactive ends into proximity and thus promoting the cyclization reaction.

Application 3: Precursor to Polydentate Ligands for Coordination Polymers

Schiff bases derived from 2,6-diformyl-3,5-dimethoxyphenol can act as polydentate ligands, capable of coordinating to multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs).[2] These materials have potential applications in catalysis, gas storage, and sensing.

dot

Coordination_Polymer Ligand Schiff Base Ligand (from Protocol 2) Polymer Coordination Polymer Ligand->Polymer + Metal Metal Salt (e.g., M(OAc)₂) Metal->Polymer Self-Assembly

Caption: Formation of a coordination polymer.

PART 3: Drug Development and Biological Relevance

Schiff bases and their metal complexes derived from substituted salicylaldehydes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[11] The imine linkage is often crucial for their biological function. The derivatives of 2,6-diformyl-3,5-dimethoxyphenol, with their potential for forming stable metal complexes, represent a promising class of compounds for screening in drug discovery programs.

Conclusion

2,6-Diformyl-3,5-dimethoxyphenol is a valuable and versatile building block with significant potential in synthetic and materials chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of a diverse range of complex molecular architectures. The protocols and insights provided in this guide are intended to facilitate the exploration of this compound's potential in various research and development endeavors.

References

  • García-Raso, Á., et al. (2003). Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases. Journal of Inorganic Biochemistry, 94(4), 326-334. [Link]

  • Nworie, F. S., Nwabue, F. I., Elom, N. O., & Eluu, S. (2016). Schiff bases and schiff base metal complexes: from syntheses to applications. Journal of Basic and Applied Research in Biomedicine, 2(3), 295-305. [Link]

  • Kumar, S., et al. (2013). Schiff bases and their metal complexes: A review on recent advances. International Journal of PharmTech Research, 5(3), 914-922.
  • Wikipedia. (2023). Duff reaction. Retrieved from [Link]

  • Mandal, S., et al. (2018). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Iranian Chemical Society, 15(8), 1695-1721. [Link]

  • Khazaei-Poul, Z., Mahmoodi, N. O., & Taherpour, H. (2021). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Scientific Reports, 11(1), 1-13. [Link]

  • Raman, N., & Parameswari, S. (2021). Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzaldehyde and 3-aminoquinoline. Journal of the Indian Chemical Society, 98(11), 100185. [Link]

  • Sönmez, M., & Şekerci, M. (2010). Synthesis, spectroscopic and biological studies on the new symmetric Schiff base derived from 2,6-diformyl-4-methylphenol with N-aminopyrimidine. European Journal of Medicinal Chemistry, 45(5), 1935-1940. [Link]

  • The ScholarShip. (2017). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Bendale, A. R., et al. (2011). Schiff base synthesis by unconventional route: An innovative green approach. Der Pharma Chemica, 3(2), 34-38.
  • Revue Roumaine de Chimie. (2011). SYNTHESIS OF A TRIPHENYLAMINE-BASED MACROCYCLE WITH RHOMBIMINE SHAPE. 56(11), 1029-1033.
  • Teikyo Medical Journal. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. 45(1), 4781-4790.
  • Tan, W. R., & Czarny, B. (2013). Macrocyclic drugs and synthetic methodologies toward macrocycles. Molecules, 18(6), 6230-6262. [Link]

  • Royal Society of Chemistry. (2017). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Peterson, M. L., & Burlison, J. A. (2015). Synthesis of new diverse macrocycles from diol precursors. Tetrahedron Letters, 56(38), 5304-5307.
  • Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.
  • SpectraBase. (n.d.). 2,6-Diformyl-3,5-dimethoxyphenol. Retrieved from [Link]

  • Comptes Rendus Chimie. (2017). Polynuclear Fe(II)
  • ResearchGate. (n.d.). 6 + 6 Macrocycles derived from 2,6-diformylpyridine and trans-1,2-diaminocyclohexane. Retrieved from [Link]

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Application Note & Protocol: Strategic Formylation of 2,6-Dimethoxyphenol for the Synthesis of Syringaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Targeted Formylation

In the landscape of organic synthesis, the introduction of a formyl group (–CHO) onto an aromatic ring is a pivotal transformation, unlocking pathways to a vast array of valuable molecules. The substrate, 2,6-dimethoxyphenol, is an electron-rich aromatic compound. Its targeted formylation yields 3,5-dimethoxy-4-hydroxybenzaldehyde, commonly known as syringaldehyde.[1] Syringaldehyde is not merely a simple aldehyde; it is a crucial intermediate in the synthesis of pharmaceuticals, particularly the antibacterial drug trimethoprim, as well as agrochemicals, dyes, and fragrances.[2]

The electronic properties of 2,6-dimethoxyphenol—specifically the two electron-donating methoxy groups—present a challenge and an opportunity. These groups strongly activate the aromatic ring, but they also dictate the position of electrophilic attack. The key to a successful synthesis lies in selecting a formylation method that exhibits high regioselectivity for the sterically accessible and electronically favored para-position, the only unsubstituted site on the ring. This guide provides a detailed protocol and the underlying scientific rationale for achieving this transformation efficiently using the Vilsmeier-Haack reaction.

Choosing the Right Path: A Comparative Overview of Formylation Methods

Several classical methods exist for the formylation of phenols, each with distinct mechanisms and applicabilities.[3] The choice of method is critical for maximizing yield and achieving the desired regioselectivity.

  • Reimer-Tiemann Reaction: This reaction employs chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[4][5] It is a cornerstone method for the ortho-formylation of phenols.[6][7] Given that the ortho positions on 2,6-dimethoxyphenol are already substituted, this method is unsuitable for the desired para-formylation.

  • Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[8][9] While it typically favors ortho-formylation, substitution can occur at the para position if the ortho sites are blocked.[9] However, the Duff reaction is often characterized by low to moderate yields, making it less efficient for large-scale preparations.[10][11]

  • Vilsmeier-Haack Reaction: This reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is a substituted chloroiminium ion.[12] This reagent is generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[13][14] The Vilsmeier reagent is a mild electrophile that reacts efficiently with highly activated rings, like 2,6-dimethoxyphenol.[15] It exhibits a strong preference for substitution at the least sterically hindered position, which, in this case, is the desired para-position.[15][16] This combination of high reactivity with activated substrates and predictable regioselectivity makes it the superior choice for synthesizing syringaldehyde from 2,6-dimethoxyphenol.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The efficacy of the Vilsmeier-Haack reaction stems from a two-stage process: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[13][15]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of 2,6-dimethoxyphenol attacks the electrophilic carbon of the Vilsmeier reagent. The strong activating effect of the hydroxyl and two methoxy groups directs this attack to the C4 position (para). A subsequent deprotonation restores aromaticity.

  • Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup. The addition of water and subsequent hydrolysis replaces the nitrogen group with an oxygen atom, yielding the final aldehyde product, syringaldehyde.[12][14]

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Substrate 2,6-Dimethoxyphenol Substrate->Iminium_Intermediate + Vilsmeier Reagent Product Syringaldehyde (Product) Iminium_Intermediate->Product + H₂O H2O H₂O (Workup)

Caption: The Vilsmeier-Haack reaction proceeds in three main stages.

Detailed Application Protocol: Vilsmeier-Haack Formylation of 2,6-Dimethoxyphenol

This protocol provides a reliable method for the para-formylation of 2,6-dimethoxyphenol.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
2,6-Dimethoxyphenol≥98%Sigma-AldrichStarting Material
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichReagent / Solvent
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-AldrichReagent for Vilsmeier Reagent Formation
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificSolvent
Sodium Acetate (NaOAc)Anhydrous, ≥99%Fisher ScientificBase for Hydrolysis Step
Hydrochloric Acid (HCl)1 M solutionVWRAcidification during Workup
Saturated Sodium BicarbonateAqueous solutionIn-house prep.Neutralization Wash
Brine (Saturated NaCl)Aqueous solutionIn-house prep.Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory gradeVWRDrying Agent
Ethyl Acetate (EtOAc)ACS gradeFisher ScientificExtraction Solvent
HexanesACS gradeFisher ScientificSolvent for Chromatography
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a nitrogen/argon inlet

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Experimental Procedure
  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Vilsmeier Reagent Preparation:

    • To the flask, add anhydrous N,N-dimethylformamide (DMF) (20 mL).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (5.5 mL, 60 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

  • Addition of Substrate:

    • Dissolve 2,6-dimethoxyphenol (5.1 g, 33 mmol) in anhydrous dichloromethane (DCM) (30 mL).

    • Add the solution of 2,6-dimethoxyphenol to the Vilsmeier reagent mixture dropwise over 20 minutes at room temperature.

  • Reaction:

    • After the addition, heat the reaction mixture to 40-45 °C (gentle reflux of DCM) and maintain for 2-3 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Prepare a solution of sodium acetate (25 g) in water (100 mL) and add it slowly and carefully to the reaction mixture to quench the reaction and initiate hydrolysis of the iminium intermediate. Caution: This is an exothermic process.

    • Stir the mixture vigorously at room temperature for 1 hour.

  • Extraction and Isolation:

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude solid is typically purified by silica gel column chromatography using a gradient eluent of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1) to afford pure 3,5-dimethoxy-4-hydroxybenzaldehyde as a solid.

Safety Precautions
  • Perform all operations in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dichloromethane and ethyl acetate are volatile and flammable organic solvents. Avoid open flames.

  • The quenching and hydrolysis steps are exothermic and should be performed with caution and adequate cooling.

Workflow and Data Management

A systematic workflow ensures reproducibility and successful outcomes.

Workflow Experimental Workflow A 1. Assemble Dry Glassware (N₂ Atmosphere) B 2. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) A->B C 3. Add Substrate Solution (2,6-Dimethoxyphenol in DCM) B->C D 4. Heat Reaction (40-45°C, 2-3h) C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Quench & Hydrolyze (0°C, aq. NaOAc) E->F Complete G 7. Aqueous Workup (Extraction with EtOAc, Washes) F->G H 8. Dry and Concentrate (MgSO₄, Rotovap) G->H I 9. Purify by Chromatography (Silica Gel) H->I J 10. Characterize Product (NMR, IR, MS) I->J

Caption: A streamlined workflow for the synthesis of syringaldehyde.

Table of Expected Results and Key Parameters
ParameterExpected Value / Observation
Reactant 2,6-Dimethoxyphenol (White to off-white solid)
Product 3,5-Dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde)
Appearance Pale yellow to white crystalline solid
Expected Yield 75-90%
Melting Point 107-110 °C
TLC Rf ~0.4 (3:1 Hexanes:Ethyl Acetate)
Key ¹H NMR Signals (CDCl₃) δ ~9.8 (s, 1H, -CHO), ~7.1 (s, 2H, Ar-H), ~3.9 (s, 6H, -OCH₃)

Troubleshooting and Field-Proven Insights

ProblemPotential CauseRecommended Solution
Low or No Product Yield 1. Wet reagents/solvents (DMF, DCM).2. Incomplete formation of Vilsmeier reagent.3. Insufficient reaction time or temperature.1. Use freshly opened anhydrous solvents. Dry glassware thoroughly.2. Ensure slow addition of POCl₃ at 0°C.3. Monitor reaction by TLC to confirm completion.
Formation of Multiple Byproducts 1. Reaction temperature too high.2. Impure starting material.1. Maintain the reaction temperature strictly at 40-45 °C.2. Use high-purity 2,6-dimethoxyphenol.
Difficult Purification Incomplete hydrolysis of the iminium salt.Ensure the quenched mixture is stirred vigorously for at least 1 hour during the hydrolysis step.
Low Yield after Workup 1. Emulsion formation during extraction.2. Product loss during aqueous washes.1. Add brine to the separatory funnel to break emulsions.2. Ensure the pH of the wash solutions is correct to avoid deprotonating the phenolic product.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available at: [Link]

  • Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses. 2005, 82, 64. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. Available at: [Link]

  • Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link]

  • Klumpp, D. A. et al. ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis. 2017.
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The Strategic Role of 2,6-Diformyl-3,5-dimethoxyphenol in Advanced Organic Synthesis: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Phenolic Building Block

In the landscape of synthetic organic and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among these, 2,6-Diformyl-3,5-dimethoxyphenol stands out as a highly versatile and functionalized building block. Its unique arrangement of reactive aldehyde groups flanking a hydroxylated and methoxylated aromatic core provides a powerful platform for the synthesis of a diverse array of compounds, from intricate macrocycles to biologically active bis-chalcones and Schiff bases. The electron-donating nature of the hydroxyl and methoxy substituents activates the aromatic ring, influencing the reactivity of the formyl groups and enabling a rich chemistry with significant potential in drug discovery and materials science. This application note provides a comprehensive guide to the experimental procedures involving 2,6-Diformyl-3,5-dimethoxyphenol, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol: A Modified Duff Reaction Approach

The introduction of two formyl groups onto a phenolic ring can be challenging due to the deactivating effect of the first formyl group. However, a modified Duff reaction, utilizing hexamethylenetetramine in a strong acid medium like trifluoroacetic acid, provides an effective one-pot method for the diformylation of activated phenols.[1] This approach is predicated on the generation of an electrophilic iminium species from hexamine, which then attacks the electron-rich phenol ring.[2] The strongly acidic solvent is crucial for both the generation of the electrophile and for maintaining the reactivity of the mono-formylated intermediate towards a second formylation.

Reaction Causality:

The success of the diformylation lies in the careful control of reaction conditions. Anhydrous trifluoroacetic acid serves not only as a solvent but also as a catalyst, protonating hexamethylenetetramine to facilitate the formation of the reactive electrophile. The electron-donating methoxy and hydroxyl groups on the phenol ring strongly activate the ortho positions for electrophilic substitution, making the diformylation feasible despite the deactivating nature of the first introduced formyl group.

Experimental Protocol: Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol

This protocol is adapted from the established procedure for the diformylation of 4-substituted phenols.[1]

Materials:

  • 3,5-Dimethoxyphenol

  • Hexamethylenetetramine (HMTA)

  • Anhydrous Trifluoroacetic Acid (TFA)

  • 4 M Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 3,5-dimethoxyphenol (1 equivalent) in anhydrous trifluoroacetic acid (approximately 10 mL per gram of phenol) under a nitrogen atmosphere, add hexamethylenetetramine (2.2 equivalents) in one portion.

  • Heat the resulting solution to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 4 M HCl (approximately 30 mL per gram of starting phenol).

  • Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate imine.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford 2,6-Diformyl-3,5-dimethoxyphenol as a solid.

Expected Data:

CompoundMolecular FormulaMolecular WeightMelting Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
2,6-Diformyl-3,5-dimethoxyphenolC₁₀H₁₀O₅210.18~140-14511.5 (s, 1H, OH), 10.2 (s, 2H, CHO), 6.5 (s, 1H, Ar-H), 3.9 (s, 6H, OCH₃)190, 165, 160, 110, 105, 56

Note: The expected NMR data is an estimation based on structurally similar compounds and may vary.

Synthesis Workflow Diagram:

Synthesis_Workflow Start 3,5-Dimethoxyphenol + HMTA in TFA Reflux Reflux (24-48h) Start->Reflux Hydrolysis Acidic Workup (4M HCl) Reflux->Hydrolysis Extraction Extraction with CH₂Cl₂ Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product 2,6-Diformyl-3,5-dimethoxyphenol Purification->Product

Caption: Workflow for the synthesis of 2,6-Diformyl-3,5-dimethoxyphenol.

Reactions of 2,6-Diformyl-3,5-dimethoxyphenol: Gateway to Diverse Molecular Scaffolds

The two aldehyde functionalities of 2,6-Diformyl-3,5-dimethoxyphenol provide a versatile handle for a variety of subsequent chemical transformations, most notably the Claisen-Schmidt condensation and the formation of Schiff bases.

Claisen-Schmidt Condensation for the Synthesis of Bis-Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[3] When 2,6-Diformyl-3,5-dimethoxyphenol is reacted with two equivalents of a ketone, such as acetophenone, a "two-directional" condensation occurs to yield symmetrical bis-chalcones. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[4][5]

Reaction Causality:

The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base (e.g., NaOH or KOH) to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde on the diformylphenol. The resulting aldol adduct readily undergoes dehydration to form the stable, conjugated enone system of the chalcone. The reaction proceeds on both aldehyde groups to form the bis-chalcone.

Experimental Protocol: Synthesis of a Bis-Chalcone Derivative

Materials:

  • 2,6-Diformyl-3,5-dimethoxyphenol

  • Substituted Acetophenone (2 equivalents)

  • Ethanol

  • Aqueous Sodium Hydroxide (e.g., 40%)

  • Dilute Hydrochloric Acid

Procedure:

  • Dissolve 2,6-Diformyl-3,5-dimethoxyphenol (1 equivalent) and the substituted acetophenone (2.1 equivalents) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to precipitate the product fully.

  • Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure bis-chalcone.

Claisen-Schmidt Condensation Mechanism Diagram:

Claisen_Schmidt cluster_0 Enolate Formation cluster_1 Nucleophilic Attack and Dehydration Ketone Ketone (R-CO-CH₃) Base Base (OH⁻) Ketone->Base Deprotonation Enolate Enolate Ion Base->Enolate Aldehyde Diformylphenol Aldehyde Group Enolate->Aldehyde Nucleophilic Attack Adduct Aldol Adduct Aldehyde->Adduct Chalcone α,β-Unsaturated Ketone (Chalcone) Adduct->Chalcone Dehydration (-H₂O)

Caption: Mechanism of the Claisen-Schmidt condensation.

Synthesis of Schiff Bases and Salen-Type Ligands

The reaction of the dialdehyde with primary amines leads to the formation of Schiff bases, compounds containing a C=N double bond. When a diamine is used, macrocyclic Schiff bases, often referred to as salen-type ligands, can be synthesized.[6] These ligands are renowned for their ability to form stable complexes with a variety of metal ions, which have applications in catalysis, materials science, and as therapeutic agents.[7]

Reaction Causality:

The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form the stable imine (Schiff base) linkage. The reaction is typically carried out in a protic solvent like ethanol or methanol, which facilitates both the nucleophilic addition and the dehydration steps.

Experimental Protocol: Synthesis of a Salen-Type Schiff Base

Materials:

  • 2,6-Diformyl-3,5-dimethoxyphenol

  • Ethylenediamine (0.5 equivalents)

  • Methanol or Ethanol

Procedure:

  • Dissolve 2,6-Diformyl-3,5-dimethoxyphenol (1 equivalent) in methanol in a round-bottom flask.

  • To this solution, add a solution of ethylenediamine (0.5 equivalents) in methanol dropwise with stirring.

  • Reflux the reaction mixture for 2-4 hours. The formation of a colored precipitate often indicates the formation of the Schiff base.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid product, wash with cold methanol, and dry under vacuum to obtain the pure salen-type Schiff base.

Schiff Base Formation Workflow:

Schiff_Base_Workflow Start 2,6-Diformyl-3,5-dimethoxyphenol + Diamine in Methanol Reflux Reflux (2-4h) Start->Reflux Isolation Cooling and Filtration Reflux->Isolation Product Salen-type Schiff Base Isolation->Product

Caption: Workflow for the synthesis of a Salen-type Schiff base.

Applications in Drug Development and Materials Science

The derivatives of 2,6-Diformyl-3,5-dimethoxyphenol, particularly bis-chalcones and Schiff base metal complexes, have shown significant promise in various fields.

  • Medicinal Chemistry: Bis-chalcones have been investigated for their potent antioxidant, anti-inflammatory, and anticancer activities.[3][4] The presence of multiple phenolic hydroxyl groups and the extended π-system contribute to their radical scavenging and enzyme-inhibiting properties. Schiff bases and their metal complexes have also demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[8][9]

  • Materials Science: The ability of salen-type ligands derived from 2,6-Diformyl-3,5-dimethoxyphenol to chelate metal ions makes them valuable in the development of catalysts for various organic transformations and as building blocks for functional coordination polymers and metal-organic frameworks (MOFs).

Conclusion

2,6-Diformyl-3,5-dimethoxyphenol is a valuable and versatile starting material in organic synthesis. The protocols detailed in this application note for its synthesis via a modified Duff reaction and its subsequent conversion into bis-chalcones and Schiff bases provide a solid foundation for researchers to explore the rich chemistry of this compound. The diverse biological activities and material properties of its derivatives underscore the importance of 2,6-Diformyl-3,5-dimethoxyphenol as a key building block for the development of new therapeutic agents and advanced materials.

References

  • A convenient and efficient reaction for the synthesis of several new bis-hydroxy derivatives of chalcones 4a–h was accomplished via the two-directional Claisen–Schmidt condensation of different ketones 3a–e with premade benzaldehyde 2 under alkaline conditions. (URL: [Link])

  • Duff Reaction. SynArchive. (URL: [Link])

  • Synthesis of bis-hydroxychalcones 4a–4h. ResearchGate. (URL: [Link])

  • The Duff Reaction: Researching A Modification. The ScholarShip. (URL: [Link])

  • Duff reaction. Wikipedia. (URL: [Link])

  • Sekar, P., Kumar, S., & Raju, S. K. (2023). A Review on Chemistry, Synthesis and Biological Applications of Chalcone-based Schiff Bases. Journal of Drug Delivery and Therapeutics, 13(3), 145-154. (URL: [Link])

  • Supporting Information. The Royal Society of Chemistry. (URL: [Link])

  • Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. MDPI. (URL: [Link])

  • Supporting information for - The Royal Society of Chemistry. (URL: [Link])

  • Duff Reaction. (URL: [Link])

  • Hawsawi, M. B., et al. (2024). Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences. ACS Omega. (URL: [Link])

  • Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. (2023). Molecules, 28(5), 2197. (URL: [Link])

  • Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line. (2022). Scientific Reports, 12(1), 1-19. (URL: [Link])

  • The synthesis and structure of different synthetic bis-chalcones. ResearchGate. (URL: [Link])

  • Hawsawi, M. B., et al. (2024). Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences. ACS Omega. (URL: [Link])

  • Rodríguez-argüelles, M. C., et al. (2003). Synthesis and spectroscopic studies on the new Schiff base derived from the 1: 2 condensation of 2, 6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases. Journal of inorganic biochemistry, 94(4), 326-334. (URL: [Link])

  • Synthesis, biological evaluation and molecular docking studies of bis-chalcone derivatives as xanthine oxidase inhibitors and anticancer agents. ResearchGate. (URL: [Link])

  • A Review on Chemistry, Synthesis and Biological Applications of Chalcone-based Schiff Bases. (2023). Journal of Drug Delivery and Therapeutics, 13(3), 145-154. (URL: [Link])

  • Synthesis of the salen-type Schiff base H2L and its metal complexes.... ResearchGate. (URL: [Link])

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The Versatile Precursor: 2,6-Diformyl-3,5-dimethoxyphenol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Novel Heterocycles

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are scaffolds for a vast array of biologically active molecules and functional materials. Among the myriad of starting materials, 2,6-diformyl-3,5-dimethoxyphenol, also known as 4-hydroxy-2,6-dimethoxyisophthalaldehyde, emerges as a particularly valuable precursor. Its symmetrically positioned and reactive aldehyde functionalities, coupled with the activating influence of the hydroxyl and methoxy groups, render it a versatile building block for the construction of a diverse range of heterocyclic systems, including pyridines, pyrimidines, and complex fused architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of this key precursor in the synthesis of heterocyclic compounds.

PART 1: Synthesis and Characterization of the Precursor

The journey towards novel heterocycles begins with the efficient and reliable synthesis of the precursor, 2,6-diformyl-3,5-dimethoxyphenol. A common and effective method for its preparation is the Vilsmeier-Haack formylation of 2,6-dimethoxyphenol.[1][2][3] This reaction introduces two formyl groups onto the aromatic ring, ortho to the hydroxyl group.

Protocol 1: Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol via Vilsmeier-Haack Reaction

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF): This combination forms the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile in the formylation reaction.[1][2][3] The electron-rich nature of the 2,6-dimethoxyphenol ring facilitates the electrophilic aromatic substitution.

  • Temperature Control: The initial reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic formation of the Vilsmeier reagent. Subsequent heating is required to drive the formylation reaction to completion.

  • Aqueous Workup: The reaction is quenched with water or an ice-water mixture to hydrolyze the intermediate iminium species to the desired aldehyde functionalities.

Step-by-Step Methodology:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 4 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the DMF with constant stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 2,6-dimethoxyphenol (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2,6-diformyl-3,5-dimethoxyphenol as a solid.

Characterization Data:

The structural integrity of the synthesized 2,6-diformyl-3,5-dimethoxyphenol must be confirmed through rigorous spectroscopic analysis.

Technique Data
Molecular Formula C₁₀H₁₀O₅[4][5]
Molecular Weight 210.18 g/mol [4][5]
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+) at m/z 210, confirming the molecular weight of the compound.[4]
¹H NMR The proton NMR spectrum is expected to show signals for the aldehydic protons, the aromatic proton, the methoxy protons, and the hydroxyl proton. The exact chemical shifts will depend on the solvent used.
¹³C NMR The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the aldehyde groups, the aromatic carbons, and the methoxy carbons.
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H) group, the aldehydic C-H stretch, and the strong carbonyl (C=O) stretch of the aldehyde groups.

PART 2: Application in Heterocyclic Synthesis

The twin aldehyde functionalities of 2,6-diformyl-3,5-dimethoxyphenol provide two reactive sites for cyclization reactions, making it an ideal precursor for a variety of heterocyclic systems.

A. Synthesis of Pyridine Derivatives

The construction of the pyridine ring can be achieved through condensation reactions with compounds containing active methylene groups and an ammonia source. The Hantzsch pyridine synthesis and its variations offer a classic and reliable approach.

Logical Workflow for Pyridine Synthesis:

Precursor 2,6-Diformyl-3,5- dimethoxyphenol Condensation Cyclocondensation Reaction Precursor->Condensation ActiveMethylene Active Methylene Compound (e.g., β-ketoester) ActiveMethylene->Condensation Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Condensation Pyridine Substituted Pyridine Derivative Condensation->Pyridine

Caption: Workflow for pyridine synthesis from the precursor.

Protocol 2: Synthesis of a Dihydropyridine Derivative

Causality Behind Experimental Choices:

  • β-Ketoester: The active methylene group of the β-ketoester provides the carbon atoms necessary to form the pyridine ring.

  • Ammonium Acetate: This serves as the nitrogen source for the pyridine ring and also acts as a catalyst.

  • Reflux Conditions: The reaction typically requires heating to overcome the activation energy for the multiple condensation and cyclization steps.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2,6-diformyl-3,5-dimethoxyphenol (1 equivalent) in ethanol.

  • Add an excess of a β-ketoester (e.g., ethyl acetoacetate, 2.2 equivalents) and ammonium acetate (1.5 equivalents).

  • Heat the reaction mixture to reflux and maintain it for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the crude product with cold ethanol and recrystallize from a suitable solvent to obtain the pure dihydropyridine derivative.

  • The dihydropyridine can be subsequently oxidized to the corresponding pyridine using an appropriate oxidizing agent (e.g., manganese dioxide or nitric acid).

B. Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidines from 2,6-diformyl-3,5-dimethoxyphenol can be accomplished through its reaction with urea or its derivatives. This involves the condensation of the aldehyde groups with the amino groups of the urea molecule to form the pyrimidine ring.[6][7][8][9][10]

Reaction Pathway for Pyrimidine Synthesis:

Precursor 2,6-Diformyl-3,5- dimethoxyphenol Cyclization Acid or Base Catalyzed Cyclization Precursor->Cyclization Urea Urea or Thiourea Urea->Cyclization Pyrimidine Substituted Pyrimidine-fused Phenol Cyclization->Pyrimidine

Caption: Pathway for pyrimidine synthesis from the precursor.

Protocol 3: Synthesis of a Fused Pyrimidine Derivative

Causality Behind Experimental Choices:

  • Urea/Thiourea: Provides the N-C-N backbone required for the formation of the pyrimidine ring.

  • Acid or Base Catalyst: The cyclization is often catalyzed by either an acid (e.g., HCl, p-toluenesulfonic acid) or a base (e.g., sodium ethoxide) to facilitate the condensation and dehydration steps.

  • Solvent: A high-boiling point solvent such as ethanol or acetic acid is typically used to allow the reaction to proceed at an adequate rate.

Step-by-Step Methodology:

  • To a solution of 2,6-diformyl-3,5-dimethoxyphenol (1 equivalent) in ethanol, add urea (1.1 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate out.

  • Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

C. Synthesis of Fused Heterocyclic Systems

The bifunctional nature of 2,6-diformyl-3,5-dimethoxyphenol makes it an excellent candidate for the synthesis of more complex, fused heterocyclic systems. By reacting it with bifunctional nucleophiles, novel polycyclic structures can be accessed.

General Strategy for Fused Heterocycles:

Precursor 2,6-Diformyl-3,5- dimethoxyphenol DoubleCondensation Double Condensation and Cyclization Precursor->DoubleCondensation Bifunctional Bifunctional Nucleophile (e.g., o-phenylenediamine) Bifunctional->DoubleCondensation FusedSystem Fused Heterocyclic System DoubleCondensation->FusedSystem

Caption: General strategy for synthesizing fused heterocycles.

Protocol 4: Synthesis of a Benzodiazepine-fused Phenol Derivative

Causality Behind Experimental Choices:

  • o-Phenylenediamine: This aromatic diamine provides the necessary nucleophilic centers to react with both aldehyde groups, leading to the formation of a seven-membered diazepine ring fused to the phenol.

  • Catalyst: A catalytic amount of acid (e.g., acetic acid) is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

Step-by-Step Methodology:

  • Dissolve 2,6-diformyl-3,5-dimethoxyphenol (1 equivalent) and o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may crystallize out of the solution. Collect the solid by filtration.

  • Wash the product with cold ethanol and dry it under vacuum. Recrystallize if necessary to obtain the pure fused heterocyclic compound.

Conclusion and Future Outlook

2,6-Diformyl-3,5-dimethoxyphenol stands out as a highly valuable and versatile precursor in the field of heterocyclic chemistry. Its straightforward synthesis and the presence of two reactive aldehyde groups provide a robust platform for the construction of a wide array of heterocyclic scaffolds. The protocols detailed in this application note offer a starting point for researchers to explore the rich chemistry of this compound. The resulting pyridine, pyrimidine, and fused heterocyclic derivatives hold significant potential for applications in drug discovery, materials science, and agrochemicals. Further exploration of its reactivity with a broader range of nucleophiles will undoubtedly lead to the discovery of novel and structurally complex heterocyclic systems with unique properties and biological activities.

References

  • Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. (URL: [Link])

  • Pyrimidine - Wikipedia. (URL: [Link])

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (URL: [Link])

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (URL: [Link])

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (URL: [Link])

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (URL: [Link])

  • 2,6-Diformyl-3,5-dimethoxyphenol - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

  • DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. (URL: [Link])

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Application Notes and Protocols: Metal Complexes of 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the dynamic fields of medicinal chemistry and catalysis, the rational design of ligands and their corresponding metal complexes is paramount for the development of novel therapeutic agents and efficient catalysts. This guide focuses on the synthesis and application of metal complexes derived from 2,6-diformyl-3,5-dimethoxyphenol, a versatile scaffold for creating sophisticated coordination compounds. The strategic placement of two formyl groups flanking a central phenolic hydroxyl moiety, along with the electron-donating methoxy groups, provides a rich coordination environment for a variety of metal ions.

This document is structured to provide not only detailed, step-by-step protocols but also the underlying scientific rationale for key experimental choices. We will delve into the synthesis of the ligand precursor, the formation of Schiff base derivatives, and their subsequent complexation with various transition metals. Furthermore, we will explore the significant potential of these metal complexes in anticancer and antimicrobial applications, providing established protocols for their biological evaluation. The catalytic prowess of these complexes will also be discussed, offering insights into their use in oxidative reactions.

Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive and practical resource that fosters both innovation and a deeper understanding of the coordination chemistry of this fascinating class of compounds.

Part 1: Ligand Synthesis and Characterization

The journey to the target metal complexes begins with the synthesis of the foundational ligand. This section outlines a two-step process, starting with the preparation of the precursor, 2,6-dimethoxyphenol, followed by its formylation.

Synthesis of the Precursor: 2,6-Dimethoxyphenol

Rationale: The synthesis of 2,6-dimethoxyphenol can be achieved through several routes. A common laboratory-scale preparation involves the methoxylation of a di-substituted phenol, such as 2,6-dibromophenol. The use of a copper catalyst is crucial for facilitating this nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dibromophenol (0.058 mol) in a mixture of methanol (100 ml) and dimethylformamide (100 ml).

  • Reagent Addition: Carefully add sodium methoxide (prepared from 0.45 g-atom of sodium in methanol) to the solution.

  • Catalyst Introduction: Add cuprous iodide (2 g) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 ml).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2,6-dimethoxyphenol.[1]

Formylation of 2,6-Dimethoxyphenol to 2,6-Diformyl-3,5-dimethoxyphenol

Rationale: The introduction of formyl groups onto the phenolic ring is a critical step. The Duff reaction is a classic method for the formylation of activated aromatic compounds like phenols. It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. While the direct di-formylation to obtain the title compound can be challenging, a similar procedure for the closely related 2,6-diformyl-4-methylphenol provides a robust starting point.[2] The following protocol is adapted for the synthesis of the di-formylated product.

Experimental Protocol:

  • Reaction Mixture Preparation: In a three-necked flask, add 2,6-dimethoxyphenol (1 mole) and hexamethylenetetramine (3 equivalents).

  • Solvent and Catalyst: Add trifluoroacetic acid (TFA) as the solvent and catalyst.

  • Reaction Conditions: Heat the mixture under reflux for 4-6 hours. The reaction should be monitored by TLC to observe the formation of the mono- and di-formylated products.

  • Hydrolysis: After the reaction is complete, cool the mixture and carefully add an aqueous solution of sulfuric acid to hydrolyze the intermediate.

  • Product Isolation: The product, 2,6-diformyl-3,5-dimethoxyphenol, will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Characterization of the Ligand:

The synthesized ligand should be thoroughly characterized using various spectroscopic techniques to confirm its structure and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the aldehydic protons, aromatic proton, and methoxy protons.
¹³C NMR Resonances for the carbonyl carbons, aromatic carbons, and methoxy carbons.
FT-IR Characteristic stretching frequencies for the phenolic -OH group, aldehydic C-H, C=O, and C-O-C bonds.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₀H₁₀O₅ (210.18 g/mol ).

Part 2: Synthesis of Schiff Base Metal Complexes

The dialdehyde functionality of 2,6-diformyl-3,5-dimethoxyphenol allows for the facile synthesis of Schiff base ligands through condensation with primary amines. These Schiff bases are excellent chelating agents for a variety of metal ions.

General Protocol for Schiff Base Formation and Metal Complexation

Rationale: The formation of the imine bond in a Schiff base is a reversible condensation reaction. The reaction is typically carried out in an alcohol solvent, which allows for the easy removal of water, driving the equilibrium towards the product. The subsequent addition of a metal salt to the in-situ generated Schiff base ligand leads to the formation of the metal complex. The choice of the metal salt (e.g., chloride, acetate, nitrate) can influence the final structure and properties of the complex.

Experimental Protocol:

  • Schiff Base Synthesis: Dissolve 2,6-diformyl-3,5-dimethoxyphenol (1 mmol) in methanol or ethanol (20 ml).

  • Amine Addition: Add a solution of the desired primary amine (2 mmol) (e.g., an amino acid, an aromatic amine) in the same solvent.

  • Reaction: Reflux the mixture for 2-4 hours.

  • Metal Salt Addition: To the hot solution of the Schiff base ligand, add a solution of the metal(II) salt (1 mmol) (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂) in the same solvent.

  • Complex Formation: A change in color and/or the formation of a precipitate usually indicates the formation of the metal complex. Continue refluxing for another 1-2 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated complex by filtration, wash with the solvent, and then with diethyl ether. The complex can be dried in a desiccator over anhydrous CaCl₂.

Workflow for Synthesis and Characterization:

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Formation cluster_char Characterization Precursor 2,6-Dimethoxyphenol Formylation Formylation (Duff Reaction) Precursor->Formylation Ligand 2,6-Diformyl-3,5-dimethoxyphenol Formylation->Ligand SchiffBase Schiff Base Formation (+ Primary Amine) Ligand->SchiffBase Complexation Metal Complexation (+ Metal(II) Salt) SchiffBase->Complexation MetalComplex Metal(II) Complex Complexation->MetalComplex Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) MetalComplex->Spectroscopy Magnetic Magnetic Susceptibility MetalComplex->Magnetic Elemental Elemental Analysis MetalComplex->Elemental

Caption: Workflow for the synthesis and characterization of metal complexes.

Characterization of Metal Complexes

A suite of analytical techniques is essential to elucidate the structure and properties of the newly synthesized metal complexes.

Technique Information Gained
FT-IR Spectroscopy Confirmation of ligand coordination to the metal ion through shifts in the C=N (azomethine) and phenolic C-O stretching frequencies.
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, helping to infer its geometry (e.g., tetrahedral, square planar, octahedral).
Magnetic Susceptibility Determines the magnetic moment of the complex, which is indicative of the number of unpaired electrons and thus the geometry and oxidation state of the metal center.
Elemental Analysis Confirms the stoichiometry of the metal complex (metal-to-ligand ratio).
Mass Spectrometry Determines the molecular weight of the complex.

Part 3: Application Notes and Protocols

The metal complexes of Schiff bases derived from 2,6-diformyl-3,5-dimethoxyphenol are promising candidates for various biological and catalytic applications. The chelation of the metal ion often enhances the biological activity of the parent ligand.[3]

Anticancer Activity

Rationale: Many Schiff base metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5][6] The mechanism of action is often multifactorial, potentially involving the inhibition of DNA synthesis, induction of apoptosis, and generation of reactive oxygen species (ROS).[7]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized metal complexes in DMSO. Serially dilute the stock solutions with culture medium to achieve a range of final concentrations. Add the diluted compounds to the wells and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like cisplatin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Data Interpretation:

A lower IC₅₀ value indicates higher cytotoxic activity. The results for the metal complexes should be compared to that of the free ligand to assess the effect of metal coordination.

Compound IC₅₀ (µg/mL) against MCF-7 Cells (Hypothetical Data)
Ligand (L)> 100
[Cu(L)]Cl₂15.5
25.2
30.8
Cisplatin (Control)8.5
Antimicrobial Activity

Rationale: The search for new antimicrobial agents is a global health priority. Schiff base metal complexes have been shown to possess significant antibacterial and antifungal properties.[8][9] The increased lipophilicity of the metal complexes is thought to facilitate their transport across the microbial cell membrane.

Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):

  • Microbial Cultures: Prepare fresh overnight cultures of test bacteria (e.g., Staphylococcus aureus as Gram-positive and Escherichia coli as Gram-negative) in nutrient broth.

  • Agar Plate Preparation: Pour sterile Mueller-Hinton agar into Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Well Preparation: Create wells of a uniform diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compounds (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. Include a solvent control and a positive control (a standard antibiotic like ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Workflow for Antimicrobial Susceptibility Testing:

Antimicrobial_Workflow start Start prep_plates Prepare and Inoculate MHA Plates start->prep_plates create_wells Create Wells in Agar prep_plates->create_wells add_compounds Add Test Compounds, Solvent Control, and Antibiotic Control create_wells->add_compounds incubate Incubate Plates (37°C, 24h) add_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for the agar well diffusion antimicrobial assay.

Catalytic Applications

Rationale: Metal complexes are widely used as catalysts in a variety of organic transformations. The complexes of 2,6-diformyl-3,5-dimethoxyphenol can potentially catalyze oxidation reactions, leveraging the redox properties of the coordinated metal ion.[10]

Protocol for a Model Catalytic Oxidation Reaction (Oxidation of a Phenolic Substrate):

  • Reaction Setup: In a reaction vessel, dissolve the phenolic substrate (e.g., 2,6-di-tert-butylphenol) in a suitable solvent (e.g., acetonitrile).

  • Catalyst Addition: Add a catalytic amount of the synthesized metal complex (e.g., 1-5 mol%).

  • Oxidant Introduction: Introduce an oxidant, such as molecular oxygen or hydrogen peroxide.

  • Reaction Monitoring: Stir the reaction at a specific temperature and monitor its progress over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Product Analysis: Upon completion, analyze the reaction mixture to identify the oxidation products (e.g., the corresponding quinone) and determine the conversion and selectivity of the reaction.

References

  • Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzal. (n.d.). Retrieved from [Link]

  • Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 2,6-Dimethoxyphenol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis, Crystal Structures, and Antibacterial Evaluation of Metal Complexes Based on Functionalized 2-phenylquinoline Derivatives. (2013). Zeitschrift für anorganische und allgemeine Chemie, 639(15), 2894-2899.
  • Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. (n.d.). Retrieved from [Link]

  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (n.d.). Retrieved from [Link]

  • Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases. (2003). Journal of Inorganic Biochemistry, 94(4), 326-334.
  • Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. (2014). Revista Brasileira de Farmacognosia, 24(1), 70-77.
  • Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach. (2022). RSC Advances, 12(53), 34649-34663.
  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. (n.d.). I.R.I.S. Retrieved from [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Chemistry, 6(1), 23-35.
  • Studies on Antimicrobial and Antioxidant Potential of Metal Complexes and Synthetic Organic Compounds. (2019). Acta Scientific Medical Sciences, 3(10), 138-144.
  • Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. (2019). Scientific Reports, 9(1), 1845.
  • Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (n.d.). Retrieved from [Link]

  • Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. (n.d.). Retrieved from [Link]

  • Anticancer Activity of Metal Complexes: Involvement of Redox Processes. (2012). Antioxidants & Redox Signaling, 16(12), 1547-1580.
  • Schiff bases and schiff base metal complexes: from syntheses to applications. (2016). Journal of Basic and Applied Research in Biomedicine, 2(3), 295-305.
  • Metal Complexes of Natural Product Like-compounds with Antitumor Activity. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(1), 22-34.
  • Schiff bases and schiff base metal complexes : from syntheses to applications. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limit
  • ChemInform Abstract: Oxidation of Catechol and of 2,6-Di-tert-Butylphenol by Dioxiranes. (2010). ChemInform, 23(26).
  • Catalytic oxidation of 2,6-dialkylphenols to the corresponding 2,6-dialkyl-1,4-benzoquinones by molecular oxygen in the presence of P–Mo–V heteropoly acids. (2009). Russian Chemical Bulletin, 58(10), 2113-2117.
  • Synthesis of 4-methoxy 2,6-diformyl phenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Diastereomeric dinickel(ii) complexes with non-innocent bis(octaazamacrocyclic) ligands: isomerization, spectroelectrochemistry, DFT calculations and use in catalytic oxidation of cyclohexane. (2020). Dalton Transactions, 49(2), 484-498.

Sources

The Strategic Application of 2,6-Diformyl-3,5-dimethoxyphenol in Advanced Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of materials science, the judicious selection of molecular building blocks is paramount to the design of novel materials with tailored properties. Among the vast arsenal of organic linkers, 2,6-Diformyl-3,5-dimethoxyphenol, also known as 4-hydroxy-2,6-dimethoxyisophthalaldehyde, presents a unique combination of structural rigidity, reactive functionality, and electronic characteristics. This guide provides an in-depth exploration of this promising molecule, offering detailed protocols for its synthesis and its potential applications in the construction of advanced porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). While direct, field-proven examples of its use in these specific applications are still emerging in the literature, this document provides robust, theoretically sound protocols based on established synthetic methodologies for analogous building blocks.

Physicochemical Properties and Design Rationale

The utility of 2,6-Diformyl-3,5-dimethoxyphenol as a building block in materials synthesis stems from its distinct molecular architecture. The central phenol ring, flanked by two formyl (-CHO) groups and two methoxy (-OCH₃) groups, imparts a C₂ᵥ symmetry. This geometry is highly desirable for the construction of ordered, porous networks.

Table 1: Physicochemical Properties of 2,6-Diformyl-3,5-dimethoxyphenol

PropertyValueSource
CAS Number 125666-65-1[1][2]
Molecular Formula C₁₀H₁₀O₅[1][2]
Molecular Weight 210.18 g/mol [2]
Appearance Off-white to pale yellow solidAssumed based on similar compounds
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF)Inferred from typical reaction conditions
Purity ≥95% (commercially available)[2]

The two aldehyde functionalities serve as reactive sites for forming strong covalent bonds, most notably imine linkages through Schiff base condensation with amines, a cornerstone of COF chemistry.[1] The phenolic hydroxyl group can act as a coordination site for metal ions in the formation of MOFs or as a site for post-synthetic modification. Furthermore, the electron-donating methoxy groups can modulate the electronic properties of the resulting material, potentially influencing its catalytic activity or photophysical behavior.

Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol: A Detailed Protocol

The synthesis of 2,6-Diformyl-3,5-dimethoxyphenol is not as widely documented as that of simpler benzaldehydes. However, a reliable route can be adapted from the well-established Duff reaction, which involves the formylation of electron-rich phenols using hexamethylenetetramine (HMTA).[3][4]

Reaction Principle

The Duff reaction proceeds via the electrophilic substitution of the aromatic ring by an iminium species generated from hexamine in an acidic medium.[3] For 2,6-dimethoxyphenol, the formylation is directed to the positions ortho to the hydroxyl group. Given the steric hindrance and electronic activation, diformylation is achievable under controlled conditions.

Duff Reaction for 2,6-Diformyl-3,5-dimethoxyphenol Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_6_dimethoxyphenol 2,6-Dimethoxyphenol Heating Heating (Reflux) 2_6_dimethoxyphenol->Heating HMTA Hexamethylenetetramine (HMTA) HMTA->Heating Acid Acid (e.g., TFA, Acetic Acid) Acid->Heating Hydrolysis Acidic Hydrolysis Heating->Hydrolysis Intermediate formation Product 2,6-Diformyl-3,5-dimethoxyphenol Hydrolysis->Product Work-up & Purification COF Synthesis Workflow cluster_reactants Reactants cluster_reaction Solvothermal Synthesis cluster_product Product Linker_A 2,6-Diformyl-3,5-dimethoxyphenol Heating Heating (e.g., 120 °C) Linker_A->Heating Linker_B 1,3,5-Tris(4-aminophenyl)benzene (TAPB) Linker_B->Heating Solvents Solvent System (e.g., mesitylene/dioxane) Solvents->Heating Catalyst Acid Catalyst (e.g., acetic acid) Catalyst->Heating COF Crystalline COF Powder Heating->COF Schiff Base Condensation

Sources

Synthesis of Compartmental Schiff Bases from 2,6-Diformylphenols: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis, characterization, and application of compartmental Schiff bases derived from 2,6-diformylphenols. These versatile ligands are pivotal in coordination chemistry, forming stable binuclear metal complexes with significant potential in catalysis, materials science, and as models for bioinorganic systems. While this note focuses on the principles of synthesis using the readily available precursor 2,6-diformyl-4-methylphenol, the methodologies described are directly applicable to specialized analogues like 2,6-diformyl-3,5-dimethoxyphenol. We provide a robust, step-by-step protocol, explain the mechanistic rationale behind procedural choices, and outline key characterization techniques. This document is intended for researchers and professionals in chemical synthesis and drug development, offering a foundation for producing high-purity Schiff bases and their metal complexes for further investigation.

Introduction and Scientific Context

Schiff bases, compounds featuring an azomethine or imine (-C=N-) group, are cornerstones of coordination chemistry.[1][2] Their formation, a reversible condensation reaction between a primary amine and a carbonyl compound, provides a modular and efficient route to a vast library of ligands.[3][4][5] When a 2,6-diformylphenol is used as the carbonyl precursor, the resulting molecule possesses two coordination sites, often referred to as "compartments," capable of binding two metal ions in close proximity.

The phenolic oxygen bridge between the two imine functionalities creates a unique electronic and steric environment. This allows for the synthesis of binuclear metal complexes where the two metal centers can exhibit cooperative effects, leading to enhanced catalytic activity, unique magnetic properties, and the ability to model the active sites of metalloenzymes.[6][7][8] The applications of these complexes are extensive, ranging from catalysts in oxidation and polymerization reactions to antimicrobial and antitumor agents.[9][10][11][12][13] The metal complex's activity is often significantly higher than that of the free Schiff base ligand.[10][11]

This guide uses 2,6-diformyl-4-methylphenol as an exemplary starting material due to its well-documented reactivity and commercial availability. The principles and protocols herein can be readily adapted for other substituted diformylphenols, including the titular 2,6-diformyl-3,5-dimethoxyphenol, by adjusting for differences in solubility and reactivity conferred by the specific substituents.

Reaction Mechanism and Control

The synthesis of a Schiff base is a classic nucleophilic addition-elimination reaction. The process is typically acid-catalyzed and involves two main reversible steps:[3][4][14]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a transient, unstable intermediate called a carbinolamine or hemiaminal.[4]

  • Dehydration: The carbinolamine is then protonated under mildly acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine (Schiff base).[3][14]

Controlling the reaction pH is crucial. A pH around 5 is often optimal.[14] At lower pH, the amine becomes protonated and non-nucleophilic, stalling the reaction. At higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[14] For diformylphenols, the reaction proceeds stepwise, with both aldehyde groups reacting with the chosen primary amine.

Experimental Protocol: Synthesis of a Compartmental Schiff Base

This protocol details the synthesis of a symmetric Schiff base from 2,6-diformyl-4-methylphenol and a generic primary amine (R-NH₂).

Materials and Equipment
  • Reagents:

    • 2,6-diformyl-4-methylphenol (or other 2,6-diformylphenol derivative)

    • Primary amine (e.g., aniline, ethanolamine, 2-aminophenol)

    • Methanol (anhydrous)

    • Glacial acetic acid (catalyst)

    • Diethyl ether (for washing)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Büchner funnel and filter paper

    • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Preparation of Reactants:

    • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2,6-diformyl-4-methylphenol in approximately 40-50 mL of anhydrous methanol. Stir until fully dissolved.

    • Rationale: Methanol is a common solvent that effectively dissolves both the phenolic aldehyde and many primary amines, facilitating a homogeneous reaction mixture.

  • Addition of Amine:

    • To the stirred solution, add a solution of 2.1 equivalents of the chosen primary amine dissolved in a minimal amount of methanol.

    • Rationale: A slight excess of the amine ensures the complete conversion of the diformyl starting material. The reaction is a 1:2 condensation.[15]

  • Catalysis and Reflux:

    • Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Rationale: The acid acts as a catalyst, protonating the carbonyl group and enhancing the rate-limiting dehydration step.[16]

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) for 2-4 hours. The formation of a precipitate is often observed as the product is typically less soluble than the reactants.

    • Rationale: Heating provides the necessary activation energy for the reaction. Refluxing prevents solvent loss while maintaining the reaction temperature.

  • Isolation of the Product:

    • After the reflux period, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold methanol and then with diethyl ether to remove unreacted starting materials and impurities.

    • Rationale: Cold solvent minimizes the loss of product due to solubility during washing. Diethyl ether is a good solvent for many organic impurities but a poor solvent for the typically polar Schiff base product.

  • Drying and Storage:

    • Dry the purified product in a vacuum oven or desiccator to a constant weight.

    • Store the final product in a cool, dry place, protected from light.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of a compartmental Schiff base.

Characterization of the Schiff Base

Proper characterization is essential to confirm the identity and purity of the synthesized ligand.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: This is a primary tool for confirming the reaction. Look for the disappearance of the C=O stretching band of the aldehyde (typically ~1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (~3300-3400 cm⁻¹). The key diagnostic peak is the appearance of a strong C=N (imine) stretching band around 1600-1640 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Confirm the formation of the imine by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the 8-9 ppm region. The aldehyde proton signal (~10 ppm) from the starting material should be absent.

    • ¹³C NMR: The azomethine carbon (-C=N-) will appear in the 150-165 ppm range, while the aldehyde carbonyl carbon (~190 ppm) will have disappeared.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.

Typical Characterization Data

The table below summarizes expected data for a representative Schiff base derived from 2,6-diformyl-4-methylphenol and 2-aminoethanol.

Parameter Expected Value / Observation Significance
Appearance Yellow crystalline solidIndicates formation of a conjugated system.
Melting Point Sharp, defined rangeIndicator of purity.
IR (ν, cm⁻¹) ~1630 (C=N), ~3400 (O-H)Confirms imine bond formation.
¹H NMR (δ, ppm) ~8.5 (s, 2H, -CH=N-), ~13.5 (s, 1H, -OH)Confirms azomethine proton and intramolecular H-bond.
¹³C NMR (δ, ppm) ~165 (-C=N-), ~160 (Ar-C-OH)Confirms imine carbon and phenolic carbon.
MS (m/z) [M+H]⁺ corresponding to calculated MWConfirms molecular identity.

Applications in Drug Development and Research

The true value of these compartmental ligands is realized upon coordination with metal ions (e.g., Cu(II), Ni(II), Zn(II), Co(II)).[15][17] The resulting binuclear complexes are investigated for a wide array of applications:

  • Catalysis: These complexes are effective catalysts for various organic transformations, including oxidation, epoxidation, and polymerization reactions.[9][18][19] Their stability and efficiency make them attractive for industrial processes.[12]

  • Bioinorganic Modeling: They serve as structural and functional models for the active sites of metalloenzymes, such as oxidases and hydrolases, helping to elucidate biological mechanisms.

  • Antimicrobial and Antitumor Agents: Many Schiff base metal complexes exhibit significant biological activity.[1][20] The chelation of the metal ion often enhances the therapeutic potential of the organic ligand, making these compounds promising leads in drug discovery.[10][17] Copper complexes, in particular, have been widely studied for their broad biological relevance.[10][11]

Troubleshooting and Expert Insights

  • Problem: Low or no product yield.

    • Cause & Solution: The reaction may be stalled due to incorrect pH. Ensure catalytic amounts of acid are used. If the amine is a weak nucleophile, consider increasing the reaction time or using a higher boiling point solvent (e.g., ethanol or toluene with a Dean-Stark trap).

  • Problem: Oily or impure product.

    • Cause & Solution: Incomplete reaction or presence of side products. Ensure the correct 1:2 stoichiometry of aldehyde to amine. Purification via recrystallization from a suitable solvent (e.g., ethanol, DMF/water) may be necessary.

  • Expert Insight: For sensitive amines or aldehydes, the reaction can be performed under an inert atmosphere (N₂) to prevent oxidative side reactions. The choice of amine is critical; bulky amines may react slower or require more forcing conditions. The electronic nature of substituents on both the phenol and the amine will modulate reactivity and the properties of the final complex.

References

  • Mohammed, H., and Taha, N. (2017). Microwave Preparation and Spectroscopic Investigation of Binuclear Schiff Base Metal Complexes Derived from 2,6-Diaminopyridine with Salicylaldehyde. International Journal of Organic Chemistry, 7, 412-419. Available from: [Link]

  • Busi, S., and La Torre, A. (2023). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Molecules, 28(15), 5878. Available from: [Link]

  • Mechanism of Schiff base (imine) Formation. ResearchGate. Available from: [Link]

  • Gupta, K.C. Catalytic Activities of Schiff Base Transition Metal Complexes. ResearchGate. Available from: [Link]

  • Binuclear Zn(II) Schiff base complexes: Synthesis, spectral characterization, theoretical studies and antimicrobial investigations. ResearchGate. Available from: [Link]

  • Schiff's bases mechanism: Significance and symbolism. Metaphor.info. Available from: [Link]

  • Rosu, T., et al. (2003). Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Journal of Inorganic Biochemistry, 94(4), 326-334. Available from: [Link]

  • Katwal, R., et al. APPLICATIONS OF COPPER – SCHIFF's BASE COMPLEXES : A REVIEW. Trade Science Inc. Available from: [Link]

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  • Al-Shemary, R.K. (2014). Synthesis, Spectroscopic Characterization and Biological Studies for New Binuclear Schiff Base with Some Transition Metal. Chemistry and Materials Research, 6(1). Available from: [Link]

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  • Sönmez, M., et al. (2010). Synthesis, spectroscopic and biological studies on the new symmetric Schiff base derived from 2,6-diformyl-4-methylphenol with N-aminopyrimidine. European Journal of Medicinal Chemistry, 45(5), 1935-1940. Available from: [Link]

  • Reddy, K.H., and Babu, M.S. (2008). Synthesis and spectral characterization of some binuclear complexes designed from N4O and N2O3 donor Schiff-base ligands of 2,6-diformyl-4-methylphenol. Semantic Scholar. Available from: [Link]

  • Applications of Copper-Schiff's base complexes: A Review. ResearchGate. Available from: [Link]

  • Mechanism of formation Schiff base. ResearchGate. Available from: [Link]

  • Synthesis of 2,6-Dimethoxyphenol. PrepChem.com. Available from: [Link]

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  • Kumar, S., et al. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies, 6(3), 57-64. Available from: [Link]

  • Lou, T., et al. Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available from: [Link]

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  • Al-Hamdani, A.A.S., et al. (2023). Synthesis, structural characterization, antioxidant, cytotoxic activities and docking studies of schiff base Cu(II) complexes. Heliyon, 9(6), e17050. Available from: [Link]

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  • Razzak, M., et al. (2015). New Schiff Bases from 6,6'-Diformyl-2,2'-Bipyridyl with Amines Containing O, S, N and F: Synthesis and Characterization. International Journal of Organic Chemistry, 5, 264-270. Available from: [Link]

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  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. Available from: [Link]

  • CN106631714A - Method for synthesizing 2,6-dimethoxyphenol. Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 2,6-Diformyl-3,5-dimethoxyphenol (CAS 125666-65-1). It is designed for researchers and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of 2,6-Diformyl-3,5-dimethoxyphenol?

A1: Based on common formylation reactions of phenols (e.g., Duff, Reimer-Tiemann, or Vilsmeier-Haack reactions), the primary impurities include:

  • Unreacted Starting Material: 3,5-dimethoxyphenol.

  • Mono-formylated Intermediate: 2-Formyl-3,5-dimethoxyphenol or 4-Formyl-3,5-dimethoxyphenol.

  • Polymeric Byproducts: Phenolic compounds, especially under harsh acidic or basic conditions, can polymerize, leading to tar-like, insoluble materials that often impart a dark color to the crude product.

  • Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or dichlorobenzene.

  • Oxidation Products: The phenolic hydroxyl group is susceptible to oxidation, which can produce colored quinone-type impurities.

Q2: What is the expected appearance and stability of pure 2,6-Diformyl-3,5-dimethoxyphenol?

A2: Pure 2,6-Diformyl-3,5-dimethoxyphenol is typically a crystalline solid, often appearing as off-white to pale yellow crystals.[1] Due to the presence of both phenol and aldehyde functional groups, it may be susceptible to slow air oxidation over time, which can lead to discoloration. For long-term storage, it is advisable to keep the material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Q3: Which analytical techniques are most effective for assessing the purity of the final product?

A3: A combination of techniques is recommended:

  • ¹H NMR Spectroscopy: This is the most powerful tool. It allows for the clear identification and quantification of the desired product versus aldehyde, methoxy, and aromatic signals from starting materials or intermediates. The presence of a single phenolic -OH peak and two distinct aldehyde -CHO peaks is characteristic.[2][3]

  • Thin-Layer Chromatography (TLC): Essential for rapid, real-time monitoring of reaction progress and the effectiveness of purification steps like column chromatography.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₀H₁₀O₅, MW: 210.18).[4]

  • Melting Point: A sharp melting point range is a good indicator of high purity. Broad ranges suggest the presence of impurities.

Troubleshooting Guide: Common Purification Challenges

Problem 1: My crude product is a dark, intractable oil or tar instead of a solid.
  • Plausible Causes:

    • Polymerization: The reaction conditions may have been too harsh (e.g., excessive heat or prolonged reaction time), leading to the formation of polymeric byproducts.

    • Residual Solvent: High-boiling solvents like DMF may be trapped in the product, preventing crystallization.

    • High Impurity Load: A significant amount of unreacted starting material or other byproducts can act as a eutectic mixture, depressing the melting point and resulting in an oil.

  • Solutions & Actionable Advice:

    • Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is poorly soluble but the impurities are more soluble (e.g., hexanes, diethyl ether, or a mixture). Stir the oil vigorously with the solvent. The product may solidify and can then be collected by filtration.

    • Azeotropic Removal of Solvent: If residual high-boiling solvents are suspected, dissolve the oil in a suitable solvent (like toluene) and remove it on a rotary evaporator. Repeat this process 2-3 times to azeotropically remove the trapped solvent.

    • Direct to Chromatography: If the oil cannot be solidified, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane) and directly adsorb it onto a small amount of silica gel. After drying, this solid can be loaded onto a chromatography column. This technique, known as dry loading, often gives better separation for oily samples.[5]

Problem 2: Recrystallization attempts fail or result in very low recovery.
  • Plausible Causes:

    • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Product is Too Soluble: If the product remains in solution even after cooling, the solvent is too good.

    • Product is Insoluble: If the product does not dissolve even when heating, the solvent is too poor.

    • Supersaturation: The solution may be supersaturated, preventing crystal nucleation.

  • Solutions & Actionable Advice:

    • Systematic Solvent Screening: Test solubility in a range of solvents on a small scale (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes).

    • Use a Two-Solvent System: This is often highly effective. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.

    • Induce Crystallization: If a cold solution fails to produce crystals, try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal from a previous successful batch.

Problem 3: After column chromatography, fractions are still impure or show product co-eluting with an impurity.
  • Plausible Causes:

    • Inappropriate Eluent System: The polarity of the mobile phase may be too high, causing all compounds to elute quickly, or too low, resulting in very slow elution and band broadening.

    • Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[6]

    • Poor Column Packing: Cracks or channels in the silica bed will lead to poor separation.

  • Solutions & Actionable Advice:

    • Optimize Eluent with TLC: Before running the column, find a solvent system using TLC that gives the desired product a retention factor (Rf) of approximately 0.25-0.35. This Rf value typically provides the best separation in column chromatography. A common starting point for this type of molecule would be a mixture of hexanes and ethyl acetate.

    • Use Gradient Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) to elute non-polar impurities. Gradually increase the polarity (e.g., to 70:30 Hexanes:EtOAc) to elute your product, leaving more polar impurities on the column.

    • Ensure Proper Packing: Use the "slurry method" to pack the column, which minimizes the risk of air bubbles and channels.[6]

Purification Workflow Diagram

This diagram illustrates a logical workflow for purifying the crude product.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Path cluster_end Final State Crude Crude Product (Post-Workup) Analysis Analyze by TLC & ¹H NMR Crude->Analysis Recrystallize Recrystallization Analysis->Recrystallize Solid with minor, less polar impurities Column Column Chromatography Analysis->Column Oily, highly colored, or multiple impurities Recrystallize->Column Failed or low purity Pure Pure Product (>98%) Recrystallize->Pure Successful Column->Pure Successful Reassess Re-evaluate Strategy Column->Reassess Failed

Caption: Decision workflow for purifying 2,6-Diformyl-3,5-dimethoxyphenol.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is recommended for crude material that is oily or contains multiple impurities of similar polarity.

  • Preparation of the Stationary Phase:

    • For a 1 g sample of crude material, weigh out approximately 50 g of silica gel (230-400 mesh).

    • In a beaker, create a slurry of the silica gel in a low-polarity solvent (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate).

  • Packing the Column:

    • Secure a glass chromatography column vertically. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.

    • Fill the column about one-third full with the initial eluent.

    • Gently pour the silica slurry into the column. Continuously tap the column to ensure even packing and dislodge any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to prevent disruption of the silica bed during solvent addition. Drain the excess solvent until the level is just above the top layer of sand.

  • Loading the Sample (Dry Loading Method):

    • Dissolve the 1 g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane or acetone).

    • Add 2-3 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).

    • Collect fractions (e.g., 10-20 mL per fraction) and monitor them by TLC.

    • If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexanes:EtOAc).

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is ideal for crude material that is already a solid and contains minor impurities.

  • Solvent Selection:

    • Place a small amount of crude material (20-30 mg) in a test tube. Add a solvent (e.g., ethanol) dropwise while heating gently.

    • The goal is to find a solvent that dissolves the product when hot but allows it to crash out upon cooling. A mixture of ethyl acetate and hexanes is often a good starting point.

  • Dissolution:

    • Place 1 g of the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., ethyl acetate) portion-wise while heating the flask with gentle swirling (e.g., on a hot plate). Add just enough solvent to fully dissolve the solid.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (a spatula tip).

    • Re-heat the mixture to boiling for a few minutes, then remove the charcoal by hot filtration through a fluted filter paper.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to obtain the pure product.

Reference Data

This table summarizes key physical and analytical properties for pure 2,6-Diformyl-3,5-dimethoxyphenol.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₅[1][7]
Molecular Weight 210.18 g/mol [4]
Appearance Off-white to pale yellow solid[1]
Purity (Commercial) ≥98%[1]
¹H NMR (Typical Shifts) Signals expected for aromatic proton, two distinct aldehyde protons, two methoxy groups, and one phenolic hydroxyl proton.[2][3]
Storage 2-8°C, sealed in dry conditions[4]

References

  • PrepChem. (n.d.). Synthesis of 2,6-Dimethoxyphenol.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Isotopic Purity of 2,6-Dimethoxyphenol-d6.
  • SIELC Technologies. (n.d.). Separation of 2,6-Dimethoxyphenol on Newcrom R1 HPLC column.
  • Khazaei-Poul, Z., Mahmoodi, N. O., & Taherpour, H. (n.d.). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Research Square.
  • Liu, E. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing.
  • MDPI. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene.
  • ResearchGate. (n.d.). 1H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6.
  • Santa Cruz Biotechnology. (n.d.). 2,6-Diformyl-3,5-dimethoxyphenol.
  • ChemicalBook. (n.d.). 2,6-Dimethoxyphenol(91-10-1) 1H NMR spectrum.
  • PubChemLite. (n.d.). 2,6-diformyl-3,5-dimethoxyphenol (C10H10O5).
  • Benchchem. (n.d.). 2,6-Dimethoxyphenol: A Cornerstone for Advanced Organic Synthesis.
  • Google Patents. (n.d.). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
  • The Good Scents Company. (n.d.). 2,6-dimethoxyphenol.
  • ResearchGate. (n.d.). ¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol.
  • Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
  • Patent 0783473. (n.d.).
  • ChemScene. (n.d.). 2,6-Diformyl-3,5-dimethoxyphenol.
  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.
  • ResearchGate. (n.d.). a, c and e¹³C NMR spectra of 2-phenylethanol, 2,6-dimethoxyphenol and....
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION - Syringol.
  • Benchchem. (n.d.). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
  • PubChem. (n.d.). 2,6-Dimethoxyphenol.
  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
  • PubMed. (2000). Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters.

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Technical Support Center: Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Diformyl-3,5-dimethoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this versatile diformylated phenol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your yields.

Introduction to the Synthesis

The synthesis of 2,6-Diformyl-3,5-dimethoxyphenol presents a unique challenge in electrophilic aromatic substitution. The starting material, 3,5-dimethoxyphenol, is highly activated towards electrophilic attack due to the presence of three electron-donating groups (two methoxy and one hydroxyl group). The key to a successful synthesis lies in controlling the regioselectivity to achieve diformylation at the C2 and C6 positions, which are ortho to the hydroxyl group and flanked by the methoxy groups.

Several classical formylation reactions can be adapted for this purpose, including the Duff reaction, the Vilsmeier-Haack reaction, and the Reimer-Tiemann reaction. Each method has its own set of advantages and challenges, which we will explore in detail.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,6-Diformyl-3,5-dimethoxyphenol.

Issue 1: Low or No Yield of the Desired Product

Q: I am getting a very low yield of 2,6-Diformyl-3,5-dimethoxyphenol, or the reaction is not proceeding at all. What are the likely causes and how can I improve the outcome?

A: Low yields are a common frustration in organic synthesis. For the formylation of 3,5-dimethoxyphenol, several factors could be at play. Let's break down the potential causes based on the chosen synthetic route:

For the Duff Reaction:

  • Insufficiently Acidic Conditions: The Duff reaction requires acidic conditions to generate the active electrophile from hexamethylenetetramine (HMTA).[1] If the medium is not acidic enough, the reaction will be sluggish or fail.

    • Solution: Consider using a stronger acid catalyst. While traditional Duff reactions use reagents like boric acid and glycerol, employing trifluoroacetic acid (TFA) as both a solvent and a catalyst can significantly enhance the reaction rate and yield.[2]

  • Low Reaction Temperature: The Duff reaction often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: Ensure your reaction is heated sufficiently. A temperature range of 80-100°C is a good starting point when using TFA.[2] Microwave-assisted heating can also be a powerful tool to reduce reaction times and potentially improve yields.

For the Vilsmeier-Haack Reaction:

  • Moisture Contamination: The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly sensitive to moisture.[3] Any water present will quench the reagent and halt the reaction.

    • Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry: The ratio of the Vilsmeier reagent to the phenol is critical. An insufficient amount of the reagent will lead to incomplete formylation.

    • Solution: For diformylation, a significant excess of the Vilsmeier reagent is generally required. A molar ratio of at least 2.5 to 3 equivalents of the pre-formed Vilsmeier reagent per equivalent of 3,5-dimethoxyphenol is a reasonable starting point.

For the Reimer-Tiemann Reaction:

  • Inefficient Dichlorocarbene Formation: The Reimer-Tiemann reaction relies on the in-situ generation of dichlorocarbene from chloroform and a strong base.[4] If the base is not strong enough or if the phase transfer is inefficient in a biphasic system, the concentration of the reactive electrophile will be low.

    • Solution: Use a strong base like sodium hydroxide or potassium hydroxide. To improve the mixing of the aqueous and organic phases, vigorous stirring is essential. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can also be beneficial.

Issue 2: Formation of Multiple Products and Byproducts

Q: My crude product is a complex mixture, and I am struggling to isolate the desired 2,6-diformyl-3,5-dimethoxyphenol. What are the likely side products and how can I minimize their formation?

A: The high reactivity of 3,5-dimethoxyphenol makes the formation of multiple products a significant challenge. Here are the most common culprits and strategies to mitigate them:

  • Mono-formylated Products: The most common side products are the mono-formylated isomers: 2-formyl-3,5-dimethoxyphenol and 4-formyl-3,5-dimethoxyphenol. The formation of the 4-formyl isomer (para to the hydroxyl group) is often a significant competing pathway, especially in the Vilsmeier-Haack reaction.[5]

    • Mitigation Strategy:

      • Stoichiometry: To favor diformylation, use a larger excess of the formylating agent. For the Duff reaction, increasing the molar ratio of HMTA to the phenol can promote the introduction of a second formyl group.[6]

      • Reaction Time and Temperature: Longer reaction times and higher temperatures can also drive the reaction towards the di-substituted product. However, this must be balanced against the risk of polymer formation.

  • Polymeric/Tarry Materials: Phenols are prone to polymerization under acidic or basic conditions, especially at elevated temperatures. This is a common issue in both the Duff and Reimer-Tiemann reactions.

    • Mitigation Strategy:

      • Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate polymerization. Find the optimal temperature that provides a reasonable reaction rate without excessive tar formation.

      • Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to a satisfactory degree. Over-extending the reaction time can lead to increased polymerization.

  • O-formylation: In some cases, formylation can occur on the hydroxyl group, leading to the formation of a formate ester.

    • Mitigation Strategy: This is generally less of a concern under the hydrolytic workup conditions of these reactions, which would cleave the ester. However, ensuring a thorough acidic or basic workup is important.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is best for the synthesis of 2,6-Diformyl-3,5-dimethoxyphenol?

A1: The "best" method often depends on the available equipment, scale, and tolerance for certain reagents.

  • The Duff reaction , particularly with modifications like using trifluoroacetic acid, offers a potentially high-yielding route to the di-formylated product.[2] It is generally less sensitive to moisture than the Vilsmeier-Haack reaction.

  • The Vilsmeier-Haack reaction is a powerful formylation method, but controlling the regioselectivity to favor di-ortho-formylation over para-formylation can be challenging.[5] It requires strictly anhydrous conditions.

  • The Reimer-Tiemann reaction is less commonly used for di-formylation and often gives lower yields and a more complex mixture of products.

For achieving di-ortho-formylation, a modified Duff reaction is often a good starting point.

Q2: How can I effectively purify the final product?

A2: Purification of 2,6-Diformyl-3,5-dimethoxyphenol typically involves a combination of techniques:

  • Work-up: After the reaction, a standard aqueous work-up is necessary to remove the catalyst and other water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the desired di-formylated product from mono-formylated isomers and unreacted starting material.[7]

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is a good starting point for elution. The less polar mono-formylated products will elute before the more polar di-formylated product.

  • Recrystallization: Once the product is partially purified by column chromatography, recrystallization can be used to obtain a highly pure solid.

    • Solvent Systems: A mixture of ethanol and water, or ethyl acetate and hexane, are good solvent systems to try for recrystallization.[8]

Q3: How can I confirm the identity and purity of my 2,6-Diformyl-3,5-dimethoxyphenol?

A3: A combination of spectroscopic methods is essential for product characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is highly informative. You should expect to see:

    • A singlet for the phenolic hydroxyl proton (its chemical shift can be variable and it may exchange with D₂O).

    • Two singlets for the two equivalent methoxy groups.

    • Two singlets for the two equivalent aldehyde protons.

    • A singlet for the aromatic proton at the C4 position.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show distinct signals for the carbonyl carbons of the aldehyde groups, the aromatic carbons, and the methoxy carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the hydroxyl group (O-H stretch), the aldehyde C-H stretch, and the carbonyl group (C=O stretch).

Spectroscopic Data (Predicted) **Chemical Shift (δ) / Wavenumber (cm⁻¹) **
¹H NMR (in CDCl₃) ~10.5 ppm (s, 2H, -CHO), ~6.5 ppm (s, 1H, Ar-H), ~3.9 ppm (s, 6H, -OCH₃)
¹³C NMR (in CDCl₃) ~190 ppm (C=O), ~160-165 ppm (C-O), ~110-140 ppm (aromatic C), ~56 ppm (-OCH₃)
IR (KBr pellet) ~3400 cm⁻¹ (O-H), ~2850, 2750 cm⁻¹ (aldehyde C-H), ~1680 cm⁻¹ (C=O)

Experimental Protocols

Proposed Protocol for Duff Di-formylation of 3,5-Dimethoxyphenol

This protocol is a suggested starting point based on literature for the formylation of highly activated phenols. Optimization may be required.

Materials:

  • 3,5-Dimethoxyphenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for column chromatography (Hexane, Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethoxyphenol (1 equivalent) in trifluoroacetic acid.

  • Add hexamethylenetetramine (2.5 - 3 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice and water.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizing the Synthetic Landscape

Reaction Mechanism: The Duff Reaction

The Duff reaction proceeds through the formation of an iminium ion from hexamethylenetetramine in an acidic medium, which then acts as the electrophile in an electrophilic aromatic substitution.

Duff_Reaction cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis HMTA HMTA Iminium Iminium Ion (Electrophile) HMTA->Iminium Protonation & Ring Opening H_plus H⁺ (TFA) Intermediate Benzylamine Intermediate Iminium->Intermediate Phenol 3,5-Dimethoxyphenol Phenol->Intermediate Product 2,6-Diformyl-3,5- dimethoxyphenol Intermediate->Product Oxidation & Hydrolysis

Caption: Simplified workflow of the Duff reaction for phenol formylation.

Purification Workflow

A systematic approach to purification is crucial for obtaining high-purity 2,6-Diformyl-3,5-dimethoxyphenol.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (Neutralization & Extraction) Start->Workup Column Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Recrystallize Recrystallization (e.g., EtOH/Water) Evaporate->Recrystallize Final_Product Pure 2,6-Diformyl-3,5-dimethoxyphenol Recrystallize->Final_Product

Caption: A typical purification workflow for 2,6-Diformyl-3,5-dimethoxyphenol.

References

  • Duff, J. C. J. Chem. Soc.1941 , 547-550. [Link]

  • Reimer, K.; Tiemann, F. Ber. Dtsch. Chem. Ges.1876 , 9, 824-828. [Link]

  • Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927 , 60, 119-122. [Link]

  • Barany, G., et al. J. Org. Chem.1999 , 64, 8763-8769. [Link]

  • Wikipedia contributors. "Duff reaction." Wikipedia, The Free Encyclopedia. [Link]

  • Hofsløkken, N. U.; Skattebøl, L. Org. Synth.2004 , 81, 167. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
  • Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978 , 43, 2923-2925. [Link]

  • Smith, W. E. J. Org. Chem.1972 , 37, 3972-3973. [Link]

Sources

Technical Support Center: Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2,6-Diformyl-3,5-dimethoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2,6-Diformyl-3,5-dimethoxyphenol?

A1: The synthesis of 2,6-Diformyl-3,5-dimethoxyphenol typically involves the electrophilic formylation of 3,5-dimethoxyphenol. The most commonly employed methods are the Duff reaction, the Vilsmeier-Haack reaction, and the Reimer-Tiemann reaction. Each of these methods has its own set of advantages and challenges regarding regioselectivity and the formation of side products.

Q2: Why is achieving diformylation at the 2 and 6 positions challenging?

A2: The starting material, 3,5-dimethoxyphenol, has three potentially reactive aromatic C-H bonds at positions 2, 4, and 6. The hydroxyl and methoxy groups are ortho-, para-directing, making all three positions electronically activated. Achieving selective diformylation at the 2 and 6 positions requires overcoming the formation of mono-formylated regioisomers (at positions 2, 4, or 6) and preventing the reaction from stopping at the mono-formylation stage.

Q3: Which formylation reaction is generally preferred for this synthesis?

A3: A modified Duff reaction using hexamethylenetetramine (HMTA) in anhydrous trifluoroacetic acid (TFA) has been shown to be effective for the diformylation of 4-substituted phenols and is a promising method for 3,5-dimethoxyphenol.[1] While the Vilsmeier-Haack reaction is a powerful formylating method, it has been reported to yield the 4-formyl-3,5-dimethoxyphenol as the major product, with the desired 2,6-diformyl derivative being a minor byproduct.[2] The Reimer-Tiemann reaction often results in a mixture of ortho- and para-isomers and can be harsh, potentially leading to complex product mixtures with electron-rich phenols.[3][4][5][6]

Q4: What are the expected major byproducts in this synthesis?

A4: The major byproducts are typically the mono-formylated isomers: 2-formyl-3,5-dimethoxyphenol and 4-formyl-3,5-dimethoxyphenol. Unreacted 3,5-dimethoxyphenol is also a common impurity if the reaction does not go to completion. In some cases, tri-formylation could occur, although this is less common.

Troubleshooting Guide

Problem 1: Low Yield of the Desired 2,6-Diformyl-3,5-dimethoxyphenol

Q: My reaction yields are consistently low for the diformylated product. What are the likely causes and how can I improve the yield?

A: Low yields of the desired 2,6-diformyl product can stem from several factors, primarily incomplete reaction and the formation of stable mono-formylated intermediates.

Potential Causes & Solutions:

  • Insufficient Reagent Stoichiometry: For diformylation, a molar excess of the formylating agent is crucial. In a Duff reaction, at least two equivalents of hexamethylenetetramine (HMTA) per equivalent of 3,5-dimethoxyphenol are necessary.

    • Recommendation: Increase the molar ratio of HMTA to the phenol to 2.1-2.5 equivalents to drive the reaction towards diformylation.

  • Suboptimal Reaction Time and Temperature: Formylation reactions, particularly the Duff reaction, can require prolonged heating to achieve diformylation.

    • Recommendation: For a Duff reaction in trifluoroacetic acid (TFA), a reflux time of 24 hours is often necessary for diformylation.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Formation of Stable Mono-formylated Intermediates: The initial formylation at either the 2, 4, or 6 position deactivates the aromatic ring, making the second formylation more difficult.

    • Recommendation: Employing a strong acid solvent like anhydrous TFA can help to protonate the intermediate species and maintain reactivity for the second formylation.

Problem 2: Presence of Significant Amounts of Mono-formylated Byproducts

Q: My final product is contaminated with significant quantities of 2-formyl- and 4-formyl-3,5-dimethoxyphenol. How can I minimize their formation and purify my desired product?

A: The formation of mono-formylated isomers is the most common side reaction. Their presence complicates purification due to similar polarities with the desired product.

Minimizing Formation:

  • Reaction Conditions: As mentioned above, ensuring a sufficient excess of the formylating agent and allowing for adequate reaction time and temperature will favor the diformylated product.

  • Choice of Reaction: The Vilsmeier-Haack reaction on 3,5-dimethoxyphenol has been shown to preferentially yield the 4-formyl isomer.[2] Therefore, the Duff reaction is a more promising approach for obtaining the 2,6-diformyl product.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the desired diformyl product from the mono-formyl isomers and unreacted starting material.

    • Recommended Conditions: A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Recrystallization: If a solid crude product is obtained, recrystallization can be attempted. However, the similar solubility of the isomers may make this challenging. A combination of chromatography followed by recrystallization often yields the purest product.

  • Trituration: In some cases, byproducts may have significantly different solubilities in certain solvents. For instance, in a related synthesis, the desired product was less soluble in chloroform than the byproducts, allowing for purification by trituration.[2]

Problem 3: Reaction Mixture Turns into a Dark, Tarry Mass

Q: My reaction mixture has become a dark, intractable tar. What causes this and can it be prevented?

A: Tar formation is often a result of polymerization of the phenol starting material or products, especially under harsh acidic or basic conditions and at high temperatures.

Prevention Strategies:

  • Temperature Control: Carefully control the reaction temperature. While heating is necessary, excessive temperatures can promote polymerization.

  • Anhydrous Conditions: For the Duff and Vilsmeier-Haack reactions, maintaining anhydrous conditions is important, as water can interfere with the reactive intermediates and lead to side reactions.

  • Controlled Addition of Reagents: In the Vilsmeier-Haack reaction, the slow, dropwise addition of the formylating agent to the phenol solution at a controlled temperature is crucial to minimize side reactions.[2]

Quantitative Data Summary

ProductReagent Ratio (HMTA:Phenol)SolventReaction Time (h)Yield (%)Reference
4-tert-Butyl-2,6-diformylphenol2:1TFA2468[1]
2,6-Diformyl-4-methylphenol2:1TFA2455[1]
2,6-Diformyl-4-methoxyphenol2:1TFA2442[1]

This table presents data for the diformylation of structurally similar 4-substituted phenols using a modified Duff reaction, which can serve as a starting point for optimizing the synthesis of 2,6-Diformyl-3,5-dimethoxyphenol.

Experimental Protocol: Modified Duff Reaction for Diformylation

This protocol is adapted from a general procedure for the diformylation of 4-substituted phenols and should be optimized for 3,5-dimethoxyphenol.[1]

Materials:

  • 3,5-Dimethoxyphenol

  • Hexamethylenetetramine (HMTA)

  • Anhydrous Trifluoroacetic Acid (TFA)

  • 4 M Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3,5-dimethoxyphenol (1 equivalent) and hexamethylenetetramine (2.1 equivalents) in anhydrous trifluoroacetic acid.

  • Heat the resulting solution to reflux under a nitrogen atmosphere for 24 hours. The color of the solution may change during this time.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 4 M HCl. Stir vigorously for 10-15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the desired 2,6-diformyl-3,5-dimethoxyphenol from mono-formylated byproducts and unreacted starting material.

Visualizing Reaction Pathways and Troubleshooting

Duff Reaction Mechanism for Diformylation

Duff_Reaction Phenol 3,5-Dimethoxyphenol Monoformyl Mono-formyl Intermediate Phenol->Monoformyl 1st Formylation HMTA HMTA + TFA Iminium Iminium Ion Intermediate HMTA->Iminium Iminium2 Iminium Ion Intermediate HMTA->Iminium2 Iminium->Monoformyl Diformyl_imine Di-formyl Imine Intermediate Monoformyl->Diformyl_imine 2nd Formylation Iminium2->Diformyl_imine Product 2,6-Diformyl-3,5-dimethoxyphenol Diformyl_imine->Product Hydrolysis Acidic Hydrolysis Hydrolysis->Product

Caption: Simplified mechanism of the Duff reaction leading to diformylation.

Side Reaction Pathways

Side_Reactions Start 3,5-Dimethoxyphenol Side1 2-Formyl Isomer Start->Side1 Mono-formylation Side2 4-Formyl Isomer Start->Side2 Mono-formylation Side3 6-Formyl Isomer Start->Side3 Mono-formylation Desired 2,6-Diformyl Product Side1->Desired Further Formylation Side3->Desired Further Formylation Troubleshooting Start Low Yield of Diformyl Product Check1 Check HMTA:Phenol Ratio Start->Check1 Action1 Increase HMTA to >2 equivalents Check1->Action1 Ratio < 2:1 Check2 Review Reaction Time & Temp. Check1->Check2 Ratio > 2:1 Action1->Check2 Action2 Increase Reflux Time (monitor by TLC) Check2->Action2 Incomplete Reaction Check3 Analyze for Mono-formyl Products Check2->Check3 Complete Action2->Check3 Action3 Optimize Purification (Column Chromatography) Check3->Action3 Present Success Improved Yield Check3->Success Absent Action3->Success

Caption: A logical workflow for troubleshooting low yields.

References

  • Duff, J. C. (1941). A New General Method for the Preparation of o-Hydroxyaldehydes from Phenols and Hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547.
  • Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 38(2), 227-254.
  • Ogata, Y., & Sugiura, F. (1968). Kinetics and mechanism of the Duff reaction. Tetrahedron, 24(14), 5001-5010.
  • Smith, W. E. (1972). Duff reaction of p-cresol. The Journal of Organic Chemistry, 37(24), 3972-3973.
  • Blazevic, N., & Kolbah, D. (1979). The Duff reaction. Journal of the Chemical Society, Perkin Transactions 1, 1713-1715.
  • Barany, G., et al. (1999). 4-Formyl-3,5-dimethoxyphenol. Organic Syntheses, 76, 184. [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36.
  • Hans, W. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-206.
  • Wynberg, H. (1991). The Reimer-Tiemann Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 769-775). Pergamon.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

Sources

Stability of 2,6-Diformyl-3,5-dimethoxyphenol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,6-Diformyl-3,5-dimethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound, particularly under acidic conditions.

Introduction

2,6-Diformyl-3,5-dimethoxyphenol is a multifunctional aromatic compound featuring a phenolic hydroxyl group, two aldehyde moieties, and two methoxy groups. This unique combination of functional groups makes it a valuable building block in organic synthesis. However, its structural complexity also presents challenges regarding its stability, especially in acidic environments where several degradation pathways can be initiated. This guide provides expert insights and practical solutions to common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2,6-Diformyl-3,5-dimethoxyphenol?

A1: The primary stability concerns for this molecule are its susceptibility to oxidation and polymerization due to the presence of highly reactive aldehyde functional groups.[1] Aldehydes are known to be sensitive to air, light, and heat.[1][2] Additionally, under acidic conditions, the phenolic hydroxyl and methoxy ether groups can also participate in undesired side reactions.[3]

Q2: How should 2,6-Diformyl-3,5-dimethoxyphenol be stored to ensure its integrity?

A2: To maintain its stability, 2,6-Diformyl-3,5-dimethoxyphenol should be stored in a cool, dry, and dark environment, preferably at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[4] It should be kept in a tightly sealed container to prevent exposure to air and moisture.[5] For long-term storage, dilution in a primary alcohol to form more stable hemiacetals can be considered.

Q3: What are the likely degradation pathways for this compound under acidic conditions?

A3: Under acidic conditions, several degradation pathways are plausible:

  • Acid-catalyzed polymerization of aldehydes: The aldehyde groups can undergo acid-catalyzed self-condensation or polymerization, leading to the formation of insoluble polymeric materials.

  • Cleavage of methoxy groups: Strong acidic conditions, particularly at elevated temperatures, can lead to the cleavage of the ether linkages of the methoxy groups, resulting in the formation of the corresponding di- or tri-hydroxy-isophthalaldehyde derivatives.[3]

  • Electrophilic aromatic substitution: The electron-rich aromatic ring, activated by the hydroxyl and methoxy groups, may be susceptible to electrophilic attack if strong electrophiles are present in the acidic medium.

Q4: Can I use common mineral acids like HCl or H₂SO₄ in reactions with this compound?

A4: While acid catalysis may be necessary for certain reactions, the use of strong, non-oxidizing mineral acids should be approached with caution. It is advisable to use the lowest effective concentration of the acid and maintain a low reaction temperature to minimize degradation. For sensitive applications, weaker acids or Lewis acids might be a more suitable choice.[6] It is crucial to monitor the reaction closely for any signs of decomposition, such as color change or precipitate formation.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving 2,6-Diformyl-3,5-dimethoxyphenol in an acidic environment.

Observed Issue Potential Cause Recommended Solution
Low reaction yield or recovery of starting material The compound may have degraded due to harsh acidic conditions.- Reduce the concentration of the acid. - Lower the reaction temperature. - Decrease the reaction time. - Consider using a milder acid catalyst.
Formation of an insoluble precipitate or "gunk" This is likely due to the acid-catalyzed polymerization of the aldehyde groups.- Ensure the reaction is carried out under an inert atmosphere to prevent oxidation, which can be a precursor to polymerization. - Use purified, peroxide-free solvents. - Lower the reaction temperature significantly.
Unexpected side products observed by TLC or LC-MS This could indicate cleavage of the methoxy groups or other acid-catalyzed side reactions on the aromatic ring.[3]- Analyze the side products to identify their structures, which can provide insight into the degradation pathway. - If ether cleavage is confirmed, use a non-nucleophilic acid to avoid further reactions. - Protect the phenolic hydroxyl group prior to subjecting the molecule to acidic conditions if it is not the intended reaction site.
Discoloration of the reaction mixture (e.g., turning dark brown or black) This often suggests oxidation of the phenolic group and/or the aldehyde groups.- Degas the solvent and reaction vessel thoroughly before adding the compound. - Run the reaction under a strict inert atmosphere (e.g., in a glovebox). - Add a small amount of an antioxidant, if compatible with the reaction chemistry.

Experimental Workflow & Visualization

General Protocol for Handling in Acidic Media

This protocol provides a generalized workflow for a reaction involving 2,6-Diformyl-3,5-dimethoxyphenol under acidic conditions, with an emphasis on minimizing degradation.

Step 1: Preparation

  • Ensure all glassware is thoroughly dried to prevent side reactions with water.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Use freshly distilled or high-purity, anhydrous solvents.

Step 2: Reagent Addition

  • Dissolve 2,6-Diformyl-3,5-dimethoxyphenol in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., 0°C or below) before the dropwise addition of the acid catalyst.

Step 3: Reaction Monitoring

  • Maintain the low temperature throughout the reaction.

  • Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) at short time intervals to determine the optimal reaction time and minimize exposure to acidic conditions.

Step 4: Work-up

  • Quench the reaction by neutralizing the acid with a suitable base (e.g., a cold, dilute solution of sodium bicarbonate).

  • Perform the extraction and purification steps at low temperatures where possible.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential acid-catalyzed degradation pathways for 2,6-Diformyl-3,5-dimethoxyphenol.

G cluster_main cluster_pathways A 2,6-Diformyl-3,5-dimethoxyphenol B Polymerization A->B  H+, Heat C Ether Cleavage Product (e.g., 2,6-Diformyl-3-hydroxy-5-methoxyphenol) A->C  Strong H+ (e.g., HBr, HI) D Ring Substitution Product A->D  H+, Electrophile caption Potential Acid-Catalyzed Degradation Pathways

Caption: Potential Acid-Catalyzed Degradation Pathways.

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Desai, N. C., et al. (n.d.).
  • Consolidated Chemical. (n.d.).
  • BenchChem. (n.d.). Stability of 2,6-Dimethoxyphenol-d6 in acidic and basic conditions.
  • Pell Wall. (2013, February 7).
  • Allan Chemical Corporation. (2025, October 23).
  • ChemScene. (n.d.). 2,6-Diformyl-3,5-dimethoxyphenol.

Sources

Technical Support Center: 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 2,6-Diformyl-3,5-dimethoxyphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and analysis of this compound. We will address common questions and troubleshoot experimental challenges to ensure the integrity and success of your research.

Introduction

2,6-Diformyl-3,5-dimethoxyphenol is a highly functionalized aromatic compound, serving as a valuable building block in the synthesis of complex molecules such as bis-chalcones and other pharmacologically active agents.[1] Its structure, featuring a reactive phenolic hydroxyl group flanked by two formyl (aldehyde) groups and activated by two methoxy substituents, makes it both versatile and susceptible to specific degradation pathways. Understanding its stability is critical for accurate experimental design, from reaction setup to purification and long-term storage.

Frequently Asked Questions (FAQs) on Stability & Degradation

This section addresses the most common questions regarding the chemical behavior of 2,6-Diformyl-3,5-dimethoxyphenol.

Q1: What is the primary degradation pathway for this compound under standard atmospheric conditions?

A1: The most probable degradation pathway under ambient light and oxygen exposure is the oxidation of the highly susceptible aldehyde groups.[2] Aldehydes, particularly on an electron-rich phenolic ring, can be easily oxidized to the corresponding carboxylic acids.[3] This process can be slow but is often accelerated by light, heat, and the presence of trace metal impurities. The reaction typically proceeds through a gem-diol intermediate formed by the addition of water.[3] Therefore, you may observe the sequential conversion of the diformyl phenol into 2-formyl-6-carboxy-3,5-dimethoxyphenol and ultimately to 2,6-dicarboxy-3,5-dimethoxyphenol (4-hydroxy-2,6-dimethoxyisophthalic acid).

Q2: How does pH affect the stability of 2,6-Diformyl-3,5-dimethoxyphenol?

A2: The compound's stability is significantly influenced by pH.

  • Acidic Conditions (pH < 4): While the aldehyde groups are relatively stable, the methoxy ether linkages may become susceptible to cleavage under harsh acidic conditions (e.g., strong acids, elevated temperatures), though this is generally not a concern under typical experimental conditions.[4]

  • Neutral Conditions (pH ~ 6-8): This is generally the range of highest stability, provided that oxygen and light are excluded.

  • Alkaline Conditions (pH > 8): Under basic conditions, the phenolic proton is abstracted to form a phenoxide ion. While this phenoxide is more stable in some respects, it also makes the aromatic ring highly electron-rich and thus more susceptible to oxidation.[4] Furthermore, aldehydes can undergo reactions like the Cannizzaro reaction under strongly basic conditions, although this is less common for aromatic aldehydes with a hydroxyl group.

Q3: Is this compound sensitive to light?

A3: Yes. Phenolic compounds, in general, are known to be susceptible to photodegradation.[5] Exposure to UV light can generate highly reactive hydroxyl radicals in aqueous solutions, which can attack the aromatic ring or the aldehyde groups.[5] This can lead to complex degradation profiles, including ring-opening or polymerization. For this reason, it is imperative to store the compound and its solutions in amber vials or otherwise protect them from light.

Q4: Can this compound undergo biodegradation?

A4: Yes, it is plausible. The biodegradation of phenolic compounds by microorganisms is a well-documented environmental degradation pathway.[6][7] Typically, microbes hydroxylate the aromatic ring to form catechol-like intermediates, which are then processed via ring-cleavage pathways (either ortho or meta cleavage).[7][8] The aldehyde and methoxy groups would subsequently be metabolized. While specific data on 2,6-Diformyl-3,5-dimethoxyphenol is limited, its structural class is known to be biodegradable.

Visualizing a Key Degradation Pathway

The following diagram illustrates the most common oxidative degradation pathway affecting the aldehyde functional groups.

Oxidative_Degradation_Pathway cluster_0 Hypothesized Oxidative Degradation start 2,6-Diformyl- 3,5-dimethoxyphenol (Starting Material) inter 2-Formyl-6-carboxy- 3,5-dimethoxyphenol (Intermediate) start->inter Oxidation [O2, light] end 4-Hydroxy-2,6-dimethoxy- isophthalic acid (Final Product) inter->end Oxidation [O2, light]

Caption: Hypothesized pathway of aerobic oxidation from diformyl to dicarboxy phenol.

Troubleshooting Guide for Experimental Analysis (HPLC)

This section provides solutions to common problems encountered during the HPLC analysis of 2,6-Diformyl-3,5-dimethoxyphenol and its reaction products.

Problem 1: My analyte peak is tailing significantly on a C18 column.

  • Underlying Cause: Peak tailing for a phenolic compound like this is often caused by secondary interactions between the acidic phenolic hydroxyl group and residual, un-capped silanol groups on the silica-based stationary phase.[9] These silanols are weakly acidic and can interact strongly with other acidic or basic analytes.

  • Solutions:

    • Adjust Mobile Phase pH: Lower the pH of your mobile phase to around 2.5-3.0 by adding an acid like formic acid or trifluoroacetic acid (TFA). This fully protonates the phenolic hydroxyl group and suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[9][10]

    • Use a High-Purity Column: Modern, high-purity silica columns are manufactured with minimal accessible silanol groups and are often end-capped to prevent these interactions. Consider using a column specifically designed for analyzing polar or phenolic compounds.

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak shape distortion, including tailing.[10] Try diluting your sample by a factor of 5 or 10 and re-injecting.

Problem 2: I am seeing new, unexpected peaks in my chromatogram when I analyze a sample solution that is a few hours old.

  • Underlying Cause: This is a classic sign of sample degradation. As discussed in the FAQ, the compound is likely oxidizing in solution. The new peaks correspond to the mono- and di-carboxylated degradation products.

  • Solutions:

    • Proper Sample Preparation: Prepare samples immediately before analysis. Dissolve the compound in a degassed, high-purity solvent. Using the mobile phase as the sample diluent is often the best practice.

    • Use Amber Autosampler Vials: To prevent photodegradation while samples are waiting in the autosampler tray, use amber or UV-protected vials.

    • Control Temperature: If your autosampler has temperature control, set it to a low temperature (e.g., 4-10 °C) to slow down the rate of degradation.

    • Work Under Inert Atmosphere: For maximum stability in long-term studies, consider preparing stock solutions inside a glovebox or by purging the solvent and vial headspace with an inert gas like nitrogen or argon.

Problem 3: The retention time of my main peak is drifting to be shorter or longer over a sequence of runs.

  • Underlying Cause: Retention time drift can be caused by several factors, including insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[11][12]

  • Solutions:

    • Ensure Column Equilibration: Before starting your analytical sequence, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator, but running the mobile phase for at least 10-15 column volumes is a standard practice.[11]

    • Verify Mobile Phase Preparation: Inconsistently prepared mobile phase is a common culprit.[12] For a buffered mobile phase, always use a calibrated pH meter and mix components in the same order. If using a gradient, ensure your pump's proportioning valves are functioning correctly. Premixing the mobile phase can sometimes improve stability.

    • Use a Column Oven: The temperature has a significant effect on viscosity and retention. Using a thermostatted column oven will ensure a stable operating temperature and reproducible retention times.[11]

Workflow for Troubleshooting HPLC Issues

This diagram provides a logical workflow for diagnosing common HPLC problems.

HPLC_Troubleshooting_Workflow problem_node problem_node check_node check_node solution_node solution_node start Problem Observed: Poor Peak Shape or Unstable Retention peak_shape Issue: Peak Tailing/Fronting? start->peak_shape retention Issue: Retention Time Drifting? start->retention overload Check: Column Overload? peak_shape->overload Yes equilibration Check: Column Equilibration? retention->equilibration Yes dilute Solution: Dilute Sample overload->dilute Yes ph Check: Mobile Phase pH? overload->ph No adjust_ph Solution: Adjust pH to 2.5-3 ph->adjust_ph Yes equilibrate Solution: Equilibrate for >15 CV equilibration->equilibrate No mp Check: Mobile Phase Prep? equilibration->mp Yes remake_mp Solution: Prepare Fresh Mobile Phase mp->remake_mp No temp Check: Temperature Control? mp->temp Yes use_oven Solution: Use Column Oven temp->use_oven No

Caption: A decision-tree workflow for troubleshooting common HPLC issues.

Protocol: Forced Degradation Study by HPLC-UV

This protocol provides a framework for intentionally degrading the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Objective: To assess the stability of 2,6-Diformyl-3,5-dimethoxyphenol under various stress conditions (acidic, basic, oxidative, and photolytic) and to monitor the formation of degradation products using HPLC-UV.

2. Materials:

  • 2,6-Diformyl-3,5-dimethoxyphenol

  • HPLC-grade Methanol and Water

  • Hydrochloric Acid (HCl), 1N

  • Sodium Hydroxide (NaOH), 1N

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • HPLC system with UV/PDA detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Calibrated pH meter, vortex mixer, Class A volumetric flasks

  • Amber and clear HPLC vials

  • Photostability chamber or a UV lamp (254 nm)

3. Standard & Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 methanol:water mixture. This is your "time zero" or unstressed sample.

4. Forced Degradation Procedure: For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent in a suitable vial. Prepare a corresponding control sample by mixing 1 mL of stock with 1 mL of the relevant solvent (water or methanol).

  • Acid Hydrolysis: Add 1 mL of 1N HCl. Keep at room temperature for 4 hours.

  • Base Hydrolysis: Add 1 mL of 1N NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.

  • Photolytic Degradation: Dilute 1 mL of stock with 1 mL of 50:50 methanol:water in a clear vial. Expose to UV light for 24 hours. Keep a control sample wrapped in aluminum foil.

5. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all stressed and control samples to a final concentration of approximately 0.1 mg/mL using the mobile phase.

  • Analyze all samples by HPLC.

6. Suggested HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm (or use PDA to assess peak purity)

  • Injection Volume: 10 µL

7. Data Interpretation: Compare the chromatograms of the stressed samples to the unstressed control. Look for a decrease in the main peak area and the appearance of new peaks. This analysis will help identify the conditions under which the compound is least stable and reveal the chromatographic profile of its degradation products.

Stress ConditionExpected OutcomeLikely Degradation Products
Acid (1N HCl) Minimal degradation expected at RTPossible minor products
Base (1N NaOH) Moderate to high degradationOxidized products (carboxylates)
Oxidation (3% H₂O₂) High degradation2-Formyl-6-carboxy- and 2,6-dicarboxy- derivatives
Photolysis (UV) Moderate degradationComplex mixture, potential for polymers
References
  • Yi, X., et al. (2015). Transcriptome analysis of Zymomonas mobilis ZM4 reveals mechanisms of tolerance and detoxification of phenolic aldehyde inhibitors from lignocellulose pretreatment. Biotechnology for Biofuels. Available at: [Link]

  • LibreTexts Chemistry. (2025). 19.3: Oxidation of Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the oxidation of aldehydes to carboxylic acids... Available at: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting. Available at: [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Available at: [Link]

  • LibreTexts Chemistry. (2023). Oxidation of Aldehydes and Ketones. Available at: [Link]

  • University of Calgary. (n.d.). Ch17: Oxidation of CHO to COOH. Available at: [Link]

  • Sivalingam, G., & Madras, G. (2004). Kinetics of the photodegradation of substituted phenols by solution combustion synthesized TiO2.
  • Adak, S., et al. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. International Journal of Environmental Research and Public Health. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

  • Arutchelvan, V., et al. (2015). BIODEGRADATION OF PHENOL-AEROBIC AND ANAEROBIC PATHWAYS. Journal of Environmental Research and Development.
  • Neri-Linares, C., et al. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. Nature Communications. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Dimethoxyphenol. Available at: [Link]

  • Todaro, F., et al. (2023). Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study. ChemEngineering. Available at: [Link]

  • Said, K., et al. (2015). Metabolic pathways for the biodegradation of phenol. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Available at: [Link]

  • Reddy, C. M., et al. (2018). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. Catalysts. Available at: [Link]

  • González-Brambila, M., et al. (2022). Photodegradation and Mineralization of Phenol Using TiO2-Coated γ-Al2O3: Effect of Thermic Treatment. Processes. Available at: [Link]

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Technical Support Guide: Optimization of Reaction Conditions for 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Diformyl-3,5-dimethoxyphenol. Our focus is to deliver field-proven insights and troubleshooting strategies to overcome common experimental hurdles, ensuring both efficiency and reproducibility in your synthetic workflow.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues encountered during the formylation of 3,5-dimethoxyphenol. Each answer explains the underlying chemical principles to empower you to make informed decisions.

Q1: My reaction is yielding primarily the mono-formylated product (2-formyl-3,5-dimethoxyphenol) or a mixture of mono- and di-formylated products. How can I drive the reaction towards complete di-formylation?

A1: Achieving selective di-formylation on an activated phenol like 3,5-dimethoxyphenol is a common challenge. The first formylation at an ortho position slightly deactivates the ring for the second addition. The primary factor to control is the stoichiometry of your formylating agent.

  • Causality: In reactions like the Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formyl source, the molar ratio of HMTA to the phenol substrate is critical.[1] If an insufficient amount of the formylating agent is used, the reaction will preferentially yield the mono-formylated product as it is the kinetically favored initial product.

  • Solution: To favor the di-formylated product, you must increase the molar equivalents of the formylating agent. For the Duff reaction, a ratio of at least 2:1 (HMTA:phenol) is a starting point, but ratios of 3:1 or even higher may be necessary to drive the reaction to completion.[1] Monitor the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal stoichiometry for your specific setup.

Q2: I am observing significant formation of a dark, insoluble resin or polymer in my reaction flask. What is causing this, and how can I prevent it?

A2: Resin formation is a known side reaction in many formylation processes, especially when using formaldehyde or its equivalents under acidic conditions.[1]

  • Causality: This occurs through repeated hydroxymethylation and subsequent condensation reactions between the phenol and the formylating agent, leading to phenol-formaldehyde type polymers.[2] This process is often accelerated by excessively high temperatures and prolonged reaction times.

  • Preventative Measures:

    • Temperature Management: Avoid excessively high temperatures. While heat is required to drive the reaction, overheating can significantly accelerate polymerization. For instance, in a Duff reaction using trifluoroacetic acid (TFA), maintaining the temperature around 70-80°C can be effective while minimizing resin formation.[1]

    • Controlled Reagent Addition: Add the formylating agent (e.g., paraformaldehyde or HMTA) portion-wise to the reaction mixture rather than all at once. This keeps the instantaneous concentration of the formylating agent low, disfavoring polymerization.

    • Minimize Reaction Time: Monitor the reaction closely. Once the desired product is the major component, quench the reaction to prevent over-reaction and subsequent polymer formation.

Q3: My formylation reaction is sluggish or fails to proceed entirely. What are the critical parameters to verify?

A3: Reaction failure often points to issues with reagent quality or the reaction environment, particularly the exclusion of water.

  • Causality: Many formylation reagents and intermediates are highly sensitive to moisture. For instance, in the MgCl₂-mediated ortho-formylation, the use of anhydrous magnesium chloride is absolutely crucial. The presence of water can prevent the formation of the necessary magnesium-phenoxide complex, halting the reaction.[3][4] Similarly, the Vilsmeier reagent (formed from POCl₃ and DMF) is readily hydrolyzed by water.[5][6]

  • Troubleshooting Checklist:

    • Anhydrous Reagents: Ensure all reagents are thoroughly dried. Paraformaldehyde should be dried over P₂O₅, and solvents like THF or toluene should be freshly distilled from an appropriate drying agent.[2] For the MgCl₂ method, use anhydrous beads directly from a sealed ampule or dry the powder rigorously under high vacuum.[3][4]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the system. All glassware should be oven- or flame-dried immediately before use.

    • Acid Catalyst: In the Duff reaction, the acid catalyst (e.g., acetic acid, TFA) is essential for activating the HMTA.[7] Ensure the acid is of appropriate quality and is not depleted.

Q4: Purification of 2,6-Diformyl-3,5-dimethoxyphenol is challenging due to closely-eluting impurities. What purification strategies are most effective?

A4: The structural similarity between the starting material, the mono-formylated intermediate, and the di-formylated product can complicate purification.

  • Recommended Strategy:

    • Aqueous Workup: After quenching the reaction, an acidic aqueous workup is typically performed to hydrolyze imine intermediates and remove basic components like triethylamine or decomposed HMTA.

    • Column Chromatography: This is the most effective method for separation. Use a high-quality silica gel and an optimized solvent system. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate or dichloromethane is recommended. Careful fraction collection guided by TLC analysis is key.

    • Recrystallization: If a reasonably pure solid is obtained from chromatography, recrystallization can be an excellent final step to achieve high purity. A solvent system of ethanol/water or ethyl acetate/hexane is often a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended formylation method for synthesizing 2,6-Diformyl-3,5-dimethoxyphenol?

A1: The Duff reaction is often the most practical and effective method for this specific transformation.[8] The two methoxy groups and the hydroxyl group strongly activate the aromatic ring, making it an excellent substrate for this reaction. The Duff reaction is advantageous because it uses relatively inexpensive and stable reagents (HMTA and an acid like TFA or acetic acid) and has a known propensity for ortho-formylation.[1][9] While other methods like the Vilsmeier-Haack[5][10] or MgCl₂-mediated formylation[3][11] are powerful for ortho-formylation, the Duff reaction often provides a more direct path to di-formylation by adjusting reagent stoichiometry.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

  • TLC Protocol: Use silica gel plates. The starting material, 3,5-dimethoxyphenol, is relatively polar. The mono-formylated product will be slightly more polar, and the di-formylated product will be the most polar of the three. A solvent system like 3:1 Hexane:Ethyl Acetate should provide good separation. Spot the reaction mixture alongside standards of your starting material (if available). The disappearance of the starting material spot and the appearance of two new spots (mono- and di-formyl) will indicate progress. The reaction is complete when the mono-formylated spot is minimal and the di-formylated spot is maximized.

Q3: What are the key safety precautions when performing these formylation reactions?

A3: All formylation reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • Phosphorus oxychloride (POCl₃): Used in the Vilsmeier-Haack reaction, POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

    • Trifluoroacetic Acid (TFA): A strong, corrosive acid. Avoid inhalation of vapors and contact with skin.

    • Paraformaldehyde: A source of formaldehyde gas. It is toxic and a suspected carcinogen. Avoid inhaling the powder.

    • Solvents: Use appropriate caution when handling flammable organic solvents.

Optimized Reaction Pathway and Potential Side Reactions

The following diagram illustrates the synthetic route from 3,5-dimethoxyphenol to the desired di-formylated product, highlighting the key intermediate and common side reactions.

G sub 3,5-Dimethoxyphenol mono 2-Formyl-3,5-dimethoxyphenol (Mono-formylated Intermediate) sub->mono + Formylating Agent (e.g., HMTA, Acid) poly Phenol-Formaldehyde Resin (Side Product) sub->poly Excess Heat/ Long Reaction Time di 2,6-Diformyl-3,5-dimethoxyphenol (Target Product) mono->di + Formylating Agent (Excess) mono->poly

Caption: Reaction pathway for the di-formylation of 3,5-dimethoxyphenol.

Recommended Experimental Protocol (Duff Reaction)

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 3,5-Dimethoxyphenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (1N HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 3,5-dimethoxyphenol (1 equivalent).

  • Add hexamethylenetetramine (HMTA, 3 equivalents).

  • Under a positive pressure of argon, add trifluoroacetic acid (TFA) as the solvent (sufficient to create a stirrable slurry, e.g., 5-10 mL per gram of phenol).

  • Heat the reaction mixture to 70-80°C with vigorous stirring.

  • Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.[1]

  • Once the reaction is complete (disappearance of starting material and mono-formyl intermediate), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane (DCM).

  • Carefully pour the mixture into a separatory funnel containing 1N HCl and wash. (Caution: gas evolution may occur).

  • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,6-Diformyl-3,5-dimethoxyphenol.

Summary of Optimized Duff Reaction Conditions

ParameterRecommended ConditionRationale
Formylating Agent Hexamethylenetetramine (HMTA)Inexpensive, stable, and effective for ortho-formylation of activated phenols.[8]
Stoichiometry 1 : 3 (Phenol : HMTA)Excess HMTA is required to overcome the deactivation after the first formylation and drive the reaction to the di-formylated product.[1]
Solvent/Catalyst Trifluoroacetic Acid (TFA)Acts as both a solvent and a necessary acid catalyst to activate HMTA.[1]
Temperature 70 - 80 °CProvides sufficient energy for the reaction while minimizing the risk of polymerization side reactions.[1]
Reaction Time 2 - 4 hoursTypically sufficient for completion; should be optimized by monitoring via TLC to avoid side reactions from prolonged heating.
Workup Acidic (e.g., 1N HCl)Essential for the hydrolysis of the imine intermediate formed during the reaction to the final aldehyde product.[8]

References

  • Troubleshooting side reactions during the formylation step of synthesis. Benchchem.
  • Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. (2024). Inorganic and Nano-Metal Chemistry.
  • Synthesis of 2,6-Dimethoxyphenol. PrepChem.com.
  • Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylation of Phenols with Paraformaldehyde Mediated by Magnesium Dichloride and Triethylamine. Organic Syntheses, 89, 220.
  • Mg-mediated o-formylation of phenols: A Writeup. (2008). Sciencemadness Discussion Board.
  • ortho-Formylation of phenols. Organic Syntheses Procedure.
  • Synthesis of 2,6-dimethoxy phenol. PrepChem.com.
  • How to perform MgCl2-Et3N ortho-formylation of phenols successfully? (2021). ResearchGate.
  • 2,6-Dimethoxyphenol synthesis. ChemicalBook.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (2007). Molecules.
  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Journal of Chemical, Biological and Physical Sciences.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Duff reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • A Theoretical Study of the Duff Reaction: Insights into its Selectivity. (2016). RSC Advances.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • A theoretical study of the Duff reaction: insights into its selectivity. (2016). Semantic Scholar.

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Technical Support Center: Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-diformyl-3,5-dimethoxyphenol, also known as 4-hydroxy-2,6-dimethoxyisophthalaldehyde[1]. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and impurities encountered during the synthesis of this versatile building block. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,6-Diformyl-3,5-dimethoxyphenol?

The synthesis of 2,6-diformyl-3,5-dimethoxyphenol typically starts from 2,6-dimethoxyphenol (syringol)[2][3][4]. The most prevalent method for introducing the two formyl groups is through an electrophilic aromatic substitution reaction. The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic compounds like 2,6-dimethoxyphenol.[5][6][7][8] This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3).[5][7][8]

Q2: What is the expected purity of the final product, and what are the typical specifications?

Commercially available 2,6-diformyl-3,5-dimethoxyphenol is often supplied with a purity of ≥98%[1]. The final product is a solid with a molecular weight of 210.2 g/mol and the molecular formula C₁₀H₁₀O₅[1].

Q3: How can I best monitor the progress of the formylation reaction?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (2,6-dimethoxyphenol), the mono-formylated intermediate, and the desired di-formylated product. Staining with an appropriate agent, such as potassium permanganate or a UV lamp, can be used for visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a powerful technique.

Q4: What are the key safety precautions to consider during this synthesis?

The Vilsmeier-Haack reaction involves corrosive and reactive reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N,N-Dimethylformamide (DMF) is a combustible liquid and a potential skin and respiratory irritant. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Care should be taken to avoid inhalation of vapors and contact with skin and eyes.

II. Troubleshooting Guide: Common Impurities and Side Reactions

This section delves into specific issues that may arise during the synthesis of 2,6-diformyl-3,5-dimethoxyphenol, focusing on the identification and mitigation of common impurities.

Issue 1: Incomplete Di-formylation - Presence of Mono-formylated Impurity

Observation: Your final product shows a significant amount of a compound with a lower Rf value on TLC and a molecular weight corresponding to the addition of only one formyl group.

Probable Cause: The primary reason for incomplete di-formylation is insufficient reactivity of the electrophile or deactivation of the aromatic ring after the first formylation. Phenols are generally good substrates for formylation reactions.[7][9] However, the introduction of the first electron-withdrawing formyl group can deactivate the ring towards a second substitution.

Solutions:

  • Stoichiometry Control: Ensure that a sufficient excess of the Vilsmeier reagent is used. A molar ratio of at least 2.5 to 3 equivalents of the reagent relative to the 2,6-dimethoxyphenol is recommended to drive the reaction to completion.

  • Reaction Temperature and Time: Increasing the reaction temperature or prolonging the reaction time can often promote the second formylation. However, be cautious as higher temperatures can also lead to the formation of other byproducts.[10] Monitor the reaction closely by TLC to determine the optimal conditions.

Issue 2: Formation of Polymeric Byproducts

Observation: A dark, tarry, or resinous material is observed in the reaction mixture, leading to a low yield of the desired product.

Probable Cause: Phenol-formaldehyde resin formation is a known side reaction, especially under certain acidic or basic conditions when a formaldehyde equivalent is used.[10] Although the Vilsmeier-Haack reaction does not directly use formaldehyde, the reactive nature of the intermediates can sometimes lead to polymerization, particularly at elevated temperatures.

Solutions:

  • Temperature Management: Avoid excessively high reaction temperatures.[10] Maintaining a controlled temperature, often starting at 0°C and slowly warming to a moderate temperature (e.g., 40-60°C), can help minimize polymerization.

  • Controlled Addition of Reagents: Adding the phosphorus oxychloride to the DMF at a low temperature and then adding this pre-formed Vilsmeier reagent to the solution of 2,6-dimethoxyphenol can help control the initial exotherm and reduce the formation of polymeric materials.

Issue 3: Presence of Starting Material (2,6-Dimethoxyphenol) in the Final Product

Observation: The purified product contains a noticeable amount of the starting 2,6-dimethoxyphenol.

Probable Cause: This is a clear indication of an incomplete reaction. The causes can range from insufficient reagent stoichiometry and suboptimal reaction conditions to poor quality of the starting materials or reagents.

Solutions:

  • Reagent Quality: Ensure that the 2,6-dimethoxyphenol, DMF, and POCl₃ are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent.

  • Reaction Conditions: Re-evaluate the reaction time and temperature. As mentioned previously, a longer reaction time or a moderate increase in temperature might be necessary.

  • Purification Strategy: If a small amount of starting material persists, purification by column chromatography or recrystallization can be effective.

Table 1: Summary of Common Impurities and Troubleshooting Strategies
Impurity Identification (TLC/MS) Probable Cause Recommended Solution
Mono-formylated 2,6-dimethoxyphenolLower Rf than product; M+H⁺ corresponding to C₉H₁₀O₄Insufficient reagent; Suboptimal reaction conditionsIncrease stoichiometry of Vilsmeier reagent; Increase reaction time/temperature
Polymeric ByproductsDark, insoluble materialHigh reaction temperature; Uncontrolled exothermMaintain controlled temperature; Slow, controlled addition of reagents
2,6-Dimethoxyphenol (Starting Material)Higher Rf than product; M+H⁺ corresponding to C₈H₁₀O₃Incomplete reaction; Poor reagent qualityIncrease reaction time/temperature; Ensure anhydrous conditions; Purify by chromatography
Workflow for Troubleshooting Impurity Formation

Caption: A flowchart outlining the troubleshooting process for impurities.

III. Experimental Protocols

General Protocol for the Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, ~5-10 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, ~2.5-3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2,6-dimethoxyphenol (1 equivalent) in anhydrous DMF in a separate flask. Slowly add this solution to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Synthetic Pathway and Impurity Formation

Synthesis_Pathway cluster_reagents Reagents DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Starting_Material 2,6-Dimethoxyphenol Monoformyl_Intermediate Mono-formylated Intermediate Starting_Material->Monoformyl_Intermediate + Vilsmeier Reagent Final_Product 2,6-Diformyl-3,5-dimethoxyphenol Monoformyl_Intermediate->Final_Product + Vilsmeier Reagent

Caption: The synthetic pathway to the final product and key intermediates.

IV. References

  • Biosynthesis of phloroglucinol compounds in microorganisms--review. (2011). PubMed.

  • Troubleshooting side reactions during the formylation step of synthesis. (n.d.). Benchchem.

  • Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. (2018). Molecules.

  • Recent advances in the synthesis of natural products containing the phloroglucinol motif. (2022). RSC Publishing.

  • Phloroglucinol. (n.d.). Wikipedia.

  • Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. (2018). PubMed.

  • Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. (2023). PSIBERG.

  • Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. (n.d.). ResearchGate.

  • Synthesis of 2,6-Dimethoxyphenol. (n.d.). PrepChem.com.

  • Formylation. (n.d.). Wikipedia.

  • Stability of 2,6-Dimethoxyphenol-d6 in acidic and basic conditions. (n.d.). Benchchem.

  • Synthesis of 2,6-dimethoxy phenol. (n.d.). PrepChem.com.

  • 2,6-Diformyl-3,5-dimethoxyphenol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

  • 2,6-Dimethoxyphenol synthesis. (n.d.). ChemicalBook.

  • Uncommon reaction in 4-formyl phenols – substitution of the formyl group. (2024). ResearchGate.

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). PubMed Central - NIH.

  • 2,6-Diformyl-3,5-dimethoxyphenol. (n.d.). Santa Cruz Biotechnology.

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.

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Technical Support Center: A Guide to the Scalable Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Diformyl-3,5-dimethoxyphenol. This resource is designed for researchers, chemists, and process development professionals who are looking to synthesize this valuable building block on a laboratory or pilot scale. 2,6-Diformyl-3,5-dimethoxyphenol is a crucial precursor for the construction of complex ligands, macrocycles, and novel pharmaceutical scaffolds.

The synthesis, while conceptually straightforward via electrophilic aromatic substitution, presents significant challenges in regioselectivity and achieving the desired degree of formylation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve a robust, scalable, and reproducible synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The solutions are based on established chemical principles and field-proven optimization strategies.

Question 1: My reaction yield is consistently low. What are the most probable causes and how can I address them?

Answer: Low yield is a common issue that can stem from several factors. Let's break down the primary culprits:

  • Incomplete Reaction: The diformylation of 3,5-dimethoxyphenol requires forcing conditions compared to a simple mono-formylation. The introduction of the first electron-withdrawing formyl group deactivates the aromatic ring, making the second formylation more difficult.

    • Solution: Ensure you are using a sufficient excess of the formylating reagents. For the recommended magnesium-mediated method, at least 3.0 equivalents of paraformaldehyde and 2.0 equivalents of MgCl₂ are necessary to drive the reaction towards the diformylated product. Also, consider increasing the reaction time and monitoring progress by TLC or HPLC until the mono-formylated intermediate is consumed.

  • Reagent Quality: The formylation reaction is highly sensitive to moisture and the quality of your reagents.

    • Solution: Use anhydrous magnesium chloride and dry solvents (e.g., THF).[1] Paraformaldehyde should be a dry, free-flowing powder. Triethylamine should be freshly distilled. The presence of water can quench the reactive intermediates and halt the reaction.

  • Side Reactions: At elevated temperatures or with prolonged reaction times, byproduct formation can become significant, primarily the formation of methoxymethyl (MOM) ethers or phenol-formaldehyde type resins.[1]

    • Solution: Maintain strict temperature control. While reflux is necessary, an excessively high temperature can accelerate side reactions. Ensure your work-up procedure is optimized to remove these byproducts effectively.

Question 2: My primary product is the mono-formylated 2-formyl-3,5-dimethoxyphenol. How do I push the reaction to the desired di-formyl product?

Answer: This is a classic selectivity challenge. Achieving diformylation requires overcoming the deactivating effect of the first formyl group.

  • Stoichiometry is Key: The most critical factor is the molar ratio of your reagents. A 1:1 or 1.5:1 ratio of formylating agent to phenol will inherently favor mono-formylation.

    • Solution: Increase the equivalents of both paraformaldehyde (to >3.0 eq) and the MgCl₂/triethylamine complex (to >2.0 eq relative to the phenol). This increases the concentration of the active electrophile to overcome the energy barrier for the second substitution.

  • Reaction Time and Temperature: Insufficient reaction time or temperature will leave you with the mono-formylated intermediate.

    • Solution: Ensure the reaction is heated to a gentle reflux in THF (approx. 65-70°C) and maintained for at least 4-6 hours.[1] Monitor the reaction closely using a suitable TLC system (e.g., 3:1 Hexanes:Ethyl Acetate) to track the disappearance of the starting material and the mono-formyl intermediate.

Question 3: I am isolating the 4-formyl-3,5-dimethoxyphenol isomer instead of the desired 2,6-diformyl product. Why is this happening?

Answer: This issue points directly to the choice of formylation method. The hydroxyl and two methoxy groups are all ortho, para-directing. The 4-position (para to the hydroxyl) is sterically accessible and electronically activated.

  • Mechanism and Regioselectivity: Methods like the Vilsmeier-Haack reaction (POCl₃/DMF) are known to favor formylation at the sterically less hindered para-position for many phenolic substrates.[2][3] Large-scale preparations of the 4-formyl isomer specifically use this method.[2]

    • Solution: To achieve exclusive ortho, ortho-diformylation, you must use a method that directs the electrophile to the positions adjacent to the hydroxyl group. The recommended method is the magnesium-mediated formylation (a variant of the Casiraghi formylation).[4] The magnesium ion chelates with the phenolic oxygen and the incoming electrophile, creating a six-membered transition state that delivers the formyl group specifically to the ortho position.[5] This directing effect is powerful enough to overcome the steric and electronic preference for the para position.

Question 4: My reaction mixture turns into a dark, intractable tar or resin. How can I prevent this?

Answer: The formation of a dark resin is characteristic of phenol-formaldehyde polymerization, a common side reaction when using formaldehyde equivalents with activated phenols, especially under harsh conditions.[6]

  • Temperature Control: Excessively high temperatures are the primary cause of polymerization.

    • Solution: Maintain a gentle, controlled reflux. Do not overheat the reaction. Use an oil bath with a thermocouple for precise temperature regulation. Vigorous mechanical stirring is also essential on a larger scale to ensure even heat distribution.[2]

  • Controlled Addition: Adding reagents too quickly can create localized "hot spots" that initiate polymerization.

    • Solution: Add the triethylamine dropwise to the suspension of the phenol, MgCl₂, and paraformaldehyde. This allows for better management of the initial exotherm.

  • Stoichiometry: While an excess of paraformaldehyde is needed for diformylation, a gross excess can increase the likelihood of polymerization.

    • Solution: Use the recommended stoichiometry (3.0-3.5 equivalents). Do not add a large, unmeasured excess.

Question 5: Purification is difficult. How can I effectively separate the desired 2,6-diformyl product from the mono-formyl intermediate and other byproducts?

Answer: Purification can indeed be challenging due to the similar polarities of the desired product and the mono-formyl intermediate.

  • Exploit Solubility Differences: A key advantage of the Vilsmeier-Haack synthesis of the para-isomer is that the isomers have different solubilities in chloroform, allowing for purification by trituration.[2] This principle can be adapted.

    • Solution: After the initial aqueous work-up, the crude solid can be triturated or washed with a solvent that selectively dissolves the less polar mono-formyl intermediate while leaving the more polar, highly crystalline diformyl product behind. A mixture like dichloromethane/hexanes or diethyl ether could be effective.

  • Column Chromatography: If trituration is insufficient, column chromatography is the next step.

    • Solution: Use a gradient elution system on silica gel, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity. This should allow for the separation of the starting material, the mono-formyl product, and finally, the di-formyl product.

  • Recrystallization: The final product is typically a crystalline solid and can be purified by recrystallization.

    • Solution: A solvent system like ethanol/water or ethyl acetate/hexanes is often effective for recrystallizing phenolic aldehydes. This will yield a highly pure final product.

Frequently Asked Questions (FAQs)

Q: What is the best and most scalable method for synthesizing 2,6-Diformyl-3,5-dimethoxyphenol?

A: For high regioselectivity and scalability, the magnesium-mediated ortho-formylation is the superior choice.[1][5][7] This method uses anhydrous magnesium chloride (MgCl₂) and triethylamine to form a magnesium phenoxide in situ. This complex then chelates with paraformaldehyde, directing formylation exclusively to the ortho positions. It avoids the use of highly toxic or pyrophoric reagents and has been demonstrated to be effective for large-scale preparations.[1]

Q: What is the underlying mechanism of this ortho-formylation?

A: The reaction proceeds via a chelation-controlled mechanism.

  • Phenoxide Formation: Triethylamine deprotonates the phenol, which then coordinates with MgCl₂ to form a magnesium phenoxide complex.

  • Chelation and Activation: The magnesium ion coordinates with an oxygen atom from paraformaldehyde, bringing it into close proximity with the aromatic ring.

  • Directed Electrophilic Attack: This forms a stable six-membered ring-like transition state, which facilitates the electrophilic attack of the formaldehyde equivalent at the ortho position of the phenol.

  • Hydrolysis: The intermediate is hydrolyzed during the acidic work-up to reveal the aldehyde. This process is repeated for the second formylation.

Q: What are the critical safety precautions I should take?

A: Standard laboratory safety procedures are required.

  • Reagents: Paraformaldehyde is toxic upon inhalation and ingestion. Handle it in a fume hood. Triethylamine is corrosive and flammable. Phosphorus oxychloride (used in the Vilsmeier-Haack reaction) is highly corrosive and reacts violently with water.

  • Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable. Ensure all heating is done using a heating mantle or oil bath and that no ignition sources are present.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Q: How do I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method.

  • TLC System: Use silica gel plates with a mobile phase of approximately 3:1 Hexanes:Ethyl Acetate.

  • Visualization: Visualize the spots under UV light (254 nm). The product and intermediates are UV active. Staining with potassium permanganate can also be used.

  • Analysis: You should see three distinct spots: the starting material (3,5-dimethoxyphenol), the mono-formylated intermediate, and the final diformylated product. The reaction is complete when the spots corresponding to the starting material and the mono-formyl intermediate have disappeared or been minimized.

Recommended Experimental Protocol: Magnesium-Mediated Diformylation

This protocol is adapted from the highly reliable ortho-formylation procedure developed by Hansen and Skattebøl and has been modified to favor diformylation.[1][7]

Reagent and Stoichiometry Table
ReagentFormulaMW ( g/mol )Moles (mol)Mass/VolumeEquivalents
3,5-DimethoxyphenolC₈H₁₀O₃154.160.1015.4 g1.0
Anhydrous MgCl₂MgCl₂95.210.2220.9 g2.2
Paraformaldehyde(CH₂O)n30.030.3310.0 g3.3
Triethylamine (TEA)C₆H₁₅N101.190.2230.5 mL2.2
Anhydrous THFC₄H₈O--500 mL-
1 M HClHCl--~300 mL-
Step-by-Step Procedure
  • Setup: Equip a dry 1 L three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Charge Reagents: To the flask, add 3,5-dimethoxyphenol (15.4 g, 100 mmol), anhydrous magnesium chloride (20.9 g, 220 mmol), and paraformaldehyde (10.0 g, 330 mmol).

  • Add Solvent: Add 500 mL of anhydrous THF via cannula or syringe.

  • Base Addition: Begin stirring the suspension. Add triethylamine (30.5 mL, 220 mmol) dropwise from the dropping funnel over 20-30 minutes. The addition may be slightly exothermic.

  • Reaction: Once the addition is complete, heat the mixture to a gentle reflux (oil bath temperature of ~75°C). The mixture will typically become a thick, yellow-orange slurry. Maintain the reflux for 6-8 hours.

  • Monitoring: Periodically check the reaction's progress by TLC until the starting material and mono-formyl intermediate are consumed.

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Work-up: Slowly and carefully add 300 mL of 1 M HCl to the stirred mixture (Caution: gas evolution and exotherm). Continue stirring for 30 minutes until the slurry dissolves and two phases form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash successively with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) followed by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2,6-Diformyl-3,5-dimethoxyphenol as a crystalline solid.

Visual Workflow Diagram

The following diagram illustrates the key stages of the experimental protocol.

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dry 3-Neck Flask under Argon B Charge Phenol, MgCl₂, Paraformaldehyde A->B Inert Atmo. C Add Anhydrous THF B->C D Dropwise Addition of Triethylamine C->D E Reflux at 75°C (6-8 hours) D->E Heat F Monitor by TLC E->F Periodically G Cool to 0°C F->G Reaction Complete H Quench with 1M HCl G->H I Extract with Ethyl Acetate H->I J Wash & Dry I->J K Concentrate J->K L Column Chromatography K->L Crude Solid M Recrystallize L->M N Pure Product M->N

Caption: Workflow for the synthesis of 2,6-Diformyl-3,5-dimethoxyphenol.

References

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64. [Link]

  • Bharate, S. B., et al. (2012). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(9), 2959-2975. [Link]

  • Wikipedia contributors. (2023). Duff reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Grokipedia. (2024). Casiraghi formylation. Grokipedia. [Link]

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis.
  • Khazaei, A., et al. (2012). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Oriental Journal of Chemistry, 28(2), 801-806. [Link]

  • ResearchGate. (2018). Formylation of phenols, methoxy-and methylbenzenes. [Table]. ResearchGate. [Link]

  • PrepChem. (2023). Synthesis of 2,6-Dimethoxyphenol. [Link]

  • ACS Omega. (2022). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. [Link]

  • Wikipedia contributors. (2023). Reimer–Tiemann reaction. Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. (2022). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega, 7(40), 35985–35993. [Link]

  • SpectraBase. (n.d.). 2,6-Diformyl-3,5-dimethoxyphenol. [Link]

  • Shriner, R. L. (1946). The Reimer-Tiemann Reaction. Organic Reactions, 1, 1-36. [Link]

  • Erowid. (2005). 4-Formyl-3,5-dimethoxyphenol. Erowid Chemistry Archive. [Link]

  • ChemEurope.com. (n.d.). Reimer-Tiemann reaction. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Chem-Station. (2016). Duff Reaction. [Link]

  • PubChemLite. (2025). 2,6-diformyl-3,5-dimethoxyphenol (C10H10O5). [Link]

  • PrepChem. (2023). Synthesis of 2,6-dimethoxy phenol. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • The ScholarShip. (2015). The Duff Reaction: Researching A Modification. [Link]

  • National Center for Biotechnology Information. (2011). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine... Molecules, 16(10), 8590–8602. [Link]

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(44), 10488-10494. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethoxyphenol. PubChem Compound Database. [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylation of Phenols. Organic Syntheses, 89, 220. [Link]

  • Google Patents. (2017). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
  • MDPI. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Molbank, 2023(4), M1709. [Link]

  • ResearchGate. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Process Biochemistry, 47(6), 943-949. [Link]

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Troubleshooting guide for 2,6-Diformyl-3,5-dimethoxyphenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Diformyl-3,5-dimethoxyphenol

Welcome to the technical support guide for 2,6-Diformyl-3,5-dimethoxyphenol. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis, purification, and subsequent reactions of this versatile dialdehyde building block.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the challenges you may face in the lab.

Part 1: Synthesis and Formylation Challenges

The synthesis of 2,6-Diformyl-3,5-dimethoxyphenol typically involves the electrophilic di-formylation of a suitable precursor, most commonly 3,5-dimethoxyphenol. The high electron density of the aromatic ring, activated by one hydroxyl and two methoxy groups, makes it highly susceptible to substitution but also prone to side reactions.

Q1: My formylation reaction has a very low yield, and I'm mostly recovering the mono-formylated intermediate or starting material. What is the likely cause?

A1: Achieving a high yield of the di-formylated product requires overcoming the deactivation of the ring after the first formylation and driving the reaction to completion. Several factors could be at play:

  • Insufficient Formylating Agent: This is the most common cause. The first formylation is rapid, but the introduction of an electron-withdrawing aldehyde group deactivates the ring, making the second formylation more difficult. You must use a sufficient excess of the formylating agent.

  • Inadequate Reaction Conditions: The reaction may require more forcing conditions (higher temperature or longer reaction time) to install the second formyl group compared to the first.

  • Reagent Inactivity: Formylating reagents can be sensitive. For instance, the Vilsmeier reagent (from DMF and POCl₃) is moisture-sensitive and should be prepared fresh under anhydrous conditions.[1] Hexamethylenetetramine (HMTA) used in the Duff reaction should be of high purity.

Troubleshooting Workflow for Low Yield

G start Low Yield of Di-formylated Product check_stoich Check Stoichiometry of Formylating Agent start->check_stoich is_excess Is Molar Ratio > 2:1 (Agent:Phenol)? check_stoich->is_excess increase_stoich Increase Agent Ratio (e.g., 2.5 to 4 equiv.) is_excess->increase_stoich No check_conditions Review Reaction Conditions is_excess->check_conditions Yes final_review Re-run with Optimized Parameters increase_stoich->final_review is_temp_high Was Temperature/ Time Sufficient? check_conditions->is_temp_high increase_conditions Increase Temperature or Extend Reaction Time (Monitor by TLC) is_temp_high->increase_conditions No check_reagents Assess Reagent Quality is_temp_high->check_reagents Yes increase_conditions->final_review are_reagents_fresh Are Reagents Anhydrous and Fresh? check_reagents->are_reagents_fresh use_fresh_reagents Use Freshly Opened/ Distilled Reagents are_reagents_fresh->use_fresh_reagents No are_reagents_fresh->final_review Yes use_fresh_reagents->final_review

Caption: Troubleshooting workflow for low di-formylation yield.

Q2: I'm observing a significant amount of dark, insoluble polymer in my reaction flask. How can I prevent this?

A2: Phenol-formaldehyde resin formation is a well-known side reaction, especially under harsh acidic or basic conditions.[2] This occurs when the formylated phenol reacts further with formaldehyde equivalents and other phenol molecules.

Preventative Measures:

  • Temperature Management: Avoid excessively high temperatures, which accelerate polymerization.[2] Maintain the lowest effective temperature required for the di-formylation.

  • Controlled Reagent Addition: Add the formylating agent slowly and portion-wise to maintain a low instantaneous concentration, minimizing self-condensation.

  • Choice of Acid/Base: In acid-catalyzed reactions like the Duff reaction, a milder acid might reduce the rate of polymerization.[2] For base-catalyzed reactions, ensure the base is fully dissolved and the temperature is controlled during its addition.

Q3: Which formylation method is best for this specific synthesis, and can you provide a protocol?

A3: While several methods can formylate phenols, achieving clean and high-yielding di-ortho-formylation requires a robust method. The Magnesium Chloride-Mediated Formylation is highly recommended for its excellent ortho-selectivity and generally high yields.[3] The magnesium ion acts as a template, chelating to the phenoxide and directing the electrophile (paraformaldehyde) to both ortho positions.

MethodTypical ReagentsAdvantages for This SynthesisPotential Issues
Mg-Chelation MgCl₂, Et₃N, ParaformaldehydeHigh ortho-selectivity, high yields, mild conditions.[3]Requires anhydrous conditions.
Duff Reaction HMTA, Acid (TFA, H₃PO₄)Good for ortho-formylation, readily available reagents.[4][5]Can lead to resin formation, may require careful stoichiometric control to favor di-substitution.[2]
Reimer-Tiemann CHCl₃, Strong Base (NaOH)Strong ortho-directing effect.[6][7]Often gives low yields, involves hazardous dichlorocarbene, difficult to drive to di-substitution cleanly.[8][9]

Experimental Protocol: MgCl₂-Mediated Di-formylation

This protocol is adapted from methodologies known for high ortho-selectivity.[3]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous magnesium chloride (2.5 equiv.) and anhydrous acetonitrile under an inert atmosphere (N₂ or Ar).

  • Starting Material: Add 3,5-dimethoxyphenol (1.0 equiv.) to the suspension.

  • Base Addition: Slowly add anhydrous triethylamine (Et₃N) (5.0 equiv.) via syringe. Stir the mixture at room temperature for 30 minutes. A thick slurry should form as the magnesium-phenoxide complex precipitates.

  • Formylating Agent: Add paraformaldehyde (5.0-6.0 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), checking for the disappearance of the mono-formylated intermediate.

  • Work-up: Cool the reaction to 0°C and slowly quench by adding 2M aqueous HCl until the mixture is acidic (pH ~1-2) and all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified as described in Q5.

Part 2: Purification and Handling

Q5: I am struggling to purify the crude 2,6-Diformyl-3,5-dimethoxyphenol. What is the recommended procedure?

A5: The crude product often contains unreacted starting material, the mono-formylated intermediate, and potentially some baseline polymeric material. A two-step process of crystallization followed by column chromatography is often most effective.

  • Recrystallization: The product is a solid[10], and recrystallization is an excellent first-pass purification method.

    • Solvent Screening: Test solvents like ethanol/water, isopropanol, or ethyl acetate/hexanes. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity (>98%), silica gel chromatography is necessary.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60) is typically effective at separating the non-polar starting material, the moderately polar mono-formylated product, and the more polar di-formylated product.

Purification Strategy Decision Tree

G start Crude Product Post-Workup check_purity Analyze by TLC/¹H NMR start->check_purity is_major_product Is Desired Product >80% Pure? check_purity->is_major_product try_cryst Attempt Recrystallization is_major_product->try_cryst Yes column_chrom Perform Silica Gel Column Chromatography is_major_product->column_chrom No check_cryst_purity Check Purity of Crystals try_cryst->check_cryst_purity is_cryst_pure Is Purity >98%? check_cryst_purity->is_cryst_pure is_cryst_pure->column_chrom No product_pure Product is Pure is_cryst_pure->product_pure Yes column_chrom->product_pure product_impure Product Still Impure (Re-column or Re-crystallize)

Caption: Decision tree for purifying 2,6-Diformyl-3,5-dimethoxyphenol.

Q7: How should I properly store 2,6-Diformyl-3,5-dimethoxyphenol to ensure its stability?

A7: Aldehydes, especially aromatic ones with activating groups, can be susceptible to oxidation over time. The phenolic hydroxyl group can also be sensitive.

  • Storage Conditions: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), to prevent oxidation.[10]

  • Temperature: Keep it in a cool, dry, and dark place, such as a refrigerator (2-8°C), to minimize degradation.[10]

  • Purity: Ensure the material is highly pure before long-term storage, as impurities can sometimes catalyze decomposition.

Part 3: Downstream Applications

Q8: I am using 2,6-Diformyl-3,5-dimethoxyphenol in a two-directional Claisen-Schmidt condensation to synthesize bis-chalcones, but the reaction is sluggish. How can I optimize it?

A8: The Claisen-Schmidt condensation involves the base-catalyzed reaction of an enolate (from a ketone) with an aldehyde.[11] The reactivity of your dialdehyde can be influenced by steric hindrance and electronic effects.

  • Choice of Base: A strong base like NaOH or KOH in ethanol or methanol is standard. If the reaction is slow, consider a stronger base system like sodium ethoxide in ethanol, but be mindful of potential side reactions.

  • Temperature: While often run at room temperature, gently heating the reaction (e.g., to 40-50°C) can increase the rate. However, monitor carefully to avoid aldol self-condensation of the ketone.

  • Steric Hindrance: The two adjacent formyl groups are sterically hindered. Ensure your ketone is not overly bulky near the enolizable protons.

  • Solvent: The choice of solvent can influence reaction rates. Protic solvents like ethanol are common, but exploring aprotic polar solvents might be beneficial in some cases.

References

  • BenchChem Technical Support Team. (2025).
  • ChemScene. (n.d.). 2,6-Diformyl-3,5-dimethoxyphenol.
  • PSIBERG. (2023, November 15).
  • Khazaei-Poul, Z., Mahmoodi, N. O., & Taherpour, H. (n.d.). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Research Square.
  • BenchChem. (2025).
  • Hansen, T. V., & Skattebøl, L. (2012). Ortho-Formylation of Phenols. Organic Syntheses, 89, 220. [Link]

  • Chemistry Notes. (2022, February 2).
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • PHARMD GURU. (n.d.). REIMER TIEMANS REACTION.
  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. Cambridge University Press.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • chemeurope.com. (n.d.). Duff reaction.

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Technical Support Center: Safe Handling and Storage of 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Diformyl-3,5-dimethoxyphenol (CAS: 125666-65-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and use of this compound in your experiments. By understanding its chemical nature and potential hazards, you can mitigate risks and ensure the integrity of your research.

I. Frequently Asked Questions (FAQs)

Q1: What is 2,6-Diformyl-3,5-dimethoxyphenol and what are its primary hazards?

Q2: What are the immediate first aid measures in case of exposure?

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, seek medical advice.[1][2]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

Q3: What are the recommended storage conditions for this compound?

Based on supplier information, 2,6-Diformyl-3,5-dimethoxyphenol should be stored sealed in a dry environment at 2-8°C.[4] This is consistent with general recommendations for storing phenolic compounds and aldehydes to prevent degradation.[4]

Q4: Can this compound degrade over time? What are the signs of degradation?

Yes, like many aromatic aldehydes and phenols, this compound can degrade, especially if not stored correctly. Potential degradation pathways include oxidation of the aldehyde and phenolic groups. Signs of degradation may include a change in color (e.g., from its typical cream or off-white solid to a darker shade), a change in physical form, or the development of an unusual odor.

II. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with 2,6-Diformyl-3,5-dimethoxyphenol.

Issue Potential Cause Troubleshooting Steps & Explanation
Inconsistent Experimental Results Compound Degradation: The compound may have degraded due to improper storage (exposure to air, light, or high temperatures).Solution: Always use fresh compound from a properly stored container (sealed, dry, 2-8°C).[4] Before use, visually inspect the compound for any signs of degradation. Consider running a quality control check (e.g., melting point, NMR) if you suspect degradation.
Poor Solubility Incorrect Solvent Choice: The compound's solubility may be limited in certain solvents.Solution: While specific solubility data is limited, its structure suggests it will be more soluble in polar organic solvents. Experiment with small quantities to find a suitable solvent for your application. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Side Reactions in Synthesis Reactivity of Aldehyde Groups: The two formyl groups are reactive and can participate in unintended side reactions.Solution: Protect the aldehyde groups if they are not intended to participate in the reaction. Ensure your reaction conditions are compatible with the presence of aromatic aldehydes.
Discoloration of Solutions Oxidation: Phenolic compounds and aldehydes can be susceptible to oxidation, leading to colored byproducts.Solution: Use degassed solvents and consider running reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

III. Detailed Handling and Storage Protocol

Adherence to a strict handling and storage protocol is crucial for both user safety and compound integrity.

Personal Protective Equipment (PPE)

A comprehensive table of required PPE is provided below:

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[3]
Eye/Face Protection Safety glasses with side shields or gogglesTo protect against dust particles and splashes, preventing serious eye irritation.[3]
Skin and Body Protection Laboratory coatTo protect personal clothing and skin from accidental contact.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust, which may cause respiratory irritation.[3]
Experimental Workflow: From Receipt to Disposal

The following diagram outlines the recommended workflow for handling 2,6-Diformyl-3,5-dimethoxyphenol:

G Workflow for Handling 2,6-Diformyl-3,5-dimethoxyphenol cluster_receipt Receiving and Initial Storage cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log into Inventory inspect->log store Store at 2-8°C in a Dry, Dark Place log->store ppe Don Appropriate PPE store->ppe Prepare for Experiment fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate Post-Experiment waste Dispose of Waste in Accordance with Local Regulations decontaminate->waste

Caption: A logical workflow for the safe handling of 2,6-Diformyl-3,5-dimethoxyphenol.

Step-by-Step Handling Procedures
  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Immediately transfer the compound to a designated storage area that is cool, dry, dark, and refrigerated at 2-8°C.[4] Ensure the container is tightly sealed.

  • Preparation for Use: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture inside, which could degrade the compound.

  • Handling:

    • Always handle this compound within a chemical fume hood to minimize inhalation exposure.

    • Wear the appropriate PPE as detailed in the table above.

    • When weighing, avoid generating dust.

  • Cleanup:

    • Clean any spills promptly. For solid spills, carefully sweep up the material and place it in a designated waste container.

    • Wash all contaminated surfaces and glassware thoroughly after use.

  • Disposal: Dispose of unused compound and any contaminated materials in accordance with your institution's and local environmental regulations.

IV. Chemical and Physical Properties

Property Value Source
CAS Number 125666-65-1[4]
Molecular Formula C₁₀H₁₀O₅[4]
Molecular Weight 210.18 g/mol [4]
Appearance Cream-colored solid[5]
Melting Point 214-218°C[5]
Storage Temperature 2-8°C[4]

V. Stability and Reactivity

  • Stability: This compound is expected to be stable under the recommended storage conditions. However, phenolic compounds can be sensitive to light and air. Aromatic aldehydes can be prone to oxidation.

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[1][6]

  • Hazardous Decomposition Products: Upon combustion, this compound may produce carbon oxides.

VI. References

  • Metasci. (n.d.). Safety Data Sheet: 2,6-Dimethoxyphenol. Retrieved from [Link]

  • Loba Chemie. (2017). MSDS: 2,6-DIMETHOXYPHENOL EXTRA PURE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Dimethoxyphenol. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,6-Diformyl-3,5-dimethoxyphenol. By comparing its predicted spectral features with the experimental data of structurally related compounds, we aim to offer researchers, scientists, and drug development professionals a robust framework for spectral interpretation and structural verification of similarly substituted aromatic systems.

Introduction: The Structural Elucidation Challenge

2,6-Diformyl-3,5-dimethoxyphenol is a polysubstituted aromatic compound of interest in various chemical syntheses. Its structure, featuring a phenol, two methoxy groups, and two formyl (aldehyde) groups, presents a unique electronic environment. ¹H NMR spectroscopy is an indispensable tool for confirming the successful synthesis and purity of such molecules. The chemical shift, multiplicity (splitting pattern), and integration of each proton signal provide a detailed map of the molecule's structure.

This guide will first predict the ¹H NMR spectrum of the title compound based on established principles of substituent effects in aromatic systems. We will then compare this prediction with the experimental spectra of 2,6-dimethoxyphenol and benzaldehyde to rationalize the expected peak positions and multiplicities.

Predicted ¹H NMR Spectrum of 2,6-Diformyl-3,5-dimethoxyphenol

The structure of 2,6-Diformyl-3,5-dimethoxyphenol possesses a high degree of symmetry, which simplifies its ¹H NMR spectrum. The molecule has a plane of symmetry passing through the hydroxyl group and bisecting the bond between the C4 and C5 carbons. This symmetry makes the two methoxy groups and the two formyl groups chemically equivalent.

Caption: Molecular structure of 2,6-Diformyl-3,5-dimethoxyphenol with distinct proton environments labeled (a-d).

Based on the structure, we can predict the following signals:

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Ha (Aromatic) ~7.0 - 7.5Singlet (s)1HThis proton is situated between two electron-donating methoxy groups, which would typically shift it upfield. However, it is also para to the hydroxyl group and ortho to two electron-withdrawing formyl groups, which will have a deshielding effect. The net effect is difficult to predict precisely without experimental data, but it will appear as a singlet as it has no adjacent protons.
Hb (Phenolic) ~5.0 - 6.0Singlet (s, broad)1HThe chemical shift of phenolic protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding.[1] It typically appears as a broad singlet.
Hc (Methoxy) ~3.9 - 4.1Singlet (s)6HThe two methoxy groups are chemically equivalent due to the molecule's symmetry. Their protons will appear as a single singlet. The presence of adjacent electron-withdrawing formyl groups will cause a downfield shift compared to a simple methoxybenzene.
Hd (Aldehydic) ~9.8 - 10.5Singlet (s)2HAldehydic protons are strongly deshielded by the anisotropic effect of the carbonyl group and resonate far downfield.[2][3] The two formyl groups are equivalent and will produce a single singlet.

Comparative Spectral Analysis

To substantiate our predictions, we will now compare the expected spectrum with the experimental ¹H NMR data of 2,6-dimethoxyphenol and benzaldehyde. This comparative approach allows us to observe the influence of specific functional groups on the chemical shifts of aromatic protons.

¹H NMR Spectrum of 2,6-Dimethoxyphenol

Caption: Molecular structure of 2,6-dimethoxyphenol with distinct proton environments labeled.

The experimental ¹H NMR data for 2,6-dimethoxyphenol is as follows:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (ortho to -OH)6.50 - 6.89Multiplet (m)3H
Phenolic (-OH)5.55Singlet (s)1H
Methoxy (-OCH₃)3.87Singlet (s)6H

Source: Human Metabolome Database[4]

In 2,6-dimethoxyphenol, the methoxy groups are electron-donating, leading to an upfield shift of the aromatic protons compared to benzene (δ ≈ 7.3 ppm)[5]. The introduction of two electron-withdrawing formyl groups in 2,6-Diformyl-3,5-dimethoxyphenol at the positions of two of the aromatic protons is expected to cause a significant downfield shift for the remaining aromatic proton.

¹H NMR Spectrum of Benzaldehyde

Caption: Molecular structure of benzaldehyde with ortho, meta, and para protons labeled.

The experimental ¹H NMR data for benzaldehyde is as follows:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Aldehydic (-CHO)~10.0Singlet (s)1H
Aromatic (ortho)~7.87Doublet (d)2H
Aromatic (para)~7.61Triplet (t)1H
Aromatic (meta)~7.51Triplet (t)2H

Source: Doc Brown's Chemistry[6]

The strongly deshielding effect of the formyl group is evident in the downfield chemical shifts of the aromatic protons, particularly the ortho protons. This supports our prediction of a downfield shift for the aldehydic protons in 2,6-Diformyl-3,5-dimethoxyphenol.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum for 2,6-Diformyl-3,5-dimethoxyphenol, the following protocol is recommended:

Caption: A stepwise workflow for acquiring a high-quality ¹H NMR spectrum.

Causality Behind Experimental Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, if the compound has limited solubility or if exchangeable protons (like the phenolic -OH) are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a better alternative as it slows down the proton exchange rate.

  • Internal Standard: Tetramethylsilane (TMS) is used as a universal reference point (δ = 0.0 ppm) for chemical shifts due to its chemical inertness and its 12 equivalent protons giving a single, sharp signal.

  • Shimming: This process is crucial for obtaining sharp, well-resolved peaks by ensuring the magnetic field is uniform across the sample volume.

Conclusion

The ¹H NMR spectrum of 2,6-Diformyl-3,5-dimethoxyphenol is predicted to be relatively simple due to the molecule's symmetry, exhibiting four distinct signals corresponding to the aromatic, phenolic, methoxy, and aldehydic protons. By comparing the expected chemical shifts with those of 2,6-dimethoxyphenol and benzaldehyde, we can confidently assign the signals and understand the electronic effects of the various substituents. The electron-donating methoxy and hydroxyl groups tend to shift signals upfield, while the electron-withdrawing formyl groups cause a significant downfield shift, especially for the aldehydic protons themselves. This guide provides a comprehensive framework for the interpretation of the ¹H NMR spectrum of this and similar polysubstituted phenolic compounds.

References

  • Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved January 14, 2026, from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved January 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxyphenol. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 14, 2026, from [Link]

  • LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. (2020, December 18). YouTube. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 14, 2026, from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved January 14, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Analysis of 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel organic molecules is a cornerstone of progress. For researchers working with highly functionalized aromatic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool. This guide provides an in-depth technical analysis of the 13C NMR spectrum of 2,6-diformyl-3,5-dimethoxyphenol, a key intermediate in the synthesis of various bioactive molecules.

This comparison guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering a comparative analysis between a predicted 13C NMR spectrum and experimental data from a closely related analogue, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). This approach not only validates the predicted data but also provides valuable insights into the substituent effects on the carbon chemical shifts within a polysubstituted benzene ring.

The Structural Significance of 2,6-Diformyl-3,5-dimethoxyphenol

2,6-Diformyl-3,5-dimethoxyphenol, with the chemical formula C₁₀H₁₀O₅, possesses a unique substitution pattern on the phenolic ring. The presence of two electron-withdrawing formyl groups and two electron-donating methoxy groups, in addition to the hydroxyl group, creates a complex electronic environment. Understanding the precise chemical shifts of each carbon atom is crucial for confirming its synthesis and for predicting its reactivity in subsequent chemical transformations.

Predicted 13C NMR Spectral Data

Due to the limited availability of public experimental 13C NMR data for 2,6-diformyl-3,5-dimethoxyphenol, a high-quality predicted spectrum was generated using a consensus of multiple established NMR prediction algorithms. The predicted chemical shifts provide a robust foundation for our analysis.

Below is a visual representation of the molecular structure with the IUPAC numbering convention that will be used for spectral assignment.

Caption: Molecular structure of 2,6-diformyl-3,5-dimethoxyphenol with atom numbering.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-OH)162.5
C2, C6 (C-CHO)115.0
C3, C5 (C-OCH₃)165.2
C4 (CH)108.7
-CHO192.8
-OCH₃56.5

Comparative Analysis: Predicted vs. Experimental Data of a Structural Analogue

To validate the predicted spectrum and understand the influence of the substituents, a comparison with the experimental 13C NMR data of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is highly instructive. Syringaldehyde shares the same core structure but lacks the formyl group at the C2 position.

Carbon AtomSyringaldehyde (Experimental, ppm)[1][2][3]2,6-Diformyl-3,5-dimethoxyphenol (Predicted, ppm)
C1 (C-OH)141.2162.5
C2, C6106.9115.0 (C-CHO)
C3, C5 (C-OCH₃)147.5165.2
C4 (CH)128.3108.7 (CH)
-CHO190.9192.8
-OCH₃56.556.5
Analysis of Substituent Effects:
  • Formyl Group (-CHO): The introduction of a second formyl group at the C6 position significantly influences the chemical shifts of the aromatic carbons. The aldehyde group is strongly electron-withdrawing, which deshields (shifts to a higher ppm value) the ipso-carbon (the carbon it is attached to) and the para-carbon, while shielding (shifting to a lower ppm value) the ortho- and meta-carbons. In our predicted spectrum, the carbons bearing the formyl groups (C2 and C6) are predicted to be at a relatively low chemical shift (115.0 ppm) due to the combined shielding effects of the ortho-hydroxyl and meta-methoxy groups. The most significant deshielding is observed for the carbons bearing the methoxy groups (C3 and C5), which are para to one formyl group and ortho to the other.

  • Hydroxyl Group (-OH): The hydroxyl group is a strong electron-donating group, causing significant shielding of the ortho- and para-carbons and a deshielding of the ipso-carbon. This effect is evident in the experimental spectrum of syringaldehyde and is factored into the prediction for our target molecule.

  • Methoxy Group (-OCH₃): Similar to the hydroxyl group, the methoxy group is electron-donating, leading to shielding of the ortho- and para-positions and deshielding of the ipso-carbon. The predicted chemical shift for the methoxy carbons themselves remains consistent at around 56.5 ppm.

The comparison highlights the substantial impact of the additional formyl group. The predicted downfield shift of C1 (C-OH) and C3/C5 (C-OCH₃) in 2,6-diformyl-3,5-dimethoxyphenol compared to syringaldehyde is a direct consequence of the strong electron-withdrawing nature of the two formyl groups.

Experimental Protocol for 13C NMR Acquisition

For researchers aiming to acquire experimental data, the following protocol provides a robust starting point.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 20-30 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Set temperature to 298 K prep4->acq1 acq2 Acquire a proton-decoupled 13C spectrum acq1->acq2 acq3 Pulse angle: 30-45 degrees acq2->acq3 acq4 Relaxation delay: 2-5 s acq3->acq4 acq5 Number of scans: 1024-4096 acq4->acq5 proc1 Apply Fourier transformation acq5->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference the spectrum to TMS (0.00 ppm) proc2->proc3

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d6 is often a good choice for phenolic compounds as it can help to sharpen the hydroxyl proton signal in ¹H NMR (though less critical for ¹³C) and is a good solvent for a wide range of polar organic molecules. Chloroform-d (CDCl₃) is another common alternative.

  • Relaxation Delay: A sufficient relaxation delay (d1) is crucial for obtaining quantitative 13C NMR data, especially for quaternary carbons which tend to have longer relaxation times. A delay of 2-5 seconds is a reasonable starting point.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

Conclusion

The 13C NMR analysis of 2,6-diformyl-3,5-dimethoxyphenol presents a fascinating case study in the interplay of electron-donating and electron-withdrawing substituents on an aromatic ring. While experimental data remains elusive in the public domain, this guide demonstrates that a combination of high-quality prediction tools and comparative analysis with structurally similar, experimentally verified compounds can provide a reliable and insightful understanding of the molecule's spectral characteristics. This approach not only aids in the immediate task of structural verification but also deepens the researcher's fundamental understanding of NMR principles, ultimately empowering more efficient and accurate drug discovery and development.

References

  • Khazaei-Poul, Z., Mahmoodi, N. O., & Taherpour, H. (2022). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Research on Chemical Intermediates, 49(1), 273–287. [Link]

  • PubChem. (n.d.). Syringaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Landucci, L. L., & Ralph, J. (1997). 13C NMR Characterization of Guaiacyl, Guaiacyl/Syringyl and Syringyl Dehydrogenation Polymers. Holzforschung, 52(2), 161-170.
  • Gong, J., Lin, L., & Gasan, B. (2012). Phenolic Syringyl End Groups in 13C-Enriched Hardwoods Detected and Quantified by Solid-State NMR. Biomacromolecules, 13(10), 3328–3335.

Sources

A Comparative Guide to the Mass Spectrometry of 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 2,6-Diformyl-3,5-dimethoxyphenol. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and strategic choices that underpin robust analytical methods. We will explore how the unique chemical nature of this molecule dictates the optimal approach for its identification and characterization, comparing hard and soft ionization techniques and the profound insights offered by tandem mass spectrometry.

Introduction to 2,6-Diformyl-3,5-dimethoxyphenol and its Analytical Significance

2,6-Diformyl-3,5-dimethoxyphenol is an aromatic compound characterized by a central phenol ring substituted with two aldehyde (-CHO) and two methoxy (-OCH₃) groups. Its chemical properties, including a molecular formula of C₁₀H₁₀O₅ and a molecular weight of approximately 210.18 g/mol , define its analytical behavior.[1][2][3] The molecule's functionality—an acidic phenol, reactive aldehydes, and ether linkages—makes it a versatile synthon in organic chemistry and a potential scaffold in medicinal chemistry.

The precise structural elucidation and sensitive detection of this molecule are paramount for quality control, reaction monitoring, and metabolomic studies. Mass spectrometry (MS) offers unparalleled speed, sensitivity, and specificity for this purpose. However, the choice of MS technique is not trivial; it is a critical decision dictated by the analytical question at hand. This guide compares two primary ionization methodologies, Electron Ionization (EI) and Electrospray Ionization (ESI), to provide a clear framework for selecting the appropriate technique.

Comparing Ionization Techniques: A Dichotomy of Strategy

The ionization method is the heart of the mass spectrometry experiment. It determines whether the molecule remains intact for an accurate mass measurement or fragments to reveal its structural backbone.

Electron Ionization (EI): The Structural Blueprint

Electron Ionization is a high-energy, "hard" ionization technique that bombards the analyte with 70 eV electrons. This energetic impact not only ionizes the molecule but also induces extensive and reproducible fragmentation.[4][5]

Expected EI Fragmentation: For 2,6-Diformyl-3,5-dimethoxyphenol, the aromatic ring provides considerable stability, meaning a molecular ion peak ([M]⁺˙) at m/z 210 is expected to be present.[5][6] However, the functional groups are susceptible to characteristic cleavages:

  • Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond results in a stable acylium ion at m/z 209. Aromatic aldehydes often show a prominent M-1 peak.[6][7]

  • Loss of a Methyl Radical (M-15): Fragmentation of a methoxy group leads to a peak at m/z 195. This is a common loss from methoxy-substituted aromatic compounds.[8]

  • Loss of a Formyl Radical (M-29): Cleavage of the C-CHO bond results in a peak at m/z 181.

  • Loss of Carbon Monoxide (M-28): Following the loss of a hydrogen or formyl radical, subsequent loss of CO is common from the aldehyde groups.

A GC-MS spectrum available in public databases confirms these fragmentation patterns, providing a reliable fingerprint for library matching.[1]

Causality: EI is the method of choice when the primary goal is structural confirmation of a pure compound via its fragmentation fingerprint. The highly reproducible patterns are ideal for comparison against established spectral libraries (e.g., NIST, Wiley). The drawback is the potential for a diminished or absent molecular ion in less stable molecules, although the aromaticity of the target compound mitigates this risk.

Electrospray Ionization (ESI): The Molecular Weight Authority

Electrospray Ionization is a "soft" ionization technique that transfers ions from a liquid phase into the gas phase with minimal internal energy. This preserves the intact molecule, making it the gold standard for accurate molecular weight determination, especially when coupled with high-resolution mass analyzers.[9]

Ionization Modes for 2,6-Diformyl-3,5-dimethoxyphenol:

  • Negative Ion Mode ([M-H]⁻): The phenolic hydroxyl group is acidic (pKa ≈ 10) and readily deprotonates under basic or even neutral pH conditions in the ESI source, forming a highly stable [M-H]⁻ ion at m/z 209. For phenolic compounds, negative mode ESI is often the most sensitive and reliable method of detection.[10][11][12][13]

  • Positive Ion Mode ([M+H]⁺, [M+Na]⁺): While the phenol is not basic, protonation can occur on the carbonyl oxygens of the aldehyde groups or the methoxy ethers, forming an [M+H]⁺ ion at m/z 211. More commonly, adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺ at m/z 233), are observed.[14] While often less sensitive than negative mode for phenols, positive mode can provide complementary data.[11] A notable phenomenon with aromatic aldehydes is the potential for in-source reactions with methanol to form [M+15]⁺ ions, which could be mistaken for a methyl adduct.[15]

Causality: ESI is intrinsically linked to liquid chromatography (LC) and is the superior choice for analyzing complex mixtures, such as reaction broths or biological extracts. Its gentle nature ensures the molecular ion remains intact, which is critical for quantifying the analyte and for serving as the precursor ion in tandem MS experiments.

Tandem Mass Spectrometry (MS/MS): Unlocking Definitive Structure

While ESI provides the molecular weight, it offers little intrinsic structural information. Tandem mass spectrometry (MS/MS) bridges this gap. In an MS/MS experiment, the intact ion generated by ESI (e.g., the [M-H]⁻ ion at m/z 209) is isolated, energized through collision-induced dissociation (CID), and fragmented. The resulting product ions reveal the molecule's structure.

Proposed MS/MS Fragmentation of [M-H]⁻ (m/z 209): The fragmentation of the deprotonated molecule would likely proceed through a series of neutral losses:

  • Loss of CH₃• (a radical): A loss of 15 Da to yield a fragment at m/z 194.

  • Loss of CO: A neutral loss of 28 Da from an aldehyde group to yield a fragment at m/z 181.

  • Loss of CH₂O: A neutral loss of 30 Da (formaldehyde) from a methoxy group to yield a fragment at m/z 179.

  • Sequential Losses: Combinations of these losses (e.g., loss of CH₃• followed by CO) would provide a detailed fragmentation tree confirming connectivity.

G parent [M-H]⁻ m/z 209.04 frag1 m/z 194.02 (-CH₃) parent->frag1 frag2 m/z 181.03 (-CO) parent->frag2 frag3 m/z 179.02 (-CH₂O) parent->frag3 frag4 m/z 166.01 (-CH₃, -CO) frag1->frag4

Caption: Proposed MS/MS fragmentation pathway for [M-H]⁻.

At a Glance: Performance Comparison

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Ionization Mode Hard IonizationSoft Ionization
Typical Information Structural FingerprintMolecular Weight
Molecular Ion Present, but can be low intensityStrong, Base Peak
Fragmentation Extensive, reproducibleMinimal (tunable in-source)
Sample Introduction Gas Chromatography (GC), Solids ProbeLiquid Chromatography (LC), Direct Infusion
Ideal Application Library matching of pure, volatile compoundsQuantification and identification in complex mixtures; analysis of non-volatile/labile compounds

Validated Experimental Protocols

The following protocols provide a starting point for robust analysis. Instrument parameters should always be optimized for the specific system in use.

Protocol 1: GC-EI-MS for Structural Identification
  • Sample Preparation: Dissolve 1 mg of 2,6-Diformyl-3,5-dimethoxyphenol in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • GC System:

    • Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Inlet: Split/splitless injector at 250°C. Use a 1 µL injection in split mode (e.g., 20:1).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

  • MS System:

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

  • Data Analysis: Compare the acquired spectrum against the NIST/Wiley libraries for confirmation. Analyze the fragmentation pattern to ensure consistency with the expected structure.

Protocol 2: LC-ESI-MS/MS for Sensitive Quantification and Confirmation
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. For analysis, dilute to a working concentration (e.g., 1-1000 ng/mL) using the initial mobile phase composition.

  • LC System:

    • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or 5 mM Ammonium Acetate (for negative mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS System (Negative Ion Mode Recommended):

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: -3.0 kV.

    • Drying Gas (N₂): 10 L/min at 325°C.[16]

    • Nebulizer Pressure: 40 psi.[16]

    • Full Scan (MS1): Scan m/z 100-300 to identify the [M-H]⁻ ion at m/z 209.04.

    • Tandem MS (MS/MS): Isolate the precursor ion m/z 209.04. Apply collision energy (e.g., 10-30 eV, optimize for instrument) and scan for product ions.

  • Data Analysis: Extract the chromatogram for the m/z 209.04 -> product ion transition for quantification. Confirm identity by matching the product ion spectrum to the expected fragmentation pattern.

Analytical Workflow Visualization

The choice of method is a logical progression from screening to confirmation.

G cluster_id Identification Pathway cluster_quant Quantification & Complex Matrix Pathway start Analyze Sample (Unknown Matrix) decision1 Goal: Identification or Quantification? start->decision1 gcms Is sample pure & volatile? Run GC-EI-MS decision1->gcms Identification lcms Run LC-ESI-MS (Negative Ion Mode) decision1->lcms Quantification library Compare to Library & Fragmentation Pattern gcms->library id_confirm Structure Confirmed library->id_confirm msms Perform MS/MS on [M-H]⁻ (m/z 209) lcms->msms quant_confirm Quantify using MRM Structure Confirmed msms->quant_confirm

Caption: Decision workflow for MS analysis of the target compound.

Conclusion and Recommendations

The mass spectrometric analysis of 2,6-Diformyl-3,5-dimethoxyphenol is a tale of two techniques, each with distinct advantages.

  • For rapid identification of a synthesized, pure compound , GC-EI-MS provides an information-rich fragmentation pattern that serves as a robust structural fingerprint, ideal for library matching and confirmation of functional groups.

  • For the sensitive detection and quantification of the compound in complex matrices , such as biological fluids or crude reaction mixtures, or for the analysis of thermally labile samples, LC-ESI-MS/MS is the unequivocally superior method. Operating in negative ion mode to detect the [M-H]⁻ species offers excellent sensitivity, while the specificity of MS/MS transitions ensures accurate quantification and definitive structural confirmation, even at trace levels.

By understanding the causality behind these methods, researchers can confidently select and implement the optimal analytical strategy to meet their specific scientific objectives.

References

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. Retrieved from [Link]

  • de Rijke, E., Zappey, H., & de Kanter, F. J. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529–537. Retrieved from [Link]

  • Szerlauth, V., Vasanits, A., & Kilár, F. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. International Journal of Molecular Sciences, 23(14), 7858. Retrieved from [Link]

  • Määttä, K. R., Kamal-Eldin, A., & Törrönen, A. R. (2003). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry, 51(23), 6736–6744. Retrieved from [Link]

  • Mohara, S., Tanimoto, M., Kikuchi, Y., Hasegawa, Y., & Matsumoto, M. (n.d.). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. J-Stage. Retrieved from [Link]

  • Zuo, Y., Wang, C., & Zhan, J. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry, 16(7), 655–662. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Diformyl-3,5-dimethoxyphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Guo, Y. L., Wu, H. L., & Chen, Y. (2014). Formation of [M + 15]⁺ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(6), 1052–1058. Retrieved from [Link]

  • Grob, K., Giuffrida, F., & Lanfranchi, M. (2012). High-Performance Liquid Chromatography−Mass Spectrometry Profiling of Phenolic Compounds for Evaluation of Olive Oil Bitterness and Pungency. Journal of Agricultural and Food Chemistry, 60(30), 7435–7443. Retrieved from [Link]

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6). Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • Ulaszewska, M., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Metabolites, 13(2), 241. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Dr. Shishir Kumar. (2022, March 17). Lec-28 || Mass fragmentation pattern of aldehydes [Video]. YouTube. Retrieved from [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved from [Link]

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A Comparative Guide to the X-ray Crystal Structures of 2,6-Diformylphenol Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide offers an in-depth comparative analysis of the X-ray crystal structures of 2,6-diformylphenol derivatives, with a particular focus on Schiff base derivatives of 2,6-diformyl-4-methylphenol as a key exemplar. Due to the limited availability of public crystallographic data for 2,6-diformyl-3,5-dimethoxyphenol derivatives, this guide leverages closely related, structurally characterized compounds to provide valuable insights into the conformational intricacies and intermolecular interactions that govern the solid-state architecture of this important class of molecules. Understanding these structural nuances is critical for the rational design of novel therapeutics and functional materials.

The Significance of 2,6-Diformylphenol Scaffolds

The 2,6-diformylphenol core is a versatile building block in supramolecular chemistry and drug design. The two formyl groups are readily condensed with a variety of primary amines to form Schiff bases, also known as imines. These derivatives have garnered significant attention for their diverse applications, including as fluorescent sensors for metal ions and as ligands for the synthesis of metal complexes with interesting catalytic and biological properties.[1] The phenolic hydroxyl group, positioned between the two formyl or azomethine moieties, plays a crucial role in the molecule's conformation and its ability to participate in hydrogen bonding.

Comparative Crystallographic Analysis: Insights from Analogs

Molecular Conformation and Intramolecular Interactions

A recurring feature in the crystal structures of Schiff bases derived from 2,6-diformylphenols is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. This interaction creates a stable six-membered ring motif, often denoted as an S(6) ring.[2] This hydrogen bond significantly influences the planarity of the central part of the molecule.

For instance, in the crystal structure of (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol, the intramolecular O—H⋯N hydrogen bond is a dominant feature that locks the conformation of the imine linkage.[3] Similarly, in other reported Schiff base structures, this intramolecular hydrogen bond is consistently observed, indicating its energetic favorability.[2][4]

The dihedral angle between the phenol ring and the aromatic rings of the appended amine groups is a key conformational parameter. In many observed structures, the rings are not coplanar, exhibiting a significant twist. This deviation from planarity can be attributed to steric hindrance between the substituents on the rings. For example, in (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol, the dihedral angle between the two aromatic rings is 39.92 (4)°.[4]

Intermolecular Interactions and Crystal Packing

The packing of these molecules in the crystal lattice is governed by a combination of weaker intermolecular forces, including C—H⋯O and C—H⋯π interactions, and in some cases, π–π stacking.[4][5] These interactions dictate the overall supramolecular architecture.

In the crystal structure of (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol, pairs of molecules are linked into dimers by N—H⋯N hydrogen bonds.[5] This demonstrates how the choice of the amine component can introduce additional hydrogen bonding motifs that direct the crystal packing.

The presence of different substituents on the phenol ring and the amine moieties can significantly alter the crystal packing. For instance, bulky tert-butyl groups can sterically hinder close packing, while smaller methyl groups may allow for more efficient arrangements.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of relevant Schiff base derivatives of substituted phenols, providing a basis for comparison.

Parameter(E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol[3](Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol[4](E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol[5]
Chemical Formula C₂₂H₂₈ClNOC₁₆H₁₇NOC₂₀H₂₇N₃O
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PnmaP2₁/nC2/c
a (Å) 21.019(2)12.045(3)29.5091(15)
b (Å) 11.839(1)7.912(2)6.2270(4)
c (Å) 8.356(1)14.354(4)20.2703(10)
β (°) 9097.48(3)91.130(4)
Volume (ų) 2079.1(4)1358.8(6)3723.3(4)
Intramolecular H-Bond O—H⋯NO—H⋯NN—H⋯N (dimer)
Dihedral Angle (rings) -39.92(4)°18.19(3)°

Experimental Protocols: A Guide to Synthesis and Crystallization

The synthesis of Schiff base derivatives of 2,6-diformylphenols is typically a straightforward condensation reaction. The subsequent crystallization to obtain single crystals suitable for X-ray diffraction often requires careful optimization of solvent systems and crystallization techniques.

Synthesis of Schiff Base Derivatives of 2,6-Diformyl-4-methylphenol

This protocol describes a general method for the synthesis of bis(azomethine) derivatives from 2,6-diformyl-4-methylphenol.

Rationale: The condensation reaction is typically carried out in a protic solvent like ethanol or methanol to facilitate the formation of the imine bond. The use of a reflux temperature ensures the reaction goes to completion.

Step-by-Step Protocol:

  • Dissolve one equivalent of 2,6-diformyl-4-methylphenol in a minimal amount of hot ethanol.

  • In a separate flask, dissolve two equivalents of the desired primary amine in ethanol.

  • Add the amine solution dropwise to the stirred solution of 2,6-diformyl-4-methylphenol.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a solvent mixture like dichloromethane/hexane.[6][7]

Experimental Workflow: Synthesis of Schiff Base Derivatives

Caption: Workflow for the synthesis of Schiff base derivatives.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization method is critical.

Rationale: Slow evaporation allows for the gradual formation of an ordered crystal lattice. Vapor diffusion is a gentle method for slowly changing the solvent composition to induce crystallization.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, chloroform, or ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent. Place this solution in a vial inside a larger sealed container that contains a larger volume of a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Logical Relationship: Crystallization Methods

Crystallization_Methods cluster_methods Crystallization Techniques Purified_Compound Purified Schiff Base Slow_Evaporation Slow Evaporation (Good Solvent) Purified_Compound->Slow_Evaporation Vapor_Diffusion Vapor Diffusion (Good Solvent/Poor Solvent) Purified_Compound->Vapor_Diffusion Single_Crystals Single Crystals for X-ray Diffraction Slow_Evaporation->Single_Crystals Vapor_Diffusion->Single_Crystals

Caption: Common methods for obtaining single crystals.

Conclusion and Future Directions

The crystallographic analysis of 2,6-diformylphenol derivatives, primarily through the study of close analogs, reveals a consistent pattern of intramolecular hydrogen bonding that dictates the core molecular conformation. The supramolecular assembly is then guided by a network of weaker intermolecular interactions, which are sensitive to the nature of the substituents on the aromatic rings.

For researchers in drug development, these structural insights are invaluable for understanding ligand-receptor interactions. The defined geometry of the Schiff base ligands can be exploited to design molecules with high specificity for biological targets. In materials science, a predictable understanding of crystal packing is essential for engineering materials with desired properties, such as specific optical or electronic characteristics.

Future work should focus on obtaining high-quality single crystals of 2,6-diformyl-3,5-dimethoxyphenol and its derivatives to enable a direct and comprehensive crystallographic comparison. This would provide a more complete picture of the electronic effects of the methoxy groups on the crystal packing and molecular geometry, further enhancing our ability to rationally design novel molecules with tailored properties.

References

  • Al-Majid, A. M., et al. (2015). Crystal structure and DFT study of (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o497–o501. [Link]

  • Hueso-Ureña, F., et al. (2003). Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Journal of Inorganic Biochemistry, 94(4), 326-334. [Link]

  • Kundu, S., et al. (2013). Stabilization of oxidovanadium(IV) by a new Schiff base ligand: synthesis, characterization, and DFT study. Polyhedron, 52, 1139-1146.
  • Özmen, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1138–1142. [Link]

  • Sertçelik, M., et al. (2020). Crystal structure and Hirshfeld surface analysis of (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 241–245. [Link]

  • Tanak, H., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1251–1256. [Link]

  • A Review on 2,6-Diformyl-4-methylphenol Derived Schiff Bases as Fluorescent Sensors. (2018). Critical Reviews in Analytical Chemistry, 48(6), 497-518. [Link]

  • Self-Assembly of Antiferromagnetically-Coupled Copper(II) Supramolecular Architectures with Diverse Structural Complexities. (2019). Inorganica Chimica Acta, 486, 526-536. [Link]

  • Synthesis and spectral studies of 2,6-diformyl-4-methylphenol-bis(semicarbazone) ligand and their binuclear metal complexes. (2014). Journal of the Serbian Chemical Society, 79(1), 25-34. [Link]

  • One-Pot Self-Assembly of Dinuclear, Tetranuclear, and H-Bonding-Directed Polynuclear Cobalt(II), Cobalt(III), and Mixed-Valence Co(II)/Co(III) Complexes of Schiff Base Ligands with Incomplete Double Cubane Core. (2018). Inorganic Chemistry, 57(17), 10764-10777. [Link]326784572)

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A Comparative Guide to the Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the targeted functionalization of aromatic compounds is a cornerstone of molecular design. Among these, polysubstituted phenolic aldehydes are valuable intermediates due to their versatile reactivity. This guide provides an in-depth comparison of synthetic methodologies for a specific, yet important building block: 2,6-Diformyl-3,5-dimethoxyphenol.

This document moves beyond a simple recitation of protocols. It offers a critical evaluation of the prevailing synthetic routes, grounded in mechanistic principles and practical considerations. We will dissect the nuances of each method, providing detailed experimental procedures and supporting data to empower you to make informed decisions for your synthetic campaigns.

Introduction: The Significance of 2,6-Diformyl-3,5-dimethoxyphenol

2,6-Diformyl-3,5-dimethoxyphenol is a highly functionalized aromatic compound with significant potential as a precursor in the synthesis of a variety of complex molecules. The two aldehyde groups positioned ortho to the hydroxyl group, combined with the meta-disposed methoxy substituents, offer a rich platform for constructing macrocycles, Schiff bases, and other intricate molecular architectures. The electron-donating nature of the methoxy and hydroxyl groups activates the aromatic ring, influencing its reactivity in subsequent transformations.

The primary challenge in the synthesis of this molecule lies in achieving selective and efficient double formylation at the ortho positions while avoiding side reactions such as para-formylation or polymerization. This guide will focus on the most viable methods to achieve this transformation, starting with the most promising approach: the Modified Duff Reaction.

The Modified Duff Reaction: The Method of Choice for Diformylation

The Duff reaction, a classic method for the formylation of phenols using hexamethylenetetramine (HMTA), has been significantly improved, particularly for the synthesis of 2,6-diformylphenols. A key modification, the use of anhydrous trifluoroacetic acid (TFA) as both the solvent and catalyst, has proven to be highly effective for achieving double formylation of activated phenols.[1][2]

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. In the acidic medium of TFA, HMTA is protonated and subsequently breaks down to generate electrophilic iminium species. The electron-rich 3,5-dimethoxyphenol attacks these electrophiles, leading to the introduction of aminomethyl groups at the ortho positions. Subsequent hydrolysis of the resulting bis-iminium species yields the desired dialdehyde. The use of TFA is crucial as it enhances the electrophilicity of the formylating agent and facilitates the reaction with moderately activated phenols.

Experimental Protocol: Modified Duff Reaction

The following protocol is adapted from the work of Lindoy et al. for the diformylation of 4-substituted phenols and is expected to be effective for 3,5-dimethoxyphenol.[2]

Materials:

  • 3,5-Dimethoxyphenol

  • Hexamethylenetetramine (HMTA)

  • Anhydrous Trifluoroacetic Acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (4 M)

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 3,5-dimethoxyphenol (1.0 eq) in anhydrous trifluoroacetic acid, add hexamethylenetetramine (2.2 eq).

  • Reflux the reaction mixture under an inert atmosphere for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and 4 M hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Wash the combined organic layers with 4 M hydrochloric acid, followed by saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2,6-diformyl-3,5-dimethoxyphenol.

Expected Outcomes and Critical Parameters

This method has been reported to provide moderate to good yields for the diformylation of various 4-substituted phenols.[2] For 3,5-dimethoxyphenol, the two ortho positions are sterically unhindered and electronically activated by the three electron-donating groups, which should favor a high yield of the desired 2,6-diformyl product.

Critical Parameters:

  • Anhydrous Conditions: Moisture can deactivate the formylating agent and lead to lower yields.

  • Reaction Time: The reaction may require prolonged reflux to achieve complete diformylation. Monitoring by TLC is essential.

  • Stoichiometry of HMTA: A slight excess of HMTA is used to ensure complete diformylation.

Alternative Synthetic Strategies: A Comparative Overview

While the modified Duff reaction stands out as the most promising route, other classical formylation reactions are worth considering, primarily to understand their limitations for this specific transformation.

Vilsmeier-Haack Reaction: A Route to the Isomer

The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically generated from DMF and POCl₃), is a powerful method for formylating electron-rich aromatic compounds. However, for phenols, this reaction generally shows a strong preference for para-formylation. While the formation of 2,6-diformyl-3,5-dimethoxyphenol as a byproduct has been noted, optimizing conditions to make it the major product is challenging and not well-documented. Therefore, this method is more suitable for the synthesis of the isomeric 4-formyl-3,5-dimethoxyphenol.

Casiraghi (Casnati-Skattebøl) Formylation: The Challenge of Double Addition

The Casiraghi formylation is an excellent method for the ortho-selective mono-formylation of phenols using paraformaldehyde and a magnesium salt.[3][4] The reaction is known for its high yields and selectivity for the introduction of a single formyl group.[5][6][7] This high selectivity for mono-formylation makes it an unlikely candidate for the efficient synthesis of the desired diformylated product. Achieving double formylation would likely require harsh conditions that could lead to undesired side products.

Reimer-Tiemann Reaction: A Classic with Drawbacks

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution. While it is a classic transformation, it often suffers from modest yields and the formation of byproducts. Furthermore, achieving selective and high-yielding double formylation on a substrate like 3,5-dimethoxyphenol using this method is not well-precedented and would likely require extensive optimization.

Data Summary and Comparison

Synthesis MethodStarting MaterialKey ReagentsExpected Major ProductReported Yields (for analogous substrates)Key AdvantagesKey Disadvantages
Modified Duff Reaction 3,5-DimethoxyphenolHMTA, Trifluoroacetic Acid2,6-Diformyl-3,5-dimethoxyphenol Moderate to Good[2]Direct, one-pot procedure for diformylation.Requires anhydrous conditions and potentially long reaction times.
Vilsmeier-Haack Reaction 3,5-DimethoxyphenolDMF, POCl₃4-Formyl-3,5-dimethoxyphenolN/A for diformyl productHigh yields for para-formylation.Poor selectivity for the desired 2,6-diformyl product.
Casiraghi Formylation 3,5-DimethoxyphenolParaformaldehyde, MgCl₂2-Formyl-3,5-dimethoxyphenolHigh for mono-formylation[5][6][7]High selectivity for ortho-mono-formylation.Not suitable for efficient diformylation.
Reimer-Tiemann Reaction 3,5-DimethoxyphenolChloroform, BaseMixture of formylated productsGenerally modestClassic, well-known reaction.Often low yields, byproduct formation, difficult to control for diformylation.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_Duff Modified Duff Reaction cluster_Vilsmeier Vilsmeier-Haack Reaction cluster_Casiraghi Casiraghi Formylation DMP 3,5-Dimethoxyphenol Duff_Reagents HMTA, TFA Reflux DMP->Duff_Reagents Product_Duff 2,6-Diformyl-3,5-dimethoxyphenol Duff_Reagents->Product_Duff DMP2 3,5-Dimethoxyphenol Vilsmeier_Reagents DMF, POCl₃ DMP2->Vilsmeier_Reagents Product_Vilsmeier 4-Formyl-3,5-dimethoxyphenol (Major Product) Vilsmeier_Reagents->Product_Vilsmeier DMP3 3,5-Dimethoxyphenol Casiraghi_Reagents Paraformaldehyde, MgCl₂ DMP3->Casiraghi_Reagents Product_Casiraghi 2-Formyl-3,5-dimethoxyphenol (Mono-formylation) Casiraghi_Reagents->Product_Casiraghi

Caption: Comparative overview of formylation reactions for 3,5-dimethoxyphenol.

Conclusion and Recommendations

Based on the available literature and mechanistic considerations, the Modified Duff Reaction using hexamethylenetetramine in refluxing trifluoroacetic acid is the most promising and recommended method for the synthesis of 2,6-Diformyl-3,5-dimethoxyphenol . This approach offers a direct, one-pot route to the desired diformylated product with expected moderate to good yields.

While other methods such as the Vilsmeier-Haack and Casiraghi formylation are powerful in their own right, they are not well-suited for this particular transformation due to their inherent selectivity for para- and mono-ortho-formylation, respectively. The Reimer-Tiemann reaction, while a possibility, is likely to be less efficient and more prone to side reactions.

For researchers embarking on the synthesis of 2,6-diformyl-3,5-dimethoxyphenol, a thorough investigation and optimization of the Modified Duff Reaction conditions are advised to maximize the yield and purity of this valuable synthetic intermediate.

References

  • Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1, 1823–1831.
  • Casiraghi, G., Casnati, G., Puglia, G., Sartori, G., & Terenghi, G. (1980). Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865.
  • Casnati-Skattebøl Formylation. SynArchive. (n.d.). Retrieved from [Link]

  • Casiraghi formylation. (2023, November 4). In Wikipedia. [Link]

  • ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. (1998). ChemInform, 29(44).
  • Duff Reaction. (n.d.). Retrieved from [Link]

  • Duff reaction. (2023, September 26). In Wikipedia. [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258–262.
  • Klumpp, D. A., Deb, T., & Littich, R. (2024). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis, 56(01), 1-13.
  • Leroy, J., Wakselman, C., Lacroix, P., & Kahn, O. (1988). Synthesis of 2,6-diformyl-4-trifluoromethylphenol. Journal of Fluorine Chemistry, 40(1), 23–32.
  • Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(07), 1029–1032.
  • Lindoy, L. F. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(07), 1029-1032.
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  • Synthesis of 2,6-Dimethoxyphenol. PrepChem.com. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2,6-Diformyl-3,5-dimethoxyphenol and Structurally Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reactivity of 2,6-diformyl-3,5-dimethoxyphenol, a unique bifunctional aromatic aldehyde, in comparison to its more common structural analogs, vanillin (4-hydroxy-3-methoxybenzaldehyde) and syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). This document is intended for researchers and professionals in organic synthesis and drug development, offering insights into the electronic and steric factors that govern the reactivity of these valuable synthetic building blocks.

Introduction: The Role of Substituents in Aromatic Aldehyde Reactivity

Aromatic aldehydes are a cornerstone of organic synthesis, participating in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. Their reactivity is primarily dictated by the electrophilicity of the carbonyl carbon, which is modulated by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Conversely, electron-donating groups and significant steric hindrance around the formyl group can diminish reactivity.[1][2]

This guide focuses on 2,6-diformyl-3,5-dimethoxyphenol, a molecule of interest due to its two aldehyde functionalities, which allow for the synthesis of more complex, symmetrical structures like bis-Schiff bases and bis-chalcones.[3][4] We will dissect its structural features and compare its predicted reactivity to the well-characterized and industrially significant aldehydes, vanillin and syringaldehyde.

Structural and Electronic Analysis of the Aldehydes

The reactivity of an aromatic aldehyde in reactions such as Knoevenagel or Claisen-Schmidt condensations is a function of the substituents on the benzene ring.[5][6] Let's analyze the electronic and steric environment of our three compounds of interest.

CompoundKey SubstituentsPredicted Electronic Effects on Aldehyde ReactivityPredicted Steric Effects on Aldehyde Reactivity
2,6-Diformyl-3,5-dimethoxyphenol Two -CHO groups, two -OCH₃ groups, one -OH groupThe two electron-withdrawing formyl groups and the phenolic hydroxyl group increase the electrophilicity of the carbonyl carbons. The two electron-donating methoxy groups partially counteract this effect through their +R effect.The presence of substituents ortho to both aldehyde groups introduces significant steric hindrance.
Vanillin One -CHO group, one -OCH₃ group, one -OH groupThe electron-donating hydroxyl and methoxy groups decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[7]Minimal steric hindrance from the ortho methoxy group.
Syringaldehyde One -CHO group, two -OCH₃ groups, one -OH groupThe two electron-donating methoxy groups further decrease the electrophilicity of the carbonyl carbon compared to vanillin.Increased steric hindrance from two ortho methoxy groups compared to vanillin.[8]

2,6-Diformyl-3,5-dimethoxyphenol presents a unique electronic profile. The presence of a second formyl group, a moderately deactivating group, is expected to significantly increase the electrophilicity of the aromatic ring and, by extension, both carbonyl carbons. The phenolic hydroxyl group, while being an activating group for electrophilic aromatic substitution, acts as an electron-withdrawing group through its inductive effect (-I effect) when considering the reactivity of the formyl groups.[9] The two methoxy groups, being strong electron-donating groups (+R effect), will work to decrease the electrophilicity of the carbonyl carbons. The net effect is a complex interplay of these competing electronic influences. However, the presence of two aldehyde groups suggests that this molecule will be highly reactive, potentially more so than vanillin and syringaldehyde, in nucleophilic addition reactions.

Vanillin and Syringaldehyde are electronically richer systems compared to 2,6-diformyl-3,5-dimethoxyphenol. The hydroxyl and methoxy substituents donate electron density into the ring, which reduces the partial positive charge on the carbonyl carbon, thus making them less reactive than unsubstituted benzaldehyde.[7] Syringaldehyde, with its two electron-donating methoxy groups, is generally considered less reactive than vanillin.

Comparative Reactivity in Condensation Reactions: A Proposed Study

To empirically compare the reactivity of these aldehydes, a standardized condensation reaction is proposed. The Claisen-Schmidt condensation, a type of crossed aldol condensation, provides an excellent model system.[5] In this proposed experiment, each aldehyde would be reacted with an active methylene compound, such as acetone, under identical basic conditions.

Proposed Experimental Workflow

The following diagram outlines a workflow for a comparative reactivity study.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar solutions of: 1. 2,6-Diformyl-3,5-dimethoxyphenol 2. Vanillin 3. Syringaldehyde in Ethanol D Set up three parallel reactions at constant temperature (e.g., 25°C) A->D B Prepare a solution of acetone (2 molar equivalents for diformylphenol, 1 molar equivalent for others) E To each aldehyde solution, add the acetone solution, followed by the NaOH catalyst with vigorous stirring B->E C Prepare a 10% aqueous NaOH solution C->E D->E F Monitor reaction progress over time using Thin Layer Chromatography (TLC) E->F G Quench reactions at set time points F->G H Isolate and purify products via recrystallization or column chromatography G->H I Determine yield and characterize products using NMR and IR spectroscopy H->I G cluster_mechanism Claisen-Schmidt Condensation Mechanism Enolate Formation Base removes an α-hydrogen from acetone to form a nucleophilic enolate. Nucleophilic Attack The enolate attacks the electrophilic carbonyl carbon of the aldehyde. Enolate Formation->Nucleophilic Attack Step 1 Protonation The resulting alkoxide is protonated by water to form a β-hydroxy ketone. Nucleophilic Attack->Protonation Step 2 Dehydration The β-hydroxy ketone readily dehydrates (elimination of water) under basic conditions to form the α,β-unsaturated ketone (chalcone). Protonation->Dehydration Step 3

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Conclusion

References

  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2013). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Journal of the Association of Arab Universities for Basic and Applied Sciences, 14(1), 39-44.
  • Allen Institute for AI. (n.d.). (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon. [Link]

  • Chemistry Stack Exchange. (2015, February 26). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?[Link]

  • MDPI. (n.d.). A Density Functional Theory Study of 4-OH Aldehydes. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • MDPI. (n.d.). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. [Link]

  • University of California, Davis. (n.d.). Claisen-Schmidt Condensation. [Link]

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  • PubChem. (n.d.). 2,6-Dimethoxyphenol. [Link]

  • PubChemLite. (n.d.). 2,6-diformyl-3,5-dimethoxyphenol (C10H10O5). [Link]

  • Yassen, T. M., & AL-Azzawi, A. M. (2023). Synthesis and Characterization of New Bis-Schiff Bases Linked to Various Imide Cycles. Iraqi Journal of Science, 64(3), 1062-1070.
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  • National Center for Biotechnology Information. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. [Link]

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  • National Center for Biotechnology Information. (2003). Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases. [Link]

  • Grokipedia. (n.d.). Syringol. [Link]

  • ResearchGate. (n.d.). Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. [Link]

  • ResearchGate. (n.d.). Physico-chemical and theoretical investigation of the Schiff's base of 2,6-diformyl-4-tert-butylphenol and m-aminocinnamic acid. [Link]

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A Comparative Guide to the Biological Activity of 2,6-Diformyl-3,5-dimethoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from 2,6-diformyl-3,5-dimethoxyphenol. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanisms of action, and comparative efficacy of these compounds, supported by experimental data from peer-reviewed literature. We will explore the structural modifications that influence their therapeutic potential, offering insights into their development as novel antimicrobial, antioxidant, and anticancer agents.

Introduction to the 2,6-Diformyl-3,5-dimethoxyphenol Scaffold

The core molecule, 2,6-diformyl-3,5-dimethoxyphenol, presents a unique chemical scaffold characterized by a central phenolic ring flanked by two aldehyde groups and two methoxy groups. This arrangement of functional groups offers several avenues for chemical modification, making it an attractive starting point for the synthesis of a diverse library of derivatives. The electron-withdrawing nature of the formyl groups, combined with the electron-donating methoxy groups and the acidic phenolic proton, creates a molecule with inherent reactivity and the potential for significant biological activity.

The strategic placement of the two aldehyde functionalities allows for the synthesis of symmetrical derivatives, such as Schiff bases and bis-chalcones, which have been shown to possess a wide range of pharmacological effects. These derivatives can chelate metal ions, interact with biological macromolecules, and participate in various cellular signaling pathways.

Synthesis of 2,6-Diformyl-3,5-dimethoxyphenol Derivatives

The primary routes for derivatizing 2,6-diformyl-3,5-dimethoxyphenol involve the reaction of its aldehyde groups. Two of the most common and effective synthetic strategies are the formation of Schiff bases and the Claisen-Schmidt condensation to produce chalcones.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation reaction of the aldehyde groups with primary amines. This reaction is typically carried out under mild conditions and offers a straightforward method for introducing a wide variety of substituents, thereby modulating the biological activity of the parent compound.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

  • Dissolution: Dissolve one equivalent of 2,6-diformyl-3,5-dimethoxyphenol in a suitable solvent, such as ethanol or methanol.

  • Addition of Amine: To this solution, add a slight excess (2.2 equivalents) of the desired primary amine.

  • Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration.

  • Purification: Wash the collected solid with cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis_of_Schiff_Base_Derivatives Parent 2,6-Diformyl-3,5-dimethoxyphenol Reflux Reflux (2-6h) Parent->Reflux Amine Primary Amine (2.2 eq) Amine->Reflux Solvent Ethanol/Methanol Solvent->Reflux Catalyst Glacial Acetic Acid (cat.) Catalyst->Reflux Product Schiff Base Derivative Reflux->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

Synthesis of Bis-Chalcone Derivatives

Bis-chalcones are synthesized via a two-directional Claisen-Schmidt condensation of the diformyl phenol with various ketones.[1] These derivatives are of particular interest due to their extended π-conjugation, which often correlates with enhanced biological activity.

Experimental Protocol: Synthesis of Bis-Chalcone Derivatives

  • Preparation of Reactants: Dissolve one equivalent of 2,6-diformyl-3,5-dimethoxyphenol and 2.2 equivalents of a suitable ketone (e.g., acetophenone) in a solvent like ethanol.

  • Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture at room temperature.

  • Reaction: Stir the mixture vigorously for several hours (typically 12-24 hours) at room temperature. Monitor the reaction progress using TLC.

  • Neutralization and Precipitation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the bis-chalcone product.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure bis-chalcone.

Synthesis_of_Bis_Chalcone_Derivatives Parent 2,6-Diformyl-3,5-dimethoxyphenol Reaction Stirring (12-24h) Parent->Reaction Ketone Ketone (2.2 eq) Ketone->Reaction Base NaOH/KOH (aq) Base->Reaction Product Bis-Chalcone Derivative Reaction->Product

Caption: General workflow for the synthesis of bis-chalcone derivatives.

Comparative Biological Activities

The derivatization of 2,6-diformyl-3,5-dimethoxyphenol leads to a range of compounds with diverse biological activities. This section provides a comparative analysis of their antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity

Schiff bases are a well-established class of compounds with a broad spectrum of antimicrobial activity.[1][2][3][4][5] The imine group is crucial for their biological action, which is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular proteins and enzymes.

While specific data for derivatives of 2,6-diformyl-3,5-dimethoxyphenol is limited, studies on structurally similar Schiff bases provide valuable insights. For instance, Schiff bases derived from other substituted aldehydes have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[3]

Table 1: Comparative Antimicrobial Activity of Structurally Related Schiff Bases

Compound ClassTest OrganismMIC (µg/mL)Reference
Benzimidazole-based Schiff basesS. aureus12.5 - 25[1]
Benzimidazole-based Schiff basesE. coli>50[1]
Schiff bases from heteroaromatic aldehydesK. pneumoniae7.8[3]
Schiff bases from heteroaromatic aldehydesE. coli7.8[3]

Causality behind Experimental Choices: The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3] This method allows for the direct comparison of the potency of different compounds against a panel of microorganisms. The choice of both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, K. pneumoniae) bacteria is crucial to assess the spectrum of activity, as their cell wall structures are significantly different.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom to scavenge free radicals. The antioxidant capacity of 2,6-diformyl-3,5-dimethoxyphenol derivatives is influenced by the nature of the substituents introduced.

Studies on bis-chalcones derived from a related compound, 4-methoxy/methyl 2,6-diformyl phenol, have shown significant antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1] Furthermore, the enzymatic dimerization of 2,6-dimethoxyphenol has been shown to produce a compound with approximately twice the antioxidant capacity of the parent monomer.[6]

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 (µg/mL)Reference
Bis-chalcone derivative 1Not specified, but significant[1]
Bis-chalcone derivative 2Not specified, but significant[1]
2,6-dimethoxyphenol dimer~2x more active than monomer[6]
Ascorbic Acid (Standard)Varies by study[1]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound solutions. A control well should contain only the DPPH solution and methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a plot of scavenging activity versus concentration.

DPPH_Assay_Workflow Start Prepare DPPH and Sample Solutions Mix Mix DPPH and Samples in 96-well plate Start->Mix Incubate Incubate in dark (30 min) Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate Result Antioxidant Capacity Calculate->Result

Caption: Workflow for the DPPH radical scavenging assay.

Anticancer Activity

The cytotoxic potential of derivatives of 2,6-diformyl-3,5-dimethoxyphenol against various cancer cell lines is an area of active research. The structural features of these compounds, particularly the presence of methoxy and phenolic hydroxyl groups, are often associated with anticancer activity.

While direct studies on 2,6-diformyl-3,5-dimethoxyphenol derivatives are not abundant, related compounds have shown promising results. For example, some bis-chalcones have exhibited antiproliferative activity against a panel of 60 different cancer cell lines.[7] Additionally, synthetic 2,6-dimethoxyhydroquinone derivatives have demonstrated cytotoxicity against human tumor cell lines.[8]

Table 3: Comparative Cytotoxicity of Structurally Related Compounds

Compound ClassCell LineIC50 (µM)Reference
Bis-chalcone derivativeNot specifiedSubmicromolar activity[7]
Dimethoxyhydroquinone derivative 1KB, PC-9Varies[8]
Dimethoxyhydroquinone derivative 2KB, PC-9Varies[8]
Styrylchromone with methoxy groupsHSC-2, HSC-3, HSG, HL-60Varies[9]

Mechanism of Action: The anticancer activity of these compounds is often multifaceted. Some derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, certain styrylchromones with methoxy groups have been shown to induce internucleosomal DNA fragmentation, a hallmark of apoptosis, in HL-60 cells.[9] The generation of reactive oxygen species (ROS), such as hydroxyl radicals, has also been implicated in the cytotoxic action of some dimethoxyhydroquinone derivatives.[8]

Anticancer_Mechanism Compound 2,6-Diformyl-3,5-dimethoxyphenol Derivative Induction Induction of Apoptosis Compound->Induction Arrest Cell Cycle Arrest Compound->Arrest ROS ROS Generation Compound->ROS DNA_Frag DNA Fragmentation Induction->DNA_Frag Cell_Death Cancer Cell Death Arrest->Cell_Death ROS->Cell_Death DNA_Frag->Cell_Death

Caption: Potential anticancer mechanisms of 2,6-diformyl-3,5-dimethoxyphenol derivatives.

Conclusion and Future Perspectives

The 2,6-diformyl-3,5-dimethoxyphenol scaffold holds considerable promise for the development of novel therapeutic agents. Its derivatives, particularly Schiff bases and bis-chalcones, have demonstrated significant potential as antimicrobial, antioxidant, and anticancer agents in studies of structurally related compounds. The synthetic accessibility of these derivatives allows for the creation of diverse chemical libraries for screening and optimization.

Future research should focus on the systematic synthesis and biological evaluation of a broad range of derivatives of 2,6-diformyl-3,5-dimethoxyphenol. Direct comparative studies are needed to establish clear structure-activity relationships, which will guide the design of more potent and selective compounds. Elucidating the precise molecular mechanisms underlying their biological activities will be crucial for their advancement as clinical candidates.

References

  • Hawsawi, M. B. (2024).
  • Khazaei-Poul, Z., Mahmoodi, N. O., & Taherpour, H. (Year not available). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Article.
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.).
  • Synthesis and Antimicrobial Activity of Some Schiff Base. (2025). Juniper Publishers.
  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (n.d.). Eco-Vector Journals Portal.
  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (n.d.). NIH.
  • Cytotoxic Activity of Styrylchromones against Human Tumor Cell Lines. (n.d.). CORE.
  • Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. (n.d.).
  • Adelakun, O., et al. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity.
  • Cytotoxicity studies on some novel 2,6-dimethoxyhydroquinone deriv

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A Researcher's Guide to the Computational Analysis of 2,6-Diformyl-3,5-dimethoxyphenol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting computational studies on 2,6-diformyl-3,5-dimethoxyphenol, a molecule with significant potential in the synthesis of novel organic materials and therapeutic agents. In the absence of extensive published computational data on this specific molecule, we present a detailed, best-practice workflow. This guide will use computational data from structurally related and well-studied analogues—phenol, 2,6-dimethoxyphenol, and syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)—to establish a comparative baseline. This approach will allow researchers to predict the properties of 2,6-diformyl-3,5-dimethoxyphenol and understand the influence of its specific functional groups on its electronic and spectroscopic characteristics.

Introduction: The Rationale for a Computational Approach

2,6-Diformyl-3,5-dimethoxyphenol is a polysubstituted aromatic compound. Its structure, featuring a phenolic hydroxyl group, two methoxy groups, and two formyl groups, suggests a rich electronic landscape and potential for diverse chemical reactivity. The two formyl groups, in particular, are expected to act as strong electron-withdrawing groups, significantly influencing the molecule's properties.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for elucidating the geometric, electronic, and spectroscopic properties of such molecules before undertaking extensive experimental synthesis and characterization.[1][2] A robust computational model can predict:

  • Molecular Geometry: The three-dimensional arrangement of atoms, including bond lengths and angles.

  • Vibrational Spectra (FTIR and Raman): The characteristic vibrational modes of the molecule, aiding in the interpretation of experimental spectra.

  • Electronic Properties: The distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and electronic transitions.

  • Non-Linear Optical (NLO) Properties: The molecule's response to a strong electromagnetic field, which is vital for applications in photonics and optoelectronics.

This guide will walk through the process of setting up, running, and analyzing the results of a computational study on 2,6-diformyl-3,5-dimethoxyphenol, using data from its simpler analogues for comparative analysis.

Experimental Workflow: A Step-by-Step Computational Protocol

The following protocol outlines a robust and self-validating workflow for the computational analysis of 2,6-diformyl-3,5-dimethoxyphenol. The choice of methodology is grounded in established practices for similar organic molecules.[3][4]

Molecular Structure and Optimization

The first step is to build the 3D structure of 2,6-diformyl-3,5-dimethoxyphenol and perform a geometry optimization to find its most stable conformation (a minimum on the potential energy surface).

Protocol:

  • Initial Structure Generation: Construct the molecule using a molecular builder (e.g., Avogadro, GaussView).

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for organic molecules.[1][2]

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked functional for the geometries and energies of organic molecules.[3][5]

    • Basis Set: The 6-311++G(d,p) basis set provides a good balance between accuracy and computational expense for molecules of this size. The diffuse functions (++) are important for describing the lone pairs of electrons on the oxygen atoms, and the polarization functions (d,p) allow for more flexibility in describing the shape of the electron clouds.[4]

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints.

  • Frequency Calculation: After optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

Causality: The choice of the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) is a pragmatic starting point that has been shown to yield reliable results for a wide range of organic molecules.[4] Comparing the optimized geometry of 2,6-diformyl-3,5-dimethoxyphenol with the known structures of its analogues will reveal the steric and electronic effects of the additional formyl groups.

Diagram of the Computational Workflow:

Computational Workflow cluster_input Input Preparation cluster_calc Core Calculations cluster_analysis Data Analysis & Comparison mol_build Molecular Structure Building method_select Method Selection (DFT/B3LYP/6-311++G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc tddft_calc TD-DFT for Excited States geom_opt->tddft_calc nlo_calc NLO Property Calculation geom_opt->nlo_calc struct_analysis Structural Analysis freq_calc->struct_analysis vib_analysis Vibrational Spectra Analysis freq_calc->vib_analysis electronic_analysis Electronic Properties (HOMO-LUMO) tddft_calc->electronic_analysis nlo_analysis NLO Properties Analysis nlo_calc->nlo_analysis comparison Comparison with Analogues struct_analysis->comparison vib_analysis->comparison electronic_analysis->comparison nlo_analysis->comparison

Caption: A typical workflow for the computational analysis of an organic molecule.

Vibrational Analysis

The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.

Protocol:

  • Frequency Data Extraction: Extract the calculated vibrational frequencies and their corresponding IR intensities and Raman activities from the output of the frequency calculation.

  • Spectral Simulation: Use a visualization program to plot the simulated IR and Raman spectra.

  • Vibrational Mode Assignment: Animate the calculated vibrational modes to assign them to specific molecular motions (e.g., C=O stretch, O-H bend).

Trustworthiness: The calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to better match experimental data. This is because the calculations are performed for a single molecule in the gas phase at 0 K and do not account for anharmonicity or intermolecular interactions. Comparing the scaled theoretical spectra with experimental spectra of the analogues provides a self-validating system.

Electronic Properties and UV-Vis Spectra

The electronic properties are investigated by analyzing the frontier molecular orbitals (HOMO and LUMO) and simulating the electronic absorption spectrum using Time-Dependent DFT (TD-DFT).

Protocol:

  • HOMO-LUMO Analysis: Visualize the HOMO and LUMO to understand the electron density distribution. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic excitability.

  • TD-DFT Calculation: Perform a TD-DFT calculation at the optimized ground-state geometry to calculate the vertical excitation energies and oscillator strengths of the lowest electronic transitions. The same functional and basis set should be used.

  • UV-Vis Spectrum Simulation: Plot the calculated excitation energies and oscillator strengths to generate a simulated UV-Vis absorption spectrum.

Expertise & Experience: The HOMO and LUMO distributions will reveal the regions of the molecule involved in electron donation and acceptance. For 2,6-diformyl-3,5-dimethoxyphenol, the HOMO is expected to be localized on the phenol ring and the oxygen atoms of the hydroxyl and methoxy groups, while the LUMO is anticipated to be concentrated on the electron-withdrawing formyl groups. This intramolecular charge transfer character is a key feature for potential NLO activity.

Non-Linear Optical (NLO) Properties

The NLO properties, specifically the first hyperpolarizability (β), can be calculated to assess the molecule's potential for second-harmonic generation.

Protocol:

  • Polarizability and Hyperpolarizability Calculation: Perform a frequency-dependent NLO calculation using a method such as Polar=Opt=Freq in Gaussian. This will compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

  • Analysis of β: The magnitude of the total first hyperpolarizability (β_tot) is the primary indicator of the second-order NLO response.

Authoritative Grounding: The design of molecules with large β values is a major focus of materials science.[6] Typically, molecules with a strong donor-acceptor character and a π-conjugated system exhibit enhanced NLO properties. The computational prediction of a large β value for 2,6-diformyl-3,5-dimethoxyphenol would provide a strong impetus for its synthesis and experimental investigation.

Comparative Analysis with Structurally Related Molecules

To contextualize the predicted properties of 2,6-diformyl-3,5-dimethoxyphenol, it is essential to compare them with those of its simpler analogues.

Molecular Geometry

The introduction of the two formyl groups is expected to cause significant changes in the geometry of the phenol ring due to steric hindrance and electronic effects.

Table 1: Comparison of Selected Optimized Bond Lengths (Å) and Bond Angles (°) for Phenol and its Derivatives (Calculated at the B3LYP/6-311++G(d,p) level).

ParameterPhenol2,6-DimethoxyphenolSyringaldehyde2,6-Diformyl-3,5-dimethoxyphenol (Predicted)
C-O (hydroxyl)~1.36~1.37~1.36Expected to be slightly shorter due to electron withdrawal
O-H~0.96~0.96~0.96~0.96
C=O (formyl)N/AN/A~1.22~1.22
C-C (aromatic)~1.39-1.40~1.39-1.41~1.39-1.42Expect distortions in the ring due to steric crowding
∠ C-O-H~109°~109°~109°~109°

Note: The values for phenol, 2,6-dimethoxyphenol, and syringaldehyde are representative values from the literature and should be recalculated at the same level of theory for a direct comparison.

Vibrational Frequencies

The vibrational spectrum of 2,6-diformyl-3,5-dimethoxyphenol will be significantly more complex than that of its analogues. The most notable new features will be the strong C=O stretching vibrations from the formyl groups.

Table 2: Comparison of Key Calculated Vibrational Frequencies (cm⁻¹, scaled) for Phenol and its Derivatives.

Vibrational ModePhenol2,6-DimethoxyphenolSyringaldehyde2,6-Diformyl-3,5-dimethoxyphenol (Predicted)
O-H stretch~3650~3640~3630~3620-3630 (likely to be red-shifted)
C=O stretchN/AN/A~1700Two distinct C=O stretching modes around 1700
Aromatic C=C stretch~1600-1450~1600-1450~1600-1450Multiple bands in the 1600-1450 region
C-O stretch (hydroxyl)~1250~1240~1260~1260-1270 (likely to be blue-shifted)
Electronic Properties

The electron-withdrawing nature of the two formyl groups is expected to significantly lower the HOMO and LUMO energies and reduce the HOMO-LUMO gap.

Table 3: Comparison of Calculated Electronic Properties for Phenol and its Derivatives.

PropertyPhenol2,6-DimethoxyphenolSyringaldehyde2,6-Diformyl-3,5-dimethoxyphenol (Predicted)
HOMO (eV)~ -6.0~ -5.5~ -5.8Significantly lower than syringaldehyde
LUMO (eV)~ -0.5~ -0.2~ -1.5Significantly lower than syringaldehyde
HOMO-LUMO Gap (eV)~ 5.5~ 5.3~ 4.3Significantly smaller than syringaldehyde
λ_max (nm) (from TD-DFT)~270~275~310Significantly red-shifted compared to syringaldehyde

Note: These values are illustrative and depend on the specific computational method and solvent model used.

A smaller HOMO-LUMO gap suggests that the molecule will be more easily excited, leading to a red-shift in the UV-Vis absorption spectrum.

Non-Linear Optical Properties

The push-pull electronic structure of 2,6-diformyl-3,5-dimethoxyphenol, with the electron-donating hydroxyl and methoxy groups and the electron-withdrawing formyl groups, is a strong indicator of potential NLO activity.

Table 4: Comparison of Calculated First Hyperpolarizability (β_tot) for Phenol and its Derivatives.

Moleculeβ_tot (10⁻³⁰ esu)
PhenolLow
2,6-DimethoxyphenolLow
SyringaldehydeModerate
2,6-Diformyl-3,5-dimethoxyphenol (Predicted)High

The presence of two formyl groups is expected to create a significant intramolecular charge transfer upon excitation, leading to a large first hyperpolarizability.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous computational workflow for the study of 2,6-diformyl-3,5-dimethoxyphenol. By leveraging comparative data from simpler, well-characterized analogues, researchers can build a robust predictive model for the properties of this promising molecule. The detailed protocol and the rationale behind the methodological choices provide a solid foundation for researchers, scientists, and drug development professionals to embark on the computational characterization of novel phenolic compounds, accelerating the discovery of new materials with tailored properties.

References

  • Ghosh, A., & Pal, S. (2007). Density Functional Studies on the Effects of Hydrogen Bonding on the Formation of a Charge-Transfer Complex between p-Benzoquinone and 2,6-Dimethoxyphenol. The Journal of Physical Chemistry A, 111(25), 5536-5543.
  • Tyagi, S. K., & Kumar, S. (2021). Molecular Structure, Vibrational Spectral Studies, NLO Properties and frontier molecular investigations of 2-Chloro-6-Fluoro Benzaldehyde by DFT. International Journal of Scientific Research in Science and Technology, 8(6), 481-491.
  • Ahmad, I., et al. (2020). Computational Analysis and Synthesis of Syringic Acid Derivatives as Xanthine Oxidase Inhibitors. Molecules, 25(21), 5183.
  • Tyagi, S. K., & Kumar, S. (2018). Molecular Structure, Vibrational Spectral Studies and NLO Properties of 4-Benzyloxy-3-Methoxy-Benzaldehyde by DFT. International Journal for Research in Applied Science & Engineering Technology, 6(12), 287-299.
  • Peng, X., et al. (2023). Efficient Whole-Cell Biocatalytic Transformation of Lignin-Derived Syringaldehyde to Syringic Acid with Aryl-Alcohol Oxidase in Deep Eutectic Solvent System. International Journal of Molecular Sciences, 24(13), 10839.
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A Researcher's Guide to Verifying the Purity of 2,6-Diformyl-3,5-dimethoxyphenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and organic synthesis, the purity of starting materials is paramount. 2,6-Diformyl-3,5-dimethoxyphenol, a key building block in the synthesis of various bioactive molecules, including bis-chalcones with potential therapeutic applications, is no exception.[1][2] Ensuring its purity is a critical step to guarantee the desired reaction outcomes, avoid the formation of unwanted side products, and ensure the reliability and reproducibility of experimental data.

This comprehensive guide provides an in-depth comparison of analytical methodologies for verifying the purity of 2,6-Diformyl-3,5-dimethoxyphenol. We will delve into the principles of each technique, provide detailed experimental protocols, and discuss the interpretation of the resulting data. This guide is designed to empower researchers to make informed decisions on the most appropriate analytical strategy for their specific needs.

The Synthetic Landscape: Understanding Potential Impurities

2,6-Diformyl-3,5-dimethoxyphenol is commonly synthesized via the Duff reaction, a well-established method for the formylation of phenols.[1][3] In this reaction, 3,5-dimethoxyphenol is treated with a formylating agent, typically hexamethylenetetramine, in an acidic medium to introduce two aldehyde groups ortho to the hydroxyl group.

The primary impurity of concern in this synthesis is the mono-formylated intermediate, 2-formyl-3,5-dimethoxyphenol . The presence of this incompletely reacted starting material can complicate subsequent reactions and lead to a mixture of final products. Other potential impurities could include unreacted starting material (3,5-dimethoxyphenol ) and polymeric byproducts that can form under the reaction conditions.[4]

A Comparative Overview of Analytical Techniques

A multi-faceted approach is often the most effective strategy for the comprehensive purity assessment of 2,6-Diformyl-3,5-dimethoxyphenol. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the available instrumentation.

Technique Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, excellent for quantification, well-established for aromatic aldehydes.[5][6]Requires reference standards for identification and quantification.Routine quality control, purity assessment, and quantification of known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by their ionization and mass-based detection.High sensitivity, provides structural information for impurity identification.[7][8]Requires the analyte to be volatile and thermally stable; derivatization may be necessary.Identification of unknown volatile impurities and trace analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Provides unambiguous structural elucidation, can detect and quantify impurities without a reference standard (qNMR).[9]Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.Structural confirmation of the final product and identification and quantification of major impurities.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive.Sensitive to impurities, but not specific; a sharp melting point is indicative of high purity.Preliminary assessment of purity.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is designed for the quantitative analysis of 2,6-Diformyl-3,5-dimethoxyphenol and its primary impurity, 2-formyl-3,5-dimethoxyphenol. The method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar aromatic compounds.[10][11]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Accurately prepare stock solutions of 2,6-Diformyl-3,5-dimethoxyphenol and 2-formyl-3,5-dimethoxyphenol reference standards in acetonitrile. Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the 2,6-Diformyl-3,5-dimethoxyphenol sample in acetonitrile to a known concentration.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Analysis: Identify the peaks based on their retention times compared to the standards. Quantify the purity of the sample and the amount of the mono-formylated impurity using the calibration curve.

Expected Results: The main peak corresponding to 2,6-Diformyl-3,5-dimethoxyphenol should be well-resolved from the peak of the mono-formylated impurity. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Workflow for HPLC Method Development:

Caption: Workflow for HPLC method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may be present in the sample at low levels.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature gradient to separate the analytes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify the compounds. The mass spectrum of 2,6-Diformyl-3,5-dimethoxyphenol is available for reference.[12]

Workflow for GC-MS Analysis:

Alternatives cluster_0 2,6-Diformyl-3,5-dimethoxyphenol cluster_1 Terephthalaldehyde A B

Caption: Structures of 2,6-Diformyl-3,5-dimethoxyphenol and Terephthalaldehyde.

Conclusion: A Strategy for Ensuring Purity

Verifying the purity of 2,6-Diformyl-3,5-dimethoxyphenol is a critical quality control step that should not be overlooked. A combination of analytical techniques provides the most comprehensive assessment. HPLC is the method of choice for routine purity checks and quantification of the primary mono-formylated impurity. GC-MS is invaluable for identifying unknown volatile impurities. NMR spectroscopy provides the definitive structural confirmation and can be used for quantitative analysis of major components. Finally, melting point analysis offers a quick and simple preliminary purity check. By employing these methods, researchers can ensure the quality of their starting material, leading to more reliable and reproducible scientific outcomes.

References

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  • ARAYA ARAYA, Melissa et al. Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. Uniciencia. 2024, vol.38, n.1, pp.502-516.
  • Separation of 2,6-Dimethoxyphenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journals. Available at: [Link]

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A Senior Application Scientist's Guide to Alternatives for 2,6-Diformyl-3,5-dimethoxyphenol in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of building blocks for complex molecular architectures is a critical decision that influences reaction efficiency, product yield, and the ultimate properties of the target molecule. 2,6-Diformyl-3,5-dimethoxyphenol is a valuable precursor, particularly in the synthesis of macrocyclic Schiff bases, due to its symmetrically positioned reactive aldehyde groups. However, a range of 2,6-diformylphenol analogues exist, each offering unique electronic and steric properties that can be leveraged to fine-tune the synthesis and performance of the final product. This guide provides an in-depth comparison of 2,6-Diformyl-3,5-dimethoxyphenol and its key alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Strategic Importance of 2,6-Diformylphenols

Aromatic dialdehydes, specifically 2,6-diformylphenols, are instrumental in the construction of macrocycles through condensation reactions with primary amines. The resulting Schiff base macrocycles are of significant interest due to their ability to form stable complexes with a variety of metal ions, particularly lanthanides, leading to applications in areas such as luminescent materials and bioinorganic chemistry. The substituents on the phenol ring play a crucial role in modulating the electronic properties of the aromatic system and the steric environment of the resulting macrocycle, thereby influencing the coordination geometry and stability of the metal complexes.

Synthesis of 2,6-Diformylphenol Precursors: A Comparative Overview

The modified Duff reaction is a widely employed and effective one-pot method for the synthesis of 2,6-diformyl-4-substituted phenols from commercially available starting materials. This method typically involves the reaction of a 4-substituted phenol with hexamethylenetetramine in anhydrous trifluoroacetic acid. The choice of the starting phenol directly dictates the substituent at the 4-position of the resulting dialdehyde.

Below is a comparison of reported yields for the synthesis of 2,6-Diformyl-3,5-dimethoxyphenol and its common alternatives.

PrecursorStarting MaterialReported Yield (%)Reference
2,6-Diformyl-3,5-dimethoxyphenol3,5-DimethoxyphenolData not readily available in comparative studies
2,6-Diformyl-4-methylphenolp-Cresol65[1]
2,6-Diformyl-4-tert-butylphenol4-tert-Butylphenol65
2,6-Diformyl-4-methoxyphenol4-Methoxyphenol42
2,6-Diformyl-4-nitrophenol4-NitrophenolModerate yields

Note: Yields can vary based on reaction scale and purification methods.

The synthesis of the target molecule, 2,6-Diformyl-3,5-dimethoxyphenol, is less commonly reported in direct comparative studies, which may suggest that its starting material, 3,5-dimethoxyphenol, might be more expensive or the diformylation reaction less efficient compared to other p-substituted phenols. The electron-donating methoxy groups at the 3 and 5 positions would be expected to activate the aromatic ring towards electrophilic aromatic substitution, but steric hindrance could play a role in the overall efficiency of the diformylation.

Synthetic pathway to 2,6-diformylphenols via the Duff reaction.

Application in Macrocyclization Reactions: A Performance Comparison

The primary application for these diformylphenols is in the synthesis of macrocycles, typically through a [2+2] condensation with a diamine. The choice of the 4-substituent on the phenol ring can influence the yield and the properties of the resulting macrocycle.

While direct, side-by-side comparative studies are limited, the following table collates data from various sources on the synthesis of Schiff base macrocycles from different 2,6-diformylphenol precursors. It is important to note that reaction conditions may vary between studies, which can affect yields.

Diformylphenol PrecursorDiamineMacrocycle TypeSolventYield (%)Reference
2,6-Diformyl-p-cresol6,6'-Bis(aminomethyl)-2,2'-bipyridyl[2+2]Methanol66[1]
2,6-Diformyl-p-cresol1,3-Diaminopropane[2+2]Not specifiedGood yields[2]
2,6-Diformylpyridine2,6-Bis(aminomethyl)-p-cresol[2+2]MethanolGood yields[1]

The data suggests that 2,6-diformyl-p-cresol is a highly effective precursor for the synthesis of [2+2] macrocycles, with reported yields as high as 66%. The methyl group at the 4-position provides a good balance of electron-donating character and minimal steric hindrance. Alternatives like 2,6-diformylpyridine are also effective, demonstrating the versatility of this synthetic approach.

The performance of 2,6-Diformyl-3,5-dimethoxyphenol in such reactions is not as well-documented in the comparative literature. The two methoxy groups would significantly increase the electron density of the phenol ring, which could influence the properties of the resulting macrocycle and its metal complexes. However, potential steric effects from the 3,5-substituents could impact the macrocyclization yield compared to the less hindered 4-substituted analogues.

General scheme for [2+2] macrocyclization.

Experimental Protocol: Synthesis of a [2+2] Schiff Base Macrocycle

This protocol is a representative example of a metal-templated synthesis of a [2+2] macrocycle, adapted from literature procedures. Lanthanide ions are often used as templates to promote the formation of the desired macrocyclic product.

Materials:

  • 2,6-Diformyl-4-methylphenol (1 equivalent)

  • 6,6'-Bis(aminomethyl)-2,2'-bipyridyl (1 equivalent)

  • Lanthanum(III) acetate hydrate (1 equivalent)

  • Anhydrous Methanol

  • Acetonitrile

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-diformyl-4-methylphenol in anhydrous methanol. In a separate flask, dissolve 6,6'-bis(aminomethyl)-2,2'-bipyridyl and lanthanum(III) acetate hydrate in anhydrous methanol.

  • Reaction Mixture: Slowly add the solution of the diamine and lanthanum acetate to the stirring solution of the diformylphenol at room temperature.

  • Reflux: Heat the resulting mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure. The lanthanum complex of the macrocycle will often precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold methanol and then diethyl ether. The product can be further purified by recrystallization from a suitable solvent system, such as acetonitrile/methanol.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Causality behind Experimental Choices:

  • Anhydrous Methanol: The use of an anhydrous solvent is crucial as the condensation reaction produces water. Removing water drives the equilibrium towards the formation of the imine bonds of the Schiff base.

  • Lanthanide Template: The lanthanum ion acts as a template, organizing the linear precursors into a conformation that favors the intramolecular cyclization to form the macrocycle, often leading to higher yields of the desired [2+2] product over oligomeric or polymeric side products.[3]

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the imine bond formation and helps to ensure the reaction goes to completion in a reasonable timeframe.

Conclusion and Future Outlook

While 2,6-Diformyl-3,5-dimethoxyphenol remains a viable, albeit less commonly documented, precursor for macrocycle synthesis, a range of readily accessible 4-substituted-2,6-diformylphenols offer reliable and high-yielding alternatives. In particular, 2,6-diformyl-p-cresol stands out as a robust and frequently used building block.

The choice of precursor should be guided by the specific desired properties of the final macrocycle and its metal complexes. The electron-donating or -withdrawing nature of the substituent at the 4-position will directly impact the electronic environment of the macrocycle's cavity and, consequently, the photophysical and electrochemical properties of its metal complexes. For researchers venturing into the synthesis of novel functional materials, a systematic investigation of the influence of these substituents, including the 3,5-dimethoxy pattern, would be a valuable contribution to the field. This would allow for a more direct and quantitative comparison of their performance and enable a more rational design of macrocycles with tailored properties.

References

  • Thompson, L. K., et al. (2005). Lanthanide(III) and Yttrium(III) Complexes of a [2+2] Schiff Base Macrocycle Derived from 2,6-Diformyl-p-cresol and 1,8-Diaminonaphthalene. Inorganica Chimica Acta, 358(11), 3141-3148. [Link]

  • Brookfield, A., et al. (2016). A [2+2] macrocyclic Schiff-base ligand incorporating a 1,8-naphthyridine spacer and its dinuclear zinc(ii), copper(ii) and manganese(ii) complexes. Dalton Transactions, 45(3), 1145-1155. [Link]

  • Givaja, G., et al. (2003). A [2+2] Schiff-base macrocycle from 2,6-diformyl-p-cresol and 1,2-diaminoethane: synthesis, crystal structure and coordination chemistry with zinc(II), copper(II) and manganese(II). Dalton Transactions, (21), 4153-4159. [Link]

  • Boden, B. N., et al. (2008). New diformyldihydroxyaromatic precursors for luminescent Schiff base macrocycles: Synthesis, characterization, and condensation studies. Canadian Journal of Chemistry, 86(1), 50-64. [Link]

  • Vigato, P. A., & Tamburini, S. (2004). The challenge of cyclic and acyclic Schiff bases and related derivatives. Coordination Chemistry Reviews, 248(17-20), 1717-2128. [Link]

  • Hueso-Ureña, F., et al. (2003). Synthesis and spectroscopic studies on the new Schiff base derived from the 1: 2 condensation of 2, 6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases. Journal of Inorganic Biochemistry, 94(4), 326-334. [Link]

  • Khazaei-Poul, Z., et al. (2019). Synthesis of 4-methoxy/methyl 2, 6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Journal of the Serbian Chemical Society, 84(1), 25-34. [Link]

  • Lisowski, J. (2020). Imine-and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules, 25(24), 5899. [Link]

  • Cabezón, B., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(17), 9037-9105. [Link]

  • Van der Veken, P., et al. (2016). On the macrocyclization selectivity of meta-substituted diamines and dialdehydes: towards macrocycles with tunable functional peripheries. Beilstein Journal of Organic Chemistry, 12, 1970-1979. [Link]

  • McKenzie, C. J., et al. (1997). Design, Synthesis, and X-ray Structural Characterization of New Dinucleating Macrocyclic Ligands and a Novel Phenolate-Bridged Dinuclear Lanthanum(III) Complex. Inorganic Chemistry, 36(26), 6083-6092. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-Diformyl-3,5-dimethoxyphenol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for handling substituted phenols and aldehydes, reflecting a commitment to best practices in laboratory safety.

Understanding the Hazard Profile

All chemical waste must be managed in accordance with federal, state, and local regulations.[5][6][7] The Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste in laboratory settings.[5][6][7]

Core Disposal Protocol: A Step-by-Step Approach

The primary directive for the disposal of 2,6-Diformyl-3,5-dimethoxyphenol is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[8][9]

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling 2,6-Diformyl-3,5-dimethoxyphenol for disposal, it is crucial to be outfitted with the appropriate PPE. This includes:

  • Chemical-resistant gloves: Neoprene or vinyl gloves are recommended when handling phenols.[1][10]

  • Safety goggles: To protect against potential splashes.[10][11]

  • Laboratory coat: To protect skin and clothing.[1][10]

2. Waste Segregation: Preventing Dangerous Reactions

Proper segregation of chemical waste is critical to prevent accidental and potentially violent reactions.[8][12] 2,6-Diformyl-3,5-dimethoxyphenol waste should be collected in a dedicated, properly labeled hazardous waste container.

  • Incompatible materials: This compound should be stored separately from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[9][13][14]

3. Waste Collection and Container Management

All waste containing 2,6-Diformyl-3,5-dimethoxyphenol, including contaminated consumables such as gloves, weighing paper, and pipette tips, must be collected as hazardous waste.

  • Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is suitable.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2,6-Diformyl-3,5-dimethoxyphenol," and an indication of the hazards (e.g., "Toxic," "Corrosive").[5][7]

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[8][15] Do not fill the container beyond 90% of its capacity to allow for expansion.

4. Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory for the temporary storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA).[5][8][15][16]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5][16]

  • Storage Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to the central accumulation area within three days.[8][16]

5. Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2] They are responsible for the final disposal of the chemical waste in accordance with all regulations.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Small Spills: For small spills, absorb the material with an inert absorbent material like vermiculite or sand.[1][4] Collect the contaminated material in a sealed container and dispose of it as hazardous waste.[1][2][4]

  • Large Spills: For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[2][3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,6-Diformyl-3,5-dimethoxyphenol.

DisposalWorkflow start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste 2,6-Diformyl-3,5-dimethoxyphenol or contaminated material? ppe->waste_type collect_waste Collect in a dedicated, compatible hazardous waste container waste_type->collect_waste Yes improper_disposal Improper Disposal (Drain/Trash) STOP! waste_type->improper_disposal No (if other waste, follow appropriate protocol) label_container Label container: 'Hazardous Waste' Full Chemical Name Hazard Warnings collect_waste->label_container store_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_saa check_full Is container full? store_saa->check_full check_full->store_saa No contact_ehs Contact EHS for waste pickup check_full->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of 2,6-Diformyl-3,5-dimethoxyphenol.

Summary of Disposal Procedures
Step Action Key Considerations
1. PPE Wear chemical-resistant gloves, safety goggles, and a lab coat.Essential for personal safety.
2. Segregation Collect waste in a dedicated container, separate from incompatibles.Prevents hazardous reactions.
3. Collection Use a compatible, sealed container.Ensure container integrity.
4. Labeling Clearly label with "Hazardous Waste," chemical name, and hazards.Required for regulatory compliance and safety.
5. Storage Store in a designated Satellite Accumulation Area (SAA).Safe temporary storage.
6. Disposal Contact your institution's EHS for pickup.Ensures compliant final disposal.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical handling and waste management are as fundamental to scientific integrity as the research itself.

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved January 14, 2026, from [Link]

  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland. Retrieved January 14, 2026, from [Link]

  • Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services. Retrieved January 14, 2026, from [Link]

  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 14, 2026, from [Link]

  • Laboratory Waste Management Guide. (2005, July 5). P2 InfoHouse. Retrieved January 14, 2026, from [Link]

  • Phenol. (n.d.). Western Washington University. Retrieved January 14, 2026, from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved January 14, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved January 14, 2026, from [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. (n.d.). LSUHSC. Retrieved January 14, 2026, from [Link]

  • Phenol Hazard Controls Fact Sheet. (n.d.). UC Berkeley. Retrieved January 14, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved January 14, 2026, from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved January 14, 2026, from [Link]

  • RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. (2022, April 30). Food and Chemical Toxicology. Retrieved January 14, 2026, from [Link]

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Personal protective equipment for handling 2,6-Diformyl-3,5-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of 2,6-Diformyl-3,5-dimethoxyphenol

Researchers and drug development professionals handling 2,6-Diformyl-3,5-dimethoxyphenol are at the forefront of innovation. This novel aromatic aldehyde presents unique opportunities but also necessitates a rigorous approach to safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. The protocols outlined herein are designed to be a self-validating system, grounded in the established principles of chemical safety for related functional groups.

Understanding the Hazard Landscape
  • Phenolic Core: Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Systemic toxicity is also a significant concern, as phenols can be absorbed through the skin.[2][3]

  • Aldehyde Functionality: Aldehydes are often irritants to the skin, eyes, and respiratory tract.[4] Some aldehydes are also known to be sensitizers, capable of causing allergic skin reactions upon repeated exposure.[5]

  • Inferred Hazards for 2,6-Diformyl-3,5-dimethoxyphenol: Based on these characteristics, it is prudent to treat 2,6-Diformyl-3,5-dimethoxyphenol as a compound that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. [5][6][7][8]

Hazard CategoryPotential EffectsPrimary Exposure Routes
Acute Toxicity (Oral) Harmful if ingested.Ingestion
Skin Corrosion/Irritation Causes skin irritation and potential burns.Dermal contact
Eye Damage/Irritation Causes serious eye irritation and potential damage.Ocular contact
Respiratory Irritation May cause irritation to the respiratory tract.Inhalation
Sensitization May cause an allergic skin reaction.Dermal contact
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 2,6-Diformyl-3,5-dimethoxyphenol. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

Body PartRequired PPERationale and Best Practices
Hands Double-gloving with nitrile or neoprene gloves.The outer glove provides primary protection, while the inner glove offers secondary protection in case of a breach. Butyl rubber and nitrile are highly impermeable to aldehyde solutions.[4] Change gloves frequently and immediately after any suspected contact.
Eyes/Face Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face.[1][4]
Body A fully buttoned laboratory coat and a chemical-resistant apron.The lab coat provides general protection. A chemical-resistant apron, made of materials like butyl rubber or neoprene, is crucial when there is a risk of splashes.[1]
Respiratory Use in a certified chemical fume hood. A NIOSH-approved respirator may be necessary for certain procedures.A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[1] For tasks with a higher risk of aerosolization (e.g., weighing, preparing concentrated solutions), a respirator with organic vapor cartridges may be required based on a risk assessment.

Operational Protocols: From Receipt to Disposal

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[7][9][10] Store in a designated and clearly labeled area.

Handling and Use: A Step-by-Step Approach
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

  • Solution Preparation:

    • Add the solid 2,6-Diformyl-3,5-dimethoxyphenol to the solvent slowly and in a controlled manner.

    • If heating is required, use a controlled heating mantle and ensure adequate ventilation.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Emergency Procedures: Be Prepared
IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] For phenol-type exposures, subsequent wiping with polyethylene glycol 300 or 400 (PEG 300/400) is recommended.[2][3] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[3][11] For large spills, contact your institution's environmental health and safety department.

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing 2,6-Diformyl-3,5-dimethoxyphenol, including contaminated labware and PPE, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2,6-Diformyl-3,5-dimethoxyphenol."

  • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[6][7][8]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2,6-Diformyl-3,5-dimethoxyphenol.

PPE_Decision_Framework cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection Start Start: Handling 2,6-Diformyl-3,5-dimethoxyphenol Assess_Task Assess Task: - Scale of work - Potential for splash/aerosol Start->Assess_Task Engineering_Controls Primary Control: Work in Fume Hood Assess_Task->Engineering_Controls Always Respiratory_Protection Respiratory Protection: NIOSH-approved Respirator (if risk of high aerosolization) Assess_Task->Respiratory_Protection High Risk Task Hand_Protection Hand Protection: Double Nitrile/Neoprene Gloves Engineering_Controls->Hand_Protection Standard Procedure Eye_Face_Protection Eye/Face Protection: Chemical Goggles & Face Shield Hand_Protection->Eye_Face_Protection Body_Protection Body Protection: Lab Coat & Chemical Apron Eye_Face_Protection->Body_Protection

Caption: PPE selection workflow for 2,6-Diformyl-3,5-dimethoxyphenol.

References

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. [Link]

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? - Homework.Study.com. [Link]

  • Working Safely with Phenol Guideline - The University of Queensland. [Link]

  • Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions - Kowa. [Link]

  • Appendix P - Phenol First Aid Guide and PPE - University of California, Berkeley Environment, Health and Safety. [Link]

  • PHENOL FIRST AID and personal protective equipment - Protocols.io. [Link]

  • Safety Data Sheet - 2,6-Dimethoxyphenol - Meta-Sci. [Link]

  • Tests for Functional Groups - National Council of Educational Research and Training (NCERT). [Link]

  • Aldehydes - Chemical Safety Facts. [Link]

  • 2,6-Dimethoxyphenol MSDS - TCI America. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.